Quinolin-5-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFBMABMEWOYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741096 | |
| Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152814-24-9 | |
| Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinolin-5-amine Hydrochloride: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2] Among its numerous derivatives, those bearing an amino group at the C5 position have emerged as a particularly fruitful area of research, demonstrating significant promise across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive exploration of quinolin-5-amine hydrochloride as a pivotal pharmacophore in contemporary drug discovery. We will delve into the synthetic strategies for derivatization, dissect the critical structure-activity relationships (SAR), and elucidate the molecular mechanisms of action that underpin its diverse biological activities. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide the design and optimization of novel therapeutic agents based on this versatile scaffold.
The Quinoline Nucleus: A Foundation of Therapeutic Versatility
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a multitude of natural products and synthetic compounds with a wide array of pharmacological properties.[1][3] This privileged scaffold's therapeutic relevance is underscored by the number of quinoline-containing drugs that have received FDA approval for various clinical applications.[4] The versatility of the quinoline nucleus stems from its unique electronic properties and the multiple sites available for substitution, allowing for the fine-tuning of its physicochemical and pharmacokinetic profiles.
The Strategic Importance of the 5-Amino Group
The introduction of an amino group at the 5-position of the quinoline ring imparts distinct characteristics that are crucial to its role as a pharmacophore. While the precise advantages are target-dependent, several key contributions can be highlighted:
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[5]
-
A Versatile Handle for Derivatization: The primary amine at the C5 position serves as a convenient synthetic handle for introducing a wide variety of substituents. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The amino group influences the basicity and lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and overall drug-like properties.[6]
The Role of the Hydrochloride Salt Form
The use of quinolin-5-amine as its hydrochloride salt is a common practice in drug development. The formation of a hydrochloride salt generally enhances the aqueous solubility and stability of the parent compound, which is highly advantageous for formulation and bioavailability.[1] For instance, 5-amino-8-hydroxyquinoline dihydrochloride is noted to be soluble in water.[7] This improved solubility facilitates administration and absorption, making the hydrochloride form a practical choice for preclinical and clinical studies.
Synthetic Strategies for Quinolin-5-amine Derivatives
A variety of synthetic methodologies have been developed for the preparation of the quinoline nucleus and its derivatives. Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational routes to the core scaffold.[8][9] More contemporary approaches often focus on improving efficiency, substrate scope, and environmental friendliness, employing transition-metal catalysis or microwave-assisted reactions.[4]
General Synthetic Approach for N-Substituted Quinolin-5-amines
A common strategy for the synthesis of N-substituted quinolin-5-amine derivatives involves the nucleophilic substitution reaction of a suitable precursor with a primary or secondary amine.
Figure 2: Simplified signaling pathway illustrating the mechanism of action of quinolin-5-amine derivatives as kinase inhibitors.
3.1.2. Topoisomerase Inhibition and DNA Intercalation
Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death, making them attractive targets for cancer therapy. [5]Certain quinoline derivatives have been shown to act as topoisomerase inhibitors and DNA intercalators. [5]
-
Mechanism of Action: These compounds can insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with the function of DNA-processing enzymes like topoisomerases. This leads to the accumulation of DNA strand breaks and the induction of apoptosis. [5] Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Target | Mechanism of Action | Representative IC50 Values | Reference(s) |
| 4-(3-hydroxyanilino)-quinolines | RET Kinase | ATP-competitive inhibition | Ki = 3 nM | [8] |
| 2-amino-substituted quinolines | Not specified | Antiproliferative | Not specified | [8] |
| Quinoline-based compounds | Pim-1 Kinase | Inhibition of kinase activity | GI50 = 1.29 µM | [5] |
| Quinoline-based compounds | PAK1 Kinase | Inhibition of kinase activity | IC50 = 15.27 µM | [5] |
Neurodegenerative Diseases: A Multifaceted Neuroprotective Strategy
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. [10][11]Quinoline derivatives have shown promise as neuroprotective agents through their antioxidant and anti-inflammatory properties. [10][12]
-
Mechanism of Action: The neuroprotective effects of quinoline derivatives are often attributed to their ability to scavenge free radicals, chelate metal ions involved in oxidative stress, and modulate inflammatory pathways. [10][13]For example, certain quinolinic derivatives have been shown to protect neuronal cells from oxidative insults and reduce the production of nitric oxide, a key inflammatory mediator. [11][12]
Figure 3: Proposed mechanism of neuroprotection by quinolin-5-amine derivatives.
Infectious Diseases: A Broad-Spectrum Antimicrobial Arsenal
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics and the antimalarial drug chloroquine. [14]Derivatives of quinolin-5-amine have also demonstrated promising activity against a range of pathogens.
-
Mechanism of Action: The antimicrobial mechanisms of quinoline derivatives are varied and can include the inhibition of bacterial DNA gyrase, disruption of cellular membranes, and interference with essential metabolic pathways. [14]The specific mechanism is highly dependent on the substitution pattern of the quinoline ring.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Systematic SAR studies are essential for the rational design of potent and selective drug candidates. For the quinolin-5-amine scaffold, SAR studies have revealed key structural features that govern its biological activity.
-
Substituents on the 5-Amino Group: The nature of the substituent on the 5-amino group can have a profound impact on activity. For instance, in a series of pyrimido[4,5-c]quinoline derivatives, the introduction of electron-withdrawing or -donating groups on a benzylamine substituent at the 5-position was shown to maintain inhibitory activity against the kinase CSNK2A. [15]* Substitution on the Quinoline Ring: Modifications at other positions of the quinoline ring also play a critical role. For example, the presence of electron-withdrawing groups at the C5 position of the quinoline ring has been shown to improve the anticancer activity of certain 8-hydroxyquinoline derivatives. [16]
Figure 4: Logical workflow for establishing structure-activity relationships.
Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of quinolin-5-amine derivatives.
Synthesis of N-Aryl-quinolin-5-amine Derivatives
This protocol describes a general method for the synthesis of N-aryl-quinolin-5-amine derivatives via a nucleophilic aromatic substitution reaction.
Materials:
-
5-Chloroquinoline (or other suitable 5-haloquinoline)
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroquinoline (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), BINAP (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-quinolin-5-amine derivative.
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [17][18] Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized) * Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂. [19]2. Prepare serial dilutions of the test compounds (quinolin-5-amine derivatives) in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37 °C.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C, until a purple formazan precipitate is visible. [17]6. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [18]7. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The quinolin-5-amine scaffold has proven to be a highly versatile and productive pharmacophore in the quest for novel therapeutic agents. Its amenability to synthetic modification, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of potent compounds with anticancer, neuroprotective, and antimicrobial activities.
Future research in this area should continue to focus on:
-
Target-specific design: Leveraging computational modeling and structural biology to design quinolin-5-amine derivatives with enhanced selectivity for specific molecular targets, thereby minimizing off-target effects.
-
Exploration of novel therapeutic areas: Investigating the potential of this pharmacophore in other disease contexts where the identified molecular targets are relevant.
-
Development of drug delivery systems: Formulating promising quinolin-5-amine derivatives into advanced drug delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.
References
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5).
- Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- El Faydy, M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
- Quinolines: a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
- Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. (n.d.). DergiPark.
- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (n.d.). Journal of Medicinal Chemistry.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
- The Physical and Chemical Properties of Quinoline. (n.d.).
- Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. (n.d.). PMC.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). NIH.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.
- MTT (Assay protocol). (2023). Protocols.io.
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025).
- Structures of drug molecules containing quinoline scaffold. (n.d.).
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
- MTT assay protocol. (n.d.). Abcam.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- 5-Amino-8-Hydroxyquinoline Dihydrochloride 98.0%(HPLC). (n.d.). PureSynth.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- 5-Aminoquinoline 97 611-34-7. (n.d.). Sigma-Aldrich.
- MTT Cell Proliferation Assay. (n.d.).
- A REVIEW ON QUINOLINE AND ITS DERIV
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC.
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). PMC.
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Unlocking the Therapeutic Potential of Quinolin-5-amine Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolin-5-amine hydrochloride, a member of the quinoline family of heterocyclic aromatic compounds, represents a scaffold of significant interest in medicinal chemistry. The quinoline core is present in numerous approved drugs and natural products with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] While many derivatives of quinoline have been extensively studied, the specific molecular targets and mechanisms of action of Quinolin-5-amine hydrochloride remain less characterized. This technical guide provides a comprehensive framework for the identification and validation of its potential therapeutic targets. We will delve into the established pharmacology of related quinoline compounds to inform a rational, multi-pronged approach to target deconvolution, integrating computational prediction with robust experimental validation strategies. This document is intended to serve as a strategic resource for researchers seeking to unlock the full therapeutic potential of this promising compound.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile that facilitates interactions with a diverse range of biological macromolecules.[3] Notable examples of quinoline-based drugs include the antimalarials chloroquine and quinine, the antihypertensive agent quinapril, and the anti-asthmatic drug Singulair.[4][5] The broad therapeutic utility of quinoline derivatives stems from their ability to modulate the activity of various enzymes and signaling pathways implicated in disease.
Derivatives of the closely related 8-hydroxyquinoline are known for their potent chelating and antimicrobial properties, with some demonstrating efficacy against multidrug-resistant cancer. Furthermore, various quinoline derivatives have been reported to exert their anticancer effects through mechanisms such as the induction of apoptosis, inhibition of angiogenesis, and the targeting of critical enzymes like DNA topoisomerase I.[1] For instance, certain quinoline-based compounds have been identified as inhibitors of phosphodiesterase 5 (PDE5), presenting a potential therapeutic avenue for conditions like Alzheimer's disease.[6]
Given this rich pharmacological context, Quinolin-5-amine hydrochloride serves as a compelling starting point for the discovery of novel therapeutic agents. The primary amino group at the 5-position offers a reactive handle for chemical modification, allowing for the generation of focused compound libraries for structure-activity relationship (SAR) studies.[7] However, a foundational understanding of the intrinsic biological activity and molecular targets of the parent compound is crucial for guiding such medicinal chemistry efforts.
Identifying Potential Therapeutic Targets: A Strategic Approach
The elucidation of a small molecule's therapeutic targets is a critical step in the drug discovery pipeline. For Quinolin-5-amine hydrochloride, a multi-faceted approach combining in silico prediction with experimental validation is recommended.
In Silico Target Prediction
Computational methods can provide initial hypotheses regarding the potential protein targets of Quinolin-5-amine hydrochloride. These approaches leverage the compound's structural features to predict its binding affinity to a wide range of known protein structures.
-
Molecular Docking: This technique involves computationally placing the 3D structure of Quinolin-5-amine hydrochloride into the binding sites of a library of protein targets. Scoring functions are then used to estimate the binding affinity and identify high-probability interactions. Publicly available protein data banks (e.g., Protein Data Bank - PDB) and docking software (e.g., AutoDock, Gold) can be utilized for this purpose. A potential starting point would be to dock Quinolin-5-amine hydrochloride against a panel of kinases, DNA-modifying enzymes, and proteases, given the known activities of other quinoline derivatives.
-
Pharmacophore Modeling and Similarity Searching: This approach involves identifying the key chemical features (pharmacophore) of Quinolin-5-amine hydrochloride that are essential for biological activity. This pharmacophore can then be used to search databases of compounds with known biological targets to identify molecules with similar features, thereby inferring potential targets.
It is important to note that in silico predictions are hypothetical and require experimental validation.
Experimental Target Identification and Validation
A definitive identification of the protein targets of Quinolin-5-amine hydrochloride necessitates direct experimental approaches. The following workflows outline robust methodologies for target discovery and validation.
Affinity-Based Target Identification
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.
Figure 1. Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis:
-
Synthesize a derivative of Quinolin-5-amine with a linker arm attached to the amino group. The linker should be of sufficient length to minimize steric hindrance.
-
Conjugate an affinity tag, such as biotin, to the terminus of the linker. A control molecule, consisting of the linker and affinity tag without the quinoline moiety, should also be synthesized.
-
-
Immobilization:
-
Immobilize the biotinylated Quinolin-5-amine probe and the control molecule onto streptavidin-coated agarose or magnetic beads.
-
-
Cell Lysate Preparation:
-
Culture relevant cancer cell lines (e.g., human colorectal carcinoma HCT116, breast adenocarcinoma MCF-7) and prepare a native cell lysate.
-
-
Affinity Pulldown:
-
Incubate the immobilized probe and control beads with the cell lysate to allow for protein binding.
-
Perform a series of stringent washes to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the specifically bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are unique to the Quinolin-5-amine probe lane and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the pulled-down proteins. Proteins that are significantly enriched in the Quinolin-5-amine pulldown compared to the control are considered candidate targets.
-
Label-Free Target Identification
Label-free methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties.
The DARTS method is based on the principle that the binding of a small molecule can stabilize its protein target, making it less susceptible to proteolysis.
Figure 2. Workflow for Drug Affinity Responsive Target Stability (DARTS).
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from a relevant cell line.
-
-
Treatment:
-
Aliquot the lysate into two tubes. Treat one with Quinolin-5-amine hydrochloride and the other with a vehicle control (e.g., DMSO).
-
-
Limited Proteolysis:
-
Add a protease, such as pronase or thermolysin, to both tubes and incubate for a defined period to allow for partial digestion of the proteome.
-
-
Analysis:
-
Stop the digestion and analyze the samples by SDS-PAGE.
-
Proteins that are stabilized by binding to Quinolin-5-amine hydrochloride will be protected from proteolysis and will appear as more intense bands compared to the vehicle control.
-
-
Target Identification:
-
Excise the protected protein bands and identify them using mass spectrometry as described in the AP-MS protocol.
-
Proposed Therapeutic Targets and Pathways
Based on the known biological activities of quinoline derivatives, the following protein classes and signaling pathways represent high-priority areas of investigation for Quinolin-5-amine hydrochloride.
| Potential Target Class | Specific Examples | Associated Disease Area | Rationale based on Quinoline Derivatives |
| Protein Kinases | VEGFR-2, EGFR, c-Met, mTOR, CSNK2A | Cancer | Numerous quinoline derivatives are potent kinase inhibitors.[8][9][10] |
| DNA Modifying Enzymes | DNA Topoisomerase I, DNA Gyrase, DNA Methyltransferases (DNMTs) | Cancer, Bacterial Infections | Quinoline compounds are known to intercalate DNA and inhibit these enzymes.[6][11] |
| Autophagy-Related Proteins | PI3K/Akt | Cancer | The aminoquinoline core has been linked to the disruption of autophagy.[7] |
| Parasite-Specific Enzymes | Hemozoin formation-related proteins | Malaria | 5-aminoquinoline is a key scaffold for antimalarial drug development.[7] |
Kinase Inhibition
Given the prevalence of kinase inhibition as a mechanism of action for quinoline-based anticancer drugs, a primary avenue of investigation should be the kinome.
Signaling Pathway: PI3K/Akt/mTOR
Figure 3. Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Quinolin-5-amine HCl.
Experimental Validation:
-
Kinase Panel Screening: Screen Quinolin-5-amine hydrochloride against a broad panel of recombinant kinases to identify direct inhibitory activity.
-
Western Blot Analysis: Treat cancer cells with Quinolin-5-amine hydrochloride and perform western blotting to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K). A decrease in phosphorylation would suggest inhibition of the pathway.
DNA Damage and Repair
The ability of some quinolines to interact with DNA and inhibit DNA-modifying enzymes suggests that Quinolin-5-amine hydrochloride may function as a DNA damaging agent or an inhibitor of DNA repair.
Experimental Validation:
-
Comet Assay: This assay can be used to assess DNA damage in cells treated with Quinolin-5-amine hydrochloride.
-
γH2AX Staining: Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, can provide further evidence of DNA damage.
-
Enzyme Inhibition Assays: Test the ability of Quinolin-5-amine hydrochloride to inhibit the activity of purified DNA topoisomerases and DNA methyltransferases in vitro.
Conclusion
Quinolin-5-amine hydrochloride represents a promising chemical entity with the potential for development into novel therapeutic agents. While its precise molecular targets are yet to be fully elucidated, the rich pharmacology of the quinoline scaffold provides a strong foundation for a rational and systematic approach to target identification. The integration of in silico prediction with robust experimental methodologies such as AP-MS and DARTS will be instrumental in deconvoluting its mechanism of action. A thorough investigation into its effects on key cancer-related pathways, particularly kinase signaling and DNA damage responses, is warranted. The insights gained from such studies will not only illuminate the therapeutic potential of Quinolin-5-amine hydrochloride but also guide the future design of more potent and selective quinoline-based drugs.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]
- Solano, F., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 191, 112148.
- Domino, K., et al. (2013). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 56(17), 6898-6914.
- Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00305-X.
- Arafa, R. K., et al. (2018). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 157, 11-31.
- Wang, Y., et al. (2018).
- Enyedy, É. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7746-7764.
- Vennerstrom, J. L., et al. (2010). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(21), 7648-7656.
- Mai, A., et al. (2020).
- Szychowska, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4991.
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- Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6299-6318.
- Al-Ostath, A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6695.
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A Technical Guide to Quinolin-5-amine Hydrochloride in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. This guide focuses on a key derivative, Quinolin-5-amine hydrochloride, a versatile and strategically important building block in the synthesis of novel therapeutics. Its unique combination of a rigid, aromatic core and a synthetically accessible amino group at the C-5 position makes it an invaluable starting material for developing targeted therapies, particularly in oncology and infectious diseases. This document provides an in-depth analysis of its chemical properties, synthesis, strategic applications in drug design, and practical experimental protocols for its use, aimed at researchers, chemists, and drug development professionals.
Section 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline framework, a fusion of a benzene and a pyridine ring, is a structural motif that has consistently yielded compounds with significant biological activity. Its "druggability" and synthetic accessibility have made it a focal point of drug discovery for decades.
Historically, the importance of the quinoline core was established with the discovery of quinine, an alkaloid from cinchona bark, which was the primary treatment for malaria for centuries. This legacy continued with the development of synthetic antimalarials like chloroquine and primaquine. Beyond its role in combating infectious diseases, the quinoline scaffold is integral to a broad spectrum of modern pharmaceuticals, demonstrating activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents.
The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The quinoline ring system exemplifies this, serving as the foundation for drugs that function as kinase inhibitors, DNA intercalating agents, and receptor antagonists, underscoring its versatility and enduring importance in medicinal chemistry.
Section 2: Physicochemical Properties and Synthesis of Quinolin-5-amine Hydrochloride
2.1: Chemical Properties
Quinolin-5-amine hydrochloride (C₉H₈N₂·HCl) is the salt form of 5-aminoquinoline, which enhances its stability and aqueous solubility, crucial properties for handling and reaction setup. The free base, 5-aminoquinoline, is a yellow crystalline solid.
Key Structural Features:
-
Molecular Formula: C₉H₉ClN₂
-
Molecular Weight: 165.62 g/mol
-
The 5-Amino Group: This primary amine is the most critical feature for medicinal chemists. It serves as a potent nucleophile and a key synthetic "handle." Its position on the electron-deficient quinoline ring allows for a wide range of derivatization reactions, including amide and sulfonamide bond formation, urea synthesis, and reductive amination.
-
Reactivity: The quinoline ring itself can undergo both electrophilic and nucleophilic substitution. The amino group at the C-5 position is an activating group, influencing the regioselectivity of further substitutions on the aromatic core.
2.2: Synthesis
The most common and practical laboratory synthesis of Quinolin-5-amine involves the nitration of quinoline followed by the reduction of the resulting nitro group.
-
Nitration of Quinoline: Quinoline is treated with a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Separation of Isomers: The 5- and 8-nitro isomers can be separated using techniques like fractional crystallization of their salts or column chromatography.
-
Reduction of 5-Nitroquinoline: The isolated 5-nitroquinoline is then reduced to Quinolin-5-amine. This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
The final amine is then treated with hydrochloric acid to precipitate Quinolin-5-amine hydrochloride.
Section 3: The Strategic Role of Quinolin-5-amine in Drug Design & Development
3.1: As a Core Scaffold and Versatile Intermediate
The true value of Quinolin-5-amine hydrochloride in drug discovery lies in its role as a versatile intermediate. The 5-amino group provides a predictable and reliable point of attachment for a vast array of chemical moieties. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Amide bond formation, a robust and widely used reaction in medicinal chemistry, is the most common strategy for its elaboration.
3.2: Application in Kinase Inhibitor Development (Anticancer Therapy)
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The quinoline scaffold is a well-established "hinge-binder," capable of mimicking the adenine ring of ATP to occupy the enzyme's active site. Quinolin-5-amine is an ideal starting point for designing potent and selective kinase inhibitors.
Derivatives of Quinolin-5-amine have been developed as inhibitors of several key oncogenic kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels that tumors need to grow). Quinoline-based compounds can block this pathway.
-
PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that promotes cell survival and proliferation.
-
c-Met: A receptor tyrosine kinase whose overactivation is linked to tumor growth and metastasis.
The general design strategy involves attaching a side chain to the 5-amino group that can extend into other pockets of the kinase active site, thereby increasing affinity and selectivity.
Table 1: Examples of Quinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC₅₀ Values | Reference |
| Quinoline-Acrylamides | PI3Kα | 0.50 - 2.03 nM | |
| Imidazo[4,5-c]quinolines | PI3K/PKB Pathway | Potent Modulators | |
| Cinnoline Derivatives (Bioisostere) | PI3Ks | Nanomolar Inhibition | |
| Dactolisib (Quinoline-based) | PI3Kα / mTOR | PI3Kα: 0.00607 µM |
3.3: Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing one functional group with another that retains similar physical or chemical properties, is a powerful tool in drug design to overcome issues related to metabolism, toxicity, or patentability. The quinoline ring is often considered a bioisostere for other bicyclic aromatic systems like naphthalene or even indole. More creatively, sp³-rich saturated scaffolds have been designed as non-aromatic bioisosteres of the flat quinoline ring to improve properties like solubility and provide novel intellectual property. This tactic allows medicinal chemists to fine-tune the physicochemical profile of a lead compound while maintaining its core binding interactions.
Section 4: Experimental Protocols & Methodologies
4.1: General Protocol for Derivatization via Amide Coupling
This protocol describes a standard, reliable method for synthesizing an amide derivative from Quinolin-5-amine hydrochloride, a cornerstone reaction for building a library of potential drug candidates.
Objective: To couple Quinolin-5-amine hydrochloride with a generic carboxylic acid (R-COOH) using HATU, a common peptide coupling reagent.
Materials:
-
Quinolin-5-amine hydrochloride
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Quinolin-5-amine hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5-3.0 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction. Stir for 5-10 minutes at room temperature.
-
Activator Addition: Add HATU (1.2 eq) to the solution. The mixture may change color.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess base, and water-soluble byproducts.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure amide derivative.
4.2: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Quinolin-5-amine and its parent compound, quinoline, possess known hazards.
-
Hazard Identification: Quinolin-5-amine is classified as an irritant, causing skin and serious eye irritation. The parent quinoline scaffold is suspected of causing genetic defects and may cause cancer. It is also harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always handle Quinolin-5-amine hydrochloride in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.
Section 5: Conclusion and Future Perspectives
Quinolin-5-amine hydrochloride is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its robust and well-understood chemistry, combined with the proven pharmacological potential of the quinoline scaffold, ensures its continued relevance in the pursuit of new medicines. The ability to readily modify the 5-amino position allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Future applications will likely see this building block employed in the development of novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes. As our understanding of complex disease biology deepens, the versatility of scaffolds like Quinolin-5-amine will be paramount in designing the next generation of precision therapies.
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- Carl ROTH. (2024).
Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Synthesis of Novel Derivatives from Quinolin-5-amine Hydrochloride
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to form hydrogen bonds and engage in π-π stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] This has led to the development of numerous successful drugs, including the antimalarials chloroquine and quinine, and various antibacterial, anti-inflammatory, and anticancer agents.[4][5][6][7]
Among the many functionalized quinolines, quinolin-5-amine stands out as a particularly versatile starting material. The primary aromatic amine at the C5 position serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the quinoline core. This guide focuses on the synthesis of novel derivatives from quinolin-5-amine hydrochloride, providing researchers, scientists, and drug development professionals with a technical and practical framework for scaffold elaboration. The use of the hydrochloride salt is a common and practical starting point, as it enhances the stability and water solubility of the parent amine, though it necessitates a neutralization step in most reaction protocols.[8]
Foundational Principles: Understanding the Reactivity of Quinolin-5-amine
The synthetic utility of quinolin-5-amine is governed by the electronic interplay between the activating amino group and the heterocyclic quinoline core.
-
The Amino Group (C5-NH₂): As a strong electron-donating group, the primary amine activates the benzene portion of the quinoline ring towards electrophilic substitution. Its directing effect would primarily favor substitution at the C6 and C8 positions. However, its most direct and common role is as a nucleophile.
-
The Quinoline Nitrogen (N1): The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack but makes the benzene ring relatively electron-rich and thus more susceptible to it.[4]
This electronic dichotomy makes quinolin-5-amine a fascinating substrate. The primary point of reactivity for derivatization, however, is the nucleophilic character of the amine itself, which readily participates in reactions with a wide range of electrophiles.
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Quinolin-5-amine Hydrochloride: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery
Executive Summary: Quinolin-5-amine hydrochloride is a pivotal heterocyclic building block, offering a unique combination of a privileged quinoline scaffold and a versatile primary amine functional group. Its hydrochloride salt form enhances stability and solubility, making it a highly practical starting material for multi-step syntheses. This technical guide provides an in-depth exploration of its properties, synthesis, and core reactivity. It further details its application in constructing complex molecules, particularly in the field of medicinal chemistry, through illustrative case studies and validated experimental protocols designed for researchers, chemists, and drug development professionals.
Introduction to the Quinoline Scaffold
The Privileged Status of Quinolines in Medicinal Chemistry
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom allow it to engage in various binding interactions with biological targets, such as hydrogen bonding, π-π stacking, and metal coordination. This inherent bioactivity makes quinoline derivatives, and by extension, functionalized building blocks like Quinolin-5-amine, highly sought-after starting points for drug discovery programs.
Overview of Quinoline Synthesis
The construction of the quinoline core is well-established in organic chemistry, with several named reactions providing access to diverse substitution patterns. Classical methods such as the Skraup synthesis (from anilines, glycerol, and an oxidizing agent) and the Doebner-von Miller reaction have been foundational.[2] Modern synthetic chemistry continues to evolve these methods, introducing greener protocols and novel catalytic systems to improve yields and functional group tolerance.[3] Understanding these fundamental syntheses provides context for the industrial production of quinoline, the ultimate precursor to Quinolin-5-amine.
Quinolin-5-amine Hydrochloride: Core Characteristics
Quinolin-5-amine, in its free base or hydrochloride salt form, serves as a crucial intermediate. The hydrochloride salt is often preferred in laboratory settings due to its improved stability and handling characteristics as a solid.
Physicochemical and Spectroscopic Profile
The key properties of Quinolin-5-amine and its hydrochloride salt are summarized below, providing essential data for reaction planning and characterization.
Table 1: Physicochemical Properties
| Property | Quinolin-5-amine (Free Base) | Quinolin-5-amine Hydrochloride | Source(s) |
|---|---|---|---|
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂·HCl | [4][5] |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol (approx.) | [4][5] |
| Appearance | Yellow crystalline solid/powder | Off-white to light brown powder | [4] |
| Melting Point | 106-109 °C | >250 °C (decomposes) | |
| CAS Number | 611-34-7 | 58799-56-9 | [4] |
| Solubility | Soluble in organic solvents (ethanol, DMSO, chloroform) | Soluble in water, methanol | |
Table 2: Key Spectroscopic Data for Quinolin-5-amine (Free Base)
| Spectroscopy | Characteristic Peaks and Signals | Source(s) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ (ppm): ~8.8 (dd, H2), ~8.5 (dd, H4), ~7.7 (dd, H8), ~7.5 (t, H7), ~7.4 (dd, H3), ~7.2 (d, H6), ~4.5 (br s, -NH₂) | [6][7][8] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150.1 (C4), ~148.2 (C8a), ~143.9 (C5), ~133.5 (C7), ~129.8 (C8), ~121.3 (C2), ~120.9 (C6), ~119.8 (C4a), ~109.1 (C3) | [7][8] |
| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1620, 1580 (C=C, C=N stretch) | [4] |
| Mass Spec (EI) | m/z (%): 144 (M⁺, 100), 117, 116, 89 |[4] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Synthesis Pathway
The industrial synthesis of Quinolin-5-amine hydrochloride is a robust, multi-step process that begins with the parent heterocycle, quinoline. The causality behind this pathway lies in the directing effects of the quinoline ring system during electrophilic substitution.
-
Nitration: Quinoline is treated with a mixture of nitric acid and sulfuric acid. Electrophilic nitration of quinoline primarily yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[9] The reaction conditions are carefully controlled to optimize the yield of the desired 5-nitro isomer.
-
Isomer Separation: The resulting mixture of nitro-isomers is separated. This can be achieved by fractional crystallization of their salts, leveraging subtle differences in solubility.[9]
-
Reduction: The purified 5-nitroquinoline is then subjected to reduction. This is a critical step where the nitro group (-NO₂) is converted to a primary amine (-NH₂). Common and effective reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas.[10]
-
Salt Formation: The resulting Quinolin-5-amine (free base) is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with hydrochloric acid (HCl) to precipitate the stable, crystalline hydrochloride salt, which is then isolated by filtration.
The Amine Moiety as a Versatile Synthetic Handle
The true power of Quinolin-5-amine hydrochloride as a building block stems from the reactivity of its primary aromatic amine. This functional group opens the door to a vast array of C-N bond-forming reactions, enabling the construction of highly complex and functionalized molecules.
N-Arylation Reactions: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds between aryl halides (or triflates) and amines.[11][12] For Quinolin-5-amine, this reaction is a premier strategy for introducing substituted aryl groups, a common motif in kinase inhibitors and other bioactive molecules.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂) is essential.[13]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are critical. They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and prevent the formation of inactive palladium species.[11][13]
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the amine, generating the active nucleophile and neutralizing the acid produced during the reaction.[11]
Amide and Sulfonamide Bond Formation
The formation of amide and sulfonamide linkages is fundamental in medicinal chemistry. These functional groups are excellent hydrogen bond donors and acceptors, enabling potent and specific interactions with enzyme active sites.[14][15] Quinolin-5-amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form these stable and biologically relevant moieties.
Causality of Experimental Choices:
-
For Sulfonamides: The reaction between Quinolin-5-amine and a sulfonyl chloride (R-SO₂Cl) is typically run in the presence of a mild base like pyridine or triethylamine. The base acts as a nucleophilic catalyst and scavenges the HCl byproduct, driving the reaction to completion.[16]
-
For Amides: With acyl chlorides, the conditions are similar. For coupling with carboxylic acids, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU are employed to activate the carboxylic acid for nucleophilic attack by the amine.
Diazotization and Sandmeyer Reactions
The conversion of the primary amine of Quinolin-5-amine into a diazonium salt (-N₂⁺) is a gateway to a host of other functionalities.[17][18] This transformation, achieved by treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C), produces a highly reactive intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations.[19][20]
Strategic Value: This two-step sequence allows for the introduction of substituents that are difficult or impossible to install via direct electrophilic aromatic substitution on the quinoline ring.
Applications in Medicinal Chemistry
Case Study: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer.[21] Many FDA-approved kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The quinoline scaffold is particularly well-suited for this role. Quinolin-5-amine hydrochloride is an ideal starting material for building libraries of potential kinase inhibitors. For example, an N-aryl substituent can be installed via Buchwald-Hartwig amination to target one part of the kinase pocket, while further functionalization can be explored at other positions.[1][22]
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A Technical Guide to the Reactivity of the 5-Amino Group on the Quinoline Ring
Introduction: The Strategic Importance of the 5-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a robust scaffold for molecular elaboration. Among its many derivatives, 5-aminoquinoline stands out as a particularly versatile and strategic starting material. The 5-amino group, positioned on the carbocyclic (benzene) portion of the ring system, serves a dual role: it is a highly reactive nucleophilic handle for direct functionalization, and its potent electron-donating nature profoundly influences the regioselectivity of reactions on the aromatic core.[3]
This guide provides an in-depth exploration of the reactivity of the 5-amino group, offering field-proven insights and detailed protocols for researchers in drug discovery and synthetic chemistry. We will dissect the electronic effects governing its behavior and detail key transformations that leverage this unique reactivity to build molecular complexity. This compound is a vital intermediate in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents, as well as in the creation of fluorescent probes for biological imaging.[4]
Electronic Landscape and Core Reactivity Principles
The reactivity of 5-aminoquinoline is a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nature of the pyridine ring.
-
The Amino Group as an Activating Director: The lone pair of electrons on the nitrogen atom of the 5-amino group is delocalized into the carbocyclic ring through resonance. This increases the electron density of the benzene ring, making it significantly more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted quinoline. This activation is most pronounced at the positions ortho and para to the amino group.
-
The Pyridine Ring's Influence: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from its own ring and, to a lesser extent, from the attached benzene ring. In acidic media, this nitrogen is readily protonated to form a quinolinium ion, which dramatically increases its electron-withdrawing effect and further deactivates the pyridine ring toward electrophilic attack.[5]
This electronic push-pull dynamic dictates two primary modes of reactivity:
-
Reactions at the Amino Group: The nucleophilic nitrogen atom readily participates in reactions such as acylation, alkylation, and diazotization.
-
Electrophilic Substitution on the Carbocyclic Ring: The activated benzene ring undergoes substitution, with the 5-amino group directing incoming electrophiles primarily to the C6 and C8 positions.
Direct Functionalization of the 5-Amino Group
The primary amino group is a robust and reliable site for introducing a wide array of functional moieties.
Acylation: Formation of Amides
Acylation is one of the most fundamental transformations of the 5-amino group, used to install amide functionalities that can serve as key structural elements or as protecting groups. The reaction typically proceeds by treating 5-aminoquinoline with an acylating agent like an acid chloride or anhydride.
Causality of Experimental Choices: Pyridine is often used as the solvent and as a base to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[6] For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.
Experimental Protocol: Acetylation of 5-Aminoquinoline
-
Dissolve 5-aminoquinoline (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(quinolin-5-yl)acetamide.
-
Purify the product by recrystallization or silica gel chromatography as needed.
Caption: A simple workflow for the acylation of 5-aminoquinoline.
Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionality
Diazotization of the 5-amino group transforms it into an excellent leaving group (N₂), creating a versatile quinoline-5-diazonium salt intermediate.[7] This salt can then be converted into a wide range of substituents—including halides, cyano, and hydroxyl groups—via copper(I)-catalyzed Sandmeyer reactions or other related transformations.[8] This two-step sequence is a powerful tool for diversifying the C5 position.
Mechanism and Self-Validation: The process begins with the reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt.[9] The success of the subsequent Sandmeyer reaction relies on a single-electron transfer from the copper(I) catalyst to the diazonium ion, which liberates nitrogen gas and generates an aryl radical. This radical then reacts with the copper(II) species to form the final product and regenerate the catalyst.[9] The evolution of nitrogen gas provides a strong thermodynamic driving force, ensuring the reaction proceeds to completion.
Experimental Protocol: Synthesis of 5-Bromoquinoline from 5-Aminoquinoline
-
Diazotization: a. Suspend 5-aminoquinoline (1.0 equiv.) in a solution of 48% hydrobromic acid (HBr) and water at 0°C. b. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, keeping the temperature strictly between 0 and 5°C. c. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv.) in 48% HBr. b. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed. c. After the addition is complete, warm the mixture to room temperature and then heat to 50-60°C for 30 minutes to ensure the reaction is complete. d. Cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH). e. Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers, dry over Na₂SO₄, and concentrate. f. Purify the crude 5-bromoquinoline by column chromatography.
Caption: Synthetic pathway from 5-aminoquinoline to 5-bromoquinoline.
Reactivity of the Quinoline Ring Influenced by the 5-Amino Group
The potent electron-donating nature of the 5-amino group strongly activates the carbocyclic ring towards electrophilic aromatic substitution (EAS).
Halogenation
Direct halogenation of 5-aminoquinoline requires careful control of reaction conditions. The strong activation by the amino group can lead to multiple substitutions and the formation of complex product mixtures.[1] For instance, bromination of 8-aminoquinoline is known to yield a mixture of mono- and di-bromo derivatives.[1] A similar outcome can be anticipated for 5-aminoquinoline. To achieve regioselective mono-halogenation, it is often preferable to first protect the amino group via acylation. The resulting amide group is still activating and ortho-, para-directing but is less potent, allowing for more controlled reactions.
Regioselectivity: Halogenation is expected to occur at the C6 or C8 position, which are ortho and para to the activating amino group, respectively. Steric hindrance may favor substitution at the C6 position.
Nitration
Nitration of the quinoline ring typically occurs at the C5 and C8 positions.[5] When the C5 position is already occupied by an amino group, the substitution is directed elsewhere on the carbocyclic ring. The presence of the strongly activating -NH₂ group makes the ring highly susceptible to nitration.
A modern and mild protocol for the nitration of quinoline derivatives involves visible-light photoredox catalysis. For example, the C5-nitration of 8-aminoquinoline amides has been achieved at room temperature using Cu(NO₃)₂·3H₂O and a photocatalyst.[10] This method offers excellent functional group tolerance and provides a green alternative to traditional nitrating agents.[10]
Experimental Protocol: Photocatalytic Nitration (Adapted for 5-Aminoquinoline Amide)
-
To a reaction tube, add the N-(quinolin-5-yl)amide (0.2 mmol, 1.0 equiv.), Cu(NO₃)₂·3H₂O (0.3 mmol, 1.5 equiv.), a suitable photocatalyst (e.g., Acid Red 94, 5 mol%), and K₂S₂O₈ (0.5 mmol, 2.5 equiv.).
-
Add the solvent (e.g., 1,2-dichloroethane, 1.5 mL).
-
Stir the mixture at room temperature under visible light irradiation until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting nitro-derivative by column chromatography.
Sulfonation
Sulfonation introduces the synthetically versatile sulfonic acid group (-SO₃H). The reaction of 8-methoxyquinoline (an analogue with a similarly activating group) with chlorosulfonic acid yields the corresponding quinoline-5-sulfonyl chloride, demonstrating that substitution occurs at the C5 position.[11] For 5-aminoquinoline, sulfonation would be expected to occur at an alternative position on the activated carbocyclic ring, likely C6 or C8. The resulting sulfonyl chloride can be readily converted into sulfonamides, which are prevalent motifs in medicinal chemistry.[11]
Summary of Key Transformations and Yields
The following table summarizes the key reactions of the 5-aminoquinoline core. Yields are representative and may vary based on substrate and specific reaction conditions. Data from analogous systems (e.g., 8-substituted quinolines) are included to provide a reasonable estimate of reactivity.
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield | Reference |
| Acylation | Acetic Anhydride, Pyridine | N-Acyl Amide | Good to Excellent | [6] |
| Diazotization | NaNO₂, aq. Acid, 0-5°C | Diazonium Salt | (Used in situ) | [7] |
| Sandmeyer (Br) | Quinoline-5-diazonium salt, CuBr | 5-Bromoquinoline | Good | [8] |
| Sandmeyer (CN) | Quinoline-5-diazonium salt, CuCN | 5-Cyanoquinoline | Good | [8] |
| Nitration | Cu(NO₃)₂, Photocatalyst, Vis. Light | 6- or 8-Nitro-5-aminoquinoline | Moderate to Good | [10] |
| Sulfonation | H₂SO₄/SO₃ | 5-Aminoquinoline-6/8-sulfonic acid | Moderate | [11] |
Conclusion and Future Outlook
The 5-amino group on the quinoline ring is a powerful synthetic lever. Its inherent nucleophilicity allows for direct and efficient derivatization, while its strong electron-donating character activates the carbocyclic ring for further functionalization. Mastering the transformations outlined in this guide—from acylation and diazotization to controlled electrophilic substitutions—enables the strategic and rapid generation of diverse molecular libraries. As the demand for novel therapeutics continues to grow, the intelligent and creative application of 5-aminoquinoline chemistry will undoubtedly remain a critical component in the drug discovery and development pipeline.[2][3]
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Quinoline Sulfonamides: A Technical Guide to Their Anticancer and Antimicrobial Potential
Foreword
The confluence of the quinoline scaffold, a privileged structure in medicinal chemistry, with the pharmacologically versatile sulfonamide moiety has given rise to a class of compounds with significant therapeutic promise: the quinoline sulfonamides. These hybrid molecules have demonstrated a remarkable breadth of biological activity, exhibiting potent anticancer and antimicrobial properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms of action, and evaluation of quinoline sulfonamides. By elucidating the causality behind experimental choices and grounding claims in robust scientific evidence, this document aims to serve as a comprehensive resource for advancing the development of this promising class of therapeutic agents.
The Quinoline Sulfonamide Scaffold: A Union of Pharmacophores
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous FDA-approved drugs, including kinase inhibitors like bosutinib and lenvatinib, which are used in cancer therapy.[1][2] Its lipophilic nature facilitates passage through cellular membranes, providing a robust framework for targeted drug design.[3] The sulfonamide group (-SO₂NH₂), on the other hand, is a well-established pharmacophore renowned for its role in antibacterial "sulfa" drugs and a variety of other therapeutic agents, including diuretics and anticonvulsants. The strategic combination of these two moieties has yielded compounds with multifaceted biological activities, a testament to the power of molecular hybridization in drug discovery.
The synthesis of quinoline sulfonamides is generally achieved through straightforward and efficient chemical reactions. A common approach involves the reaction of a quinoline sulfonyl chloride with an appropriate amine, or the condensation of a substituted quinoline with a benzenesulfonyl chloride derivative.[4][5] These synthetic strategies offer the flexibility to introduce a wide range of substituents on both the quinoline and sulfonamide components, allowing for the fine-tuning of their physicochemical and pharmacological properties.
Visualizing the Core Scaffold
Caption: Figure 1: General Structure of a Quinoline Sulfonamide.
Anticancer Properties: Targeting the Hallmarks of Cancer
Quinoline sulfonamides have emerged as a significant class of anticancer agents, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[2][6][7] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer.
Mechanisms of Anticancer Action
2.1.1. Enzyme Inhibition: Disrupting Cancer Cell Metabolism and Signaling
A primary anticancer strategy of quinoline sulfonamides involves the inhibition of enzymes that are crucial for cancer cell survival and proliferation.
-
Pyruvate Kinase M2 (PKM2) and Lactate Dehydrogenase A (LDHA) Inhibition: Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. PKM2 and LDHA are key enzymes in this pathway. Certain quinoline-8-sulfonamide derivatives have been shown to inhibit PKM2, leading to a reduction in intracellular pyruvate levels and a decrease in cancer cell viability.[2] Other 3-quinolinesulfonamide derivatives inhibit LDHA, thereby reversing aerobic glycolysis in cancer cells.
-
Carbonic Anhydrase (CA) Inhibition: Hypoxic tumors often overexpress carbonic anhydrase IX (CA IX), an enzyme that helps maintain the intracellular pH in the acidic tumor microenvironment, promoting tumor growth and metastasis.[1] Novel 4-aminoquinoline-based sulfonamides have been developed as potent and selective inhibitors of CA IX, with some compounds exhibiting inhibitory constants (Kᵢ) in the single-digit nanomolar range.[1]
-
Kinase Inhibition: The quinoline scaffold is a well-known component of many kinase inhibitors.[1][2] Quinoline sulfonamides can also function as kinase inhibitors, disrupting signaling pathways that drive tumor growth and progression.[8]
Visualizing the Anticancer Mechanism: CA IX Inhibition
Caption: Figure 2: Quinoline Sulfonamide Inhibition of Carbonic Anhydrase IX.
2.1.2. Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, some quinoline sulfonamides exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For instance, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have been shown to increase the transcriptional activity of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[6][7] These compounds also modulate the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, further promoting apoptosis.[6][7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline sulfonamides is highly dependent on their chemical structure. Key SAR observations include:
-
The Unsubstituted 8-Phenolic Group: For some 8-hydroxyquinoline-5-sulfonamides, the presence of an unsubstituted phenolic group at the 8-position is crucial for biological activity.[6][7]
-
Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can significantly impact activity. For example, the introduction of a propargyl group has been shown to enhance anticancer efficacy.[6][7]
-
Positional Isomerism of the Sulfonamide Group: The position of the sulfonamide group on the aniline ring of 4-anilinoquinoline derivatives influences their CA IX inhibitory activity, with para- and meta-substituted compounds often showing the highest potency.[1]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity of quinoline sulfonamides is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin | [6][7] |
| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin | [6][7] | |
| A549 (Lung Adenocarcinoma) | Comparable to Cisplatin | [6][7] | |
| 4-Anilinoquinoline-based sulfonamides (QBS 11c) | MCF-7 (Breast Adenocarcinoma) | 0.43 ± 0.02 | [1] |
| MDA-MB-231 (Breast Adenocarcinoma) | 1.03 ± 0.05 | [1] | |
| 4-Anilinoquinoline-based sulfonamides (QBS 13b) | MCF-7 (Breast Adenocarcinoma) | 3.69 ± 0.17 | [1] |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.24 ± 0.1 | [1] | |
| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung Cancer) | 223.1 µg/mL (0.496 mM) | [2] |
| C32 (Amelanotic Melanoma) | 233.9 µg/mL (0.520 mM) | [2] | |
| COLO829 (Melanotic Melanoma) | 168.7 µg/mL (0.376 mM) | [2] | |
| MDA-MB-231 (Triple-negative Breast Cancer) | 273.5 µg/mL (0.609 mM) | [2] | |
| U87-MG (Glioblastoma) | 339.7 µg/mL (0.756 mM) | [2] |
Table 1: Representative IC₅₀ Values of Quinoline Sulfonamides Against Cancer Cell Lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline sulfonamide derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug like cisplatin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the MTT Assay Workflow
Caption: Figure 3: Workflow of the MTT Assay.
Antimicrobial Properties: Combating Infectious Diseases
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. Quinoline sulfonamides have demonstrated significant potential in this area, with activity against a range of pathogenic microorganisms, including multidrug-resistant strains.[4][10][11]
Mechanisms of Antimicrobial Action
3.1.1. Inhibition of Bacterial DNA Synthesis
A key mechanism by which quinoline-based compounds, including some sulfonamide derivatives, exert their antibacterial effects is through the inhibition of bacterial DNA synthesis.[10] They achieve this by targeting two essential type II topoisomerase enzymes:
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is vital for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for decatenating daughter chromosomes following DNA replication.
By inhibiting these enzymes, quinoline sulfonamides effectively halt bacterial growth.[10]
3.1.2. Inhibition of Folate Synthesis
The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[11] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides disrupt bacterial growth and cell division.[10] This mechanism is selective for bacteria as humans obtain folic acid from their diet.
Visualizing the Antimicrobial Mechanism: Inhibition of DNA Gyrase and Folate Synthesis
Caption: Figure 4: Dual Antimicrobial Mechanisms of Quinoline Sulfonamides.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline sulfonamides is also intricately linked to their structure:
-
Substitution on the Quinoline Ring: The presence and position of substituents on the quinoline ring can modulate the antimicrobial spectrum and potency.
-
The Sulfonamide Moiety: The nature of the sulfonamide portion of the molecule influences its ability to inhibit DHPS and its overall pharmacokinetic properties.
-
Hybridization with Other Pharmacophores: The incorporation of other antimicrobial pharmacophores, such as a 1,2,3-triazole ring, can lead to hybrid compounds with enhanced activity.[6][7]
Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial efficacy of quinoline sulfonamides is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-sulfonamide hybrid (QS3) | Pseudomonas aeruginosa | 64 | [10][12] |
| Enterococcus faecalis | 128 | [10] | |
| Escherichia coli | 128 | [10] | |
| Salmonella typhi | 512 | [10] | |
| 7-Methoxyquinoline derivative (3l) | Escherichia coli | 7.812 | [11] |
| Candida albicans | 31.125 | [11] | |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | 0.1904 | [4][13] |
| Escherichia coli ATCC25922 | 6.09 | [4][13] | |
| Candida albicans ATCC10231 | 0.1904 | [4][13] |
Table 2: Representative MIC Values of Quinoline Sulfonamides Against Pathogenic Microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the quinoline sulfonamide in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).[14][15] This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[15] Dilute the standardized inoculum to the final desired concentration (typically ~5 x 10⁵ CFU/mL in the wells).[14]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
Visualizing the Broth Microdilution Workflow
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- 5. atcc.org [atcc.org]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
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- 12. researchgate.net [researchgate.net]
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- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Strategic Use of Quinolin-5-amine Hydrochloride in Kinase Inhibitor Development
Introduction: The Central Role of Kinases and the Quinoline Scaffold
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer treatment.[1][2] Within the vast chemical space explored for kinase inhibition, the quinoline scaffold has emerged as a privileged structure.[3][4][5][6] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting substituents to interact with key residues in the kinase active site.[2][7] Several FDA-approved kinase inhibitors, such as bosutinib and cabozanitinib, feature the quinoline core, underscoring its clinical and therapeutic relevance.[3][7]
This guide provides an in-depth technical overview for medicinal chemists and drug discovery scientists on the strategic utilization of quinolin-5-amine hydrochloride , a versatile and readily available starting material, for the design, synthesis, and optimization of novel kinase inhibitors. We will move beyond simple protocols to explain the underlying rationale for experimental choices, providing a framework for developing potent and selective kinase modulators.
Chemical Properties of the Starting Block: Quinolin-5-amine
Quinolin-5-amine, also known as 5-aminoquinoline, is a solid with a melting point of 106-109 °C.[8] The key to its utility lies in the nucleophilic primary amine at the C5 position. This amine serves as a crucial synthetic handle for introducing a wide array of chemical functionalities, enabling the exploration of the chemical space around the quinoline core to achieve desired potency and selectivity. The hydrochloride salt is often used to improve its stability and handling properties.
PART 1: Synthetic Strategy - From Core to Chemical Library
The journey from a starting fragment to a lead compound begins with the strategic elaboration of the core scaffold. The primary amine of quinolin-5-amine is the primary site for chemical modification, most commonly through acylation to form amides, which are prevalent in known kinase inhibitors.
Core Directive: Amide Coupling for Diversity Generation
The formation of an amide bond between quinolin-5-amine and a diverse set of carboxylic acids is a robust and high-yielding method for rapidly generating a library of candidate inhibitors. This approach allows for the systematic exploration of the solvent-exposed region of the kinase active site.
Experimental Protocol: Parallel Amide Synthesis
This protocol describes a representative amide coupling reaction using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Rationale:
-
HATU: Chosen for its high efficiency, rapid reaction times, and minimal side product formation, which is critical for library synthesis and subsequent purification.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of quinolin-5-amine and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.
Step-by-Step Methodology:
-
Reaction Setup: To an array of reaction vials, add quinolin-5-amine hydrochloride (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to each vial to achieve a concentration of 0.2 M.
-
Base Addition: Add DIPEA (2.5 equivalents) to each vial and stir for 10 minutes at room temperature to ensure complete neutralization.
-
Coupling Agent Addition: Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF and dispense it into each reaction vial.
-
Reaction: Seal the vials and allow the reactions to proceed at room temperature for 4-6 hours, or until LC-MS analysis indicates completion.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.
Visualization: Synthetic Workflow for Library Generation
The following diagram illustrates the general workflow for creating a diverse library of kinase inhibitor candidates starting from quinolin-5-amine hydrochloride.
Caption: Workflow for quinoline-based inhibitor synthesis and screening.
PART 2: Screening and Mechanistic Characterization
Once a library of quinoline derivatives has been synthesized, the next critical phase is to identify compounds with inhibitory activity against the kinase of interest and to characterize their mechanism of action.
Primary Screening: Identifying Initial Hits
A robust, high-throughput primary assay is essential for efficiently screening the compound library. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]
Experimental Protocol: ADP-Glo™ Kinase Assay
Rationale:
-
Luminescence-based: This assay format offers high sensitivity and a broad dynamic range, making it suitable for identifying inhibitors with a wide range of potencies.
-
Universal: The detection of ADP makes it applicable to virtually any kinase, regardless of the substrate.
-
Endpoint Assay: The two-step process separates the kinase reaction from the detection step, minimizing compound interference with the detection reagents.[10]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound (from a dilution series, typically starting at 10 µM) or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of the target kinase diluted in kinase reaction buffer.
-
Initiation: Add 2 µL of a solution containing the substrate and ATP (at its Km concentration) to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.
-
Signal Generation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase inhibition.
Visualization: ADP-Glo™ Assay Workflow
The following diagram outlines the key steps of the ADP-Glo™ Kinase Assay.
Caption: Key steps in the ADP-Glo™ luminescent kinase assay.
Secondary Assays: Quantifying Potency and Selectivity
Compounds that show significant inhibition in the primary screen ("hits") must be further characterized.
-
IC50 Determination: A dose-response curve is generated by testing the hit compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC50), a measure of its potency.
-
Selectivity Profiling: To assess for potential off-target effects, the inhibitor should be tested against a panel of other kinases. High selectivity is a key attribute of a quality drug candidate.
Data Presentation: Hypothetical Screening Data
The table below presents hypothetical data for two quinoline-based compounds against a panel of three kinases, illustrating how potency and selectivity are evaluated.
| Compound ID | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity (vs. OT1) |
| Q5A-001 | 25 | 500 | >10,000 | 20-fold |
| Q5A-002 | 150 | 300 | 2,500 | 2-fold |
In this example, Q5A-001 is a more promising lead due to its higher potency against the target kinase and significantly better selectivity profile compared to Q5A-002 .
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the cornerstone of medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. For our quinoline-based inhibitors, the goal is to understand how different "R" groups attached to the C5-amide influence potency and selectivity. This knowledge guides the rational design of improved compounds. The quinoline scaffold often binds to the hinge region of the kinase, forming hydrogen bonds, while the appended groups explore other pockets.[1][2][7]
Visualizing the SAR: A Conceptual Framework
The following diagram illustrates the core concept of SAR for the quinolin-5-amide scaffold, highlighting key areas for modification.
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- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06394E [pubs.rsc.org]
- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-5-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Quinoline-5-sulfonyl Chloride
Quinoline-5-sulfonyl chloride is a pivotal intermediate in contemporary drug discovery and medicinal chemistry. Its rigid, heterocyclic scaffold is a cornerstone in the design of highly specific enzyme inhibitors. Notably, it serves as a critical building block for a class of therapeutics known as Rho-kinase (ROCK) inhibitors, which are under investigation for a multitude of diseases, including glaucoma, cardiovascular disorders, and neurological conditions. The quinoline-sulfonamide motif, derived from this intermediate, demonstrates a remarkable ability to interact with the ATP-binding pocket of various kinases, making it a privileged structure in the development of targeted therapies.[1][2]
This guide provides a comprehensive, field-proven protocol for the synthesis of quinoline-5-sulfonyl chloride from 5-aminoquinoline. The described methodology is based on a robust, one-pot Sandmeyer-type reaction, which proceeds through a carefully controlled diazotization of the starting amine, followed by a copper-catalyzed sulfochlorination. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed, step-by-step protocol suitable for laboratory-scale synthesis, and address critical safety and handling considerations.
Mechanistic Rationale: A Two-Stage Synthesis
The conversion of 5-aminoquinoline to quinoline-5-sulfonyl chloride is a classic example of diazonium salt chemistry, a powerful tool for introducing a wide range of functional groups onto an aromatic ring where a primary amine once resided.[3] The overall process can be dissected into two fundamental stages:
Stage 1: Diazotization of 5-Aminoquinoline
The first stage is the diazotization reaction, which converts the primary aromatic amine of 5-aminoquinoline into a highly reactive diazonium salt.[4] This transformation is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5]
The mechanism proceeds as follows:
-
Protonation of nitrous acid by the strong acid generates the nitrosonium ion (NO⁺), a potent electrophile.[4]
-
The lone pair of electrons on the nitrogen atom of the 5-aminoquinoline attacks the nitrosonium ion.[4]
-
A series of proton transfers and the elimination of a water molecule result in the formation of the stable quinoline-5-diazonium chloride.[4]
Causality: This reaction must be conducted at low temperatures (-10°C to 10°C) because aromatic diazonium salts are thermally unstable and can decompose violently if isolated or heated.[6] Maintaining a cold environment ensures the integrity of the diazonium intermediate for the subsequent reaction.
Stage 2: Copper-Catalyzed Sulfochlorination (Sandmeyer-Type Reaction)
The second stage is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a sulfonyl chloride (-SO₂Cl) group.[7] The prepared diazonium salt solution is added to a mixture containing sulfur dioxide (SO₂) and a copper(II) chloride (CuCl₂) catalyst.[6][7]
This reaction is understood to proceed via a single-electron transfer (SET) mechanism, a hallmark of Sandmeyer reactions.[7] The Cu(II) catalyst facilitates the decomposition of the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then reacts with sulfur dioxide, and subsequent chlorination affords the final quinoline-5-sulfonyl chloride product. The use of a copper catalyst is crucial for achieving high yields and selectivity.[8][9]
Experimental Protocol
This protocol is adapted from established and scalable industrial methods.[6]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Grade | Supplier Example |
| 5-Aminoquinoline | 611-34-7 | 144.17 | ≥97% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (w/w) | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% | VWR Chemicals |
| Sodium Nitrite | 7632-00-0 | 69.00 | ≥99% | Sigma-Aldrich |
| Copper(II) Chloride (anhydrous) | 7447-39-4 | 134.45 | ≥98% | Alfa Aesar |
| Sulfur Dioxide (gas) | 7446-09-5 | 64.07 | N/A | Airgas |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Granular | VWR Chemicals |
| Deionized Water | 7732-18-5 | 18.02 | Type II | Millipore |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Gas dispersion tube for SO₂ delivery.
-
Ice-salt bath for cooling.
-
Separatory funnel (1 L).
-
Rotary evaporator.
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).
-
Filtration apparatus (Büchner funnel and flask).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Quinoline-5-sulfonyl Chloride.
Step-by-Step Procedure
Part A: Preparation of Quinoline-5-diazonium Chloride Solution
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 5-aminoquinoline (14.4 g, 0.1 mol).
-
Add concentrated hydrochloric acid (140 mL) and glacial acetic acid (150 mL). Stir the mixture until all solids have dissolved.
-
Cool the flask in an ice-salt bath to an internal temperature of -10°C.
-
In a separate beaker, prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 30 mL of deionized water and cool it in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 5-aminoquinoline solution. Crucially, maintain the internal reaction temperature between -10°C and 10°C throughout the addition. [6] This addition is exothermic and requires careful monitoring. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the cold bath for an additional 30 minutes. Keep this solution cold for immediate use in the next step.
Part B: Sulfochlorination Reaction
-
In a separate 1 L flask equipped with a mechanical stirrer and a gas dispersion tube, add glacial acetic acid (200 mL) and copper(II) chloride (1.34 g, 0.01 mol).
-
Cool the flask in a water bath to 15°C. Begin bubbling sulfur dioxide gas through the solution at a steady rate. Continue the SO₂ addition until the solution is saturated.
-
Once saturated, begin the slow, dropwise addition of the cold quinoline-5-diazonium chloride solution prepared in Part A to the SO₂/acetic acid mixture. Maintain the reaction temperature between 10°C and 25°C during this addition.[6] Nitrogen gas will evolve from the reaction mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.
Part C: Product Isolation and Purification
-
Carefully pour the reaction mixture into a 2 L beaker containing 1 L of an ice-water slurry with vigorous stirring. A precipitate may form.
-
Transfer the mixture to a 2 L separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 200 mL) and then with a saturated brine solution (1 x 200 mL).
-
Dry the dichloromethane layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude quinoline-5-sulfonyl chloride, typically as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.
Expected Yield: >80%.[6]
Safety and Handling
This procedure must be performed in a well-ventilated chemical fume hood by trained personnel.
-
5-Aminoquinoline: Causes skin and serious eye irritation.[10] Avoid inhalation and contact with skin and eyes.
-
Sodium Nitrite: Toxic if swallowed and an oxidizing agent.[11][12][13] Contact with combustible material may cause fire. Reacts with acids to produce toxic nitrogen dioxide gas.[11] Methemoglobinemia can result from exposure.[14]
-
Diazonium Salts: Aromatic diazonium salts are potentially explosive in a dry, solid state. This protocol is designed to keep the intermediate in a cold aqueous solution at all times to mitigate this risk. Never attempt to isolate the diazonium salt.
-
Sulfur Dioxide: Toxic and corrosive gas. Inhalation can cause severe respiratory irritation. Ensure the gas delivery system is secure and operate entirely within a fume hood.
-
Acids and Solvents: Concentrated hydrochloric acid and glacial acetic acid are highly corrosive. Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle all with appropriate chemical-resistant gloves and eye protection.
Characterization
The identity and purity of the synthesized quinoline-5-sulfonyl chloride should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The disappearance of the amine protons and the appearance of signals corresponding to the sulfonyl chloride-substituted quinoline ring are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Note that hydrolysis to the corresponding sulfonic acid may be observed in ESI-MS.[15]
-
Melting Point Analysis: To compare with literature values as an indicator of purity.
References
- Preparation method of quinoline-5-sulfonyl chloride.
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH). [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. [Link]
- Preparation method of 5-isoquinoline sulfonyl chloride.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
5-Aminoquinoline. PubChem. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Sodium Nitrite Intoxication and Death: Summarizing Evidence to Facilitate Diagnosis. National Institutes of Health (NIH). [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH). [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]
-
Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts. [Link]
-
Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Chemtrade Logistics. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial. RSC Publishing. [Link]
-
Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]
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- 10. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Skraup Synthesis of Benzo[f]quinoline using Quinolin-5-amine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzo[f]quinoline via the Skraup quinoline synthesis, utilizing quinolin-5-amine hydrochloride as the starting material. This document offers in-depth technical guidance, detailed experimental protocols, and insights into the reaction mechanism and safety considerations.
Introduction: The Skraup Synthesis as a Powerful Tool for Heterocyclic Chemistry
The Skraup synthesis, a classic name reaction in organic chemistry, is a powerful method for the construction of the quinoline ring system.[1][2] The reaction typically involves the condensation of an aromatic amine with glycerol in the presence of a strong acid (commonly sulfuric acid) and an oxidizing agent.[1] The versatility of this reaction allows for the synthesis of a wide array of substituted quinolines, which are key structural motifs in numerous pharmaceuticals and functional materials.
This guide focuses on a specific application of the Skraup synthesis: the preparation of benzo[f]quinoline from quinolin-5-amine hydrochloride. Benzo[f]quinoline and its derivatives are of significant interest due to their presence in various biologically active compounds and their applications in materials science.
Reaction Principle and Mechanism
The Skraup synthesis proceeds through a series of well-established steps, initiated by the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4] The aromatic amine then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step involves the oxidation of this intermediate to the aromatic quinoline product.[1][4]
When quinolin-5-amine is used as the substrate, the reaction leads to the formation of benzo[f]quinoline, a tetracyclic aromatic heterocycle. The reaction is regioselective, with the new ring forming at the C6 and C7 positions of the quinoline nucleus.
A Note on the Starting Material: This protocol utilizes quinolin-5-amine hydrochloride. It is crucial to neutralize the hydrochloride salt to the free amine in situ or prior to the reaction to ensure the nucleophilicity of the amino group, which is essential for the initial Michael addition step. The addition of a base or the use of a large excess of sulfuric acid which can protonate the hydrochloride and still leave sufficient acidity for the reaction to proceed are two potential approaches. This protocol will assume an in situ neutralization/reaction in a strongly acidic medium.
Reaction Mechanism: Skraup Synthesis of Benzo[f]quinoline
Figure 1: General mechanism of the Skraup synthesis of benzo[f]quinoline.
Experimental Protocol: Synthesis of Benzo[f]quinoline
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10g of starting material) |
| Quinolin-5-amine hydrochloride | 5852-65-3 | C₉H₈N₂·HCl | 180.63 | 10.0 g (0.055 mol) |
| Glycerol (anhydrous) | 56-81-5 | C₃H₈O₃ | 92.09 | 25.5 g (0.277 mol) |
| Sulfuric acid (conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | 30 mL |
| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | 123.11 | 5.5 mL (0.054 mol) |
| Sodium hydroxide (for neutralization) | 1310-73-2 | NaOH | 40.00 | As needed |
| Dichloromethane (for extraction) | 75-09-2 | CH₂Cl₂ | 84.93 | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed |
| Toluene (for recrystallization) | 108-88-3 | C₇H₈ | 92.14 | As needed |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
This reaction is highly exothermic and can become violent if not controlled properly. [1][2] Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Handle with extreme care.
-
Nitrobenzene is toxic and readily absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.
-
Quinolin-5-amine hydrochloride and benzo[f]quinoline are harmful if swallowed or in contact with skin and are suspected of causing genetic defects.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of benzo[f]quinoline.
Step-by-Step Procedure
-
Reagent Charging: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, carefully add 30 mL of concentrated sulfuric acid.
-
While stirring, slowly and portion-wise add 10.0 g (0.055 mol) of quinolin-5-amine hydrochloride. The temperature will likely increase; ensure it does not exceed 50 °C during this addition.
-
Once the quinolin-5-amine hydrochloride has dissolved, add 25.5 g (0.277 mol) of anhydrous glycerol to the mixture.
-
From the dropping funnel, add 5.5 mL (0.054 mol) of nitrobenzene dropwise over a period of 15-20 minutes. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Heating:
-
Once the addition of nitrobenzene is complete, begin to heat the reaction mixture gently using a heating mantle.
-
Raise the temperature to 130-140 °C and maintain it in this range for 3-4 hours. The reaction mixture will darken significantly.
-
Caution: The reaction is exothermic. If the temperature begins to rise uncontrollably, remove the heating mantle immediately and, if necessary, cool the flask with a water bath.
-
-
Work-up:
-
After the heating period, allow the reaction mixture to cool to below 100 °C.
-
Carefully and slowly pour the cooled reaction mixture into a large beaker containing 500 mL of ice-water.
-
Neutralize the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution. This process is highly exothermic and should be performed with external cooling (ice bath). Continue adding NaOH until the solution is strongly alkaline (pH > 10). A dark, oily precipitate will form.
-
-
Purification:
-
Transfer the neutralized mixture to a suitable flask for steam distillation.
-
Steam distill the mixture until no more oily product is collected in the distillate. The benzo[f]quinoline will co-distill with any unreacted nitrobenzene and other volatile byproducts.
-
Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.
-
Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine all the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the dichloromethane using a rotary evaporator.
-
-
Recrystallization:
-
The crude product is a dark oil or solid. Recrystallize the crude benzo[f]quinoline from a suitable solvent such as toluene or ethanol to obtain a purified solid product.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The final product, benzo[f]quinoline, can be characterized by standard analytical techniques:
-
Melting Point: The reported melting point of benzo[f]quinoline is in the range of 93-95 °C.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight (179.22 g/mol ).
-
Infrared Spectroscopy: To identify characteristic functional group vibrations.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Ensure the reaction temperature was maintained in the optimal range and for a sufficient duration.
-
Loss during work-up: Be careful during the neutralization and extraction steps to minimize loss of product.
-
Purity of reagents: Use anhydrous glycerol, as water can interfere with the dehydration step.
-
-
Violent Reaction:
-
The rate of heating and the addition of nitrobenzene should be carefully controlled. The use of a moderator like ferrous sulfate can be considered to tame the reaction's exothermicity, although this may affect the yield and purification.
-
-
Alternative Oxidizing Agents:
-
Arsenic acid has been reported to result in a less violent reaction compared to nitrobenzene. However, due to its high toxicity, nitrobenzene is often preferred.
-
Conclusion
The Skraup synthesis provides a direct and effective method for the preparation of benzo[f]quinoline from quinolin-5-amine hydrochloride. Careful control of the reaction conditions, particularly the temperature, is paramount to ensure a safe and successful synthesis. The protocol outlined in these application notes, coupled with the mechanistic understanding and safety precautions, will enable researchers to confidently utilize this classic reaction for the synthesis of this important heterocyclic compound.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.).
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Retrieved January 23, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016). Retrieved January 23, 2026, from [Link]
-
Skraup reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Benzo(F)Quinoline | C13H9N | CID 6796 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 23, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - MDPI. (2023). Retrieved January 23, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020). Retrieved January 23, 2026, from [Link]
Sources
Application Notes & Protocols: Synthesis of Fused Aza-aromatic Systems via Annulation of Quinolin-5-amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
I. Executive Summary: Beyond the Classical Friedländer Annulation
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] The Friedländer annulation is a classic and powerful method for synthesizing quinolines, typically involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] However, this classical approach is not directly applicable to substrates like quinolin-5-amine, which lack the requisite ortho-carbonyl functionality for the characteristic intramolecular cyclization.
This comprehensive guide details a robust and versatile protocol for the annulation of quinolin-5-amine hydrochloride to construct novel, fused polycyclic aza-aromatic systems. We will pivot from the classical Friedländer reaction to the mechanistically related and highly effective Combes synthesis . The Combes reaction utilizes the reaction of an aromatic amine with a 1,3-dicarbonyl compound under acidic conditions to achieve cyclization, providing a direct and efficient pathway for the elaboration of the quinolin-5-amine core.[1]
The use of quinolin-5-amine hydrochloride is addressed, clarifying the role of the salt in the acidic reaction medium. This document provides a detailed mechanistic explanation, a step-by-step experimental protocol, and guidance on reactant selection and product characterization, tailored for researchers in drug discovery and organic synthesis.
II. Mechanistic Insights: The Combes Quinoline Synthesis
The Combes synthesis commences with the reaction of an aromatic amine, in this case, quinolin-5-amine, with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) under acidic catalysis.[3] The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and subsequent dehydration to yield the fused aromatic system.[3]
The key steps are as follows:
-
Enamine Formation: The primary amino group of quinolin-5-amine nucleophilically attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form an enamine intermediate.
-
Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it towards intramolecular electrophilic attack by the electron-rich quinoline ring at the C6 position.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to furnish the final, fully aromatic fused polycyclic system.
The use of quinolin-5-amine hydrochloride is advantageous in this acid-catalyzed process, as the amine salt is in equilibrium with the free amine in the acidic reaction medium.[4] The hydrochloric acid present can also contribute to the overall acidity of the reaction, promoting the necessary catalytic steps.[4]
III. Experimental Protocol: Combes Annulation of Quinolin-5-amine Hydrochloride
This protocol provides a general method for the synthesis of a fused quinoline system from quinolin-5-amine hydrochloride and a representative 1,3-dicarbonyl compound, acetylacetone.
A. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Quinolin-5-amine hydrochloride | 611-33-6 | C₉H₉ClN₂ | 180.64 | Off-white to light brown crystalline solid |
| Acetylacetone | 123-54-6 | C₅H₈O₂ | 100.12 | Colorless to pale yellow liquid |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Highly corrosive, strong acid and dehydrating agent |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Caustic solid |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, colorless liquid |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
B. Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinolin-5-amine hydrochloride (1.81 g, 10.0 mmol).
-
Carefully add acetylacetone (1.10 g, 11.0 mmol, 1.1 equivalents).
-
With gentle stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture. Caution: The addition is exothermic.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C in a preheated oil bath.
-
Maintain the temperature and continue stirring for 4 hours. The reaction mixture will darken in color.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice (approximately 50 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. Caution: This neutralization is highly exothermic. Keep the beaker in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternatively, for a higher degree of purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., hexane:ethyl acetate).
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
IV. Visualization of the Experimental Workflow
Caption: Workflow for the Combes synthesis of a fused quinoline system.
V. Causality and Self-Validation in the Protocol
-
Choice of Acid Catalyst: Concentrated sulfuric acid serves a dual purpose: it acts as the catalyst for both the enamine formation and the subsequent cyclization, and it also serves as a powerful dehydrating agent, driving the equilibrium towards the product.[5]
-
Stoichiometry: A slight excess of the 1,3-dicarbonyl compound is used to ensure the complete consumption of the limiting quinolin-5-amine hydrochloride.
-
Temperature Control: The reaction temperature is maintained at 110 °C to provide sufficient thermal energy for the cyclization and dehydration steps without causing significant decomposition of the starting materials or product.
-
Neutralization and Precipitation: The acidic work-up ensures that the product, which is basic, is protonated and soluble. Neutralization with a strong base deprotonates the product, causing it to precipitate from the aqueous solution, facilitating its isolation.
-
Purification Strategy: The choice between recrystallization and column chromatography depends on the purity of the crude product and the desired final purity. Recrystallization is a simpler method suitable for relatively pure products, while column chromatography provides a higher degree of purification.
VI. References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. Retrieved from [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. Retrieved from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2022). ResearchGate. Retrieved from [Link]
-
Reactions of amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The Promoter Role of Amines in the Condensation of Silicic Acid: A First-Principles Investigation. (2018). PubMed Central. Retrieved from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ACS Publications. Retrieved from [Link]
-
Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. (2021). PubMed Central. Retrieved from [Link]
-
Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. (2022). RSC Publishing. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (2018). PubMed Central. Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications. (2019). Slideshare. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Keto Enol Tautomerism Acid and Base Reaction and Mechanism. (2015). YouTube. Retrieved from [Link]
-
15.4.5 Quinolinones and Related Systems (Update 2022). (2022). ResearchGate. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate. Retrieved from [Link]
-
Condensation reactions assisted by acidic hydrogen bonded hydroxyl groups in solid tin(II)hydroxychloride. (2018). ResearchGate. Retrieved from [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. Retrieved from [Link]
-
Reactivity of different 1,3‐dicarbonyl compounds.. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the reaction between hydrochloric and amine?. (2018). Quora. Retrieved from [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. (2007). Taylor & Francis Online. Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2010). ACS Publications. Retrieved from [Link]
-
Classify each amine reaction as acid–base or condensation. (2022). Pearson. Retrieved from [Link]
-
Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. (2015). Macmillan Group - Princeton University. Retrieved from [Link]
-
Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][5][6]triazino[6,5-b]quinoline Derivatives. (1993). ResearchGate. Retrieved from [Link]
-
Decarboxylative 1,3-dipolar cycloadditions of l-proline. (2024). PubMed Central. Retrieved from [Link]
-
Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). PubMed Central. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journals. Retrieved from [Link]
-
Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2023). PubMed Central. Retrieved from [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. Retrieved from [Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2011). RSC Publishing. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. quora.com [quora.com]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Alkylation of Quinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Quinolin-5-amines
Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline scaffold is a key strategy for modulating the pharmacological profile of these molecules. Specifically, N-alkylation of the amino group at the C5 position can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.
Quinolin-5-amine is often supplied as a hydrochloride salt to improve its stability and handling. However, the protonated amino group in the hydrochloride salt is non-nucleophilic, presenting a critical challenge for N-alkylation reactions. The successful synthesis of N-alkylated quinolin-5-amines, therefore, hinges on the careful selection of reaction conditions that facilitate the deprotonation of the amine and promote the desired alkylation pathway while minimizing side reactions.
This comprehensive guide provides an in-depth analysis of the key strategies for the N-alkylation of quinolin-5-amine hydrochloride. We will delve into the mechanistic rationale behind various experimental choices and present detailed, adaptable protocols for direct alkylation, reductive amination, and Buchwald-Hartwig amination.
I. Foundational Principle: Liberation of the Free Amine
The primary hurdle in the N-alkylation of quinolin-5-amine hydrochloride is the protonated state of the amino group. To render the nitrogen nucleophilic, a base must be employed to abstract the proton, liberating the free quinolin-5-amine. The choice of base is critical and depends on the specific alkylation method.
-
For Direct Alkylation: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which minimizes their competition with the quinolin-5-amine in reacting with the alkylating agent. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[1]
-
For Reductive Amination: The reaction is often carried out under mildly acidic to neutral conditions, where the free amine is in equilibrium with its protonated form. The in-situ formation of the iminium ion intermediate is crucial for this reaction.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.
The following diagram illustrates the essential deprotonation step:
Sources
Application Notes & Protocols for the Acylation of Quinolin-5-amine Hydrochloride
Introduction: Strategic Importance of N-Acylated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules. N-acylation of aminoquinolines, in particular, is a fundamental transformation that allows for the introduction of diverse acyl groups, leading to the synthesis of amides that can serve as critical pharmacophores, bioisosteres, or as protecting groups for the amine functionality in multi-step syntheses.[2]
This guide provides a comprehensive overview and detailed protocols for the acylation of the amine group in Quinolin-5-amine hydrochloride, a common starting material in synthetic campaigns. We will delve into the mechanistic rationale, critical process parameters, and provide two distinct, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: The Core Chemistry: Mechanism and Rationale
The acylation of a primary amine with an acyl chloride is a classic nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral amide product and a protonated base.
The Critical Role of the Base with Amine Hydrochloride Salts:
Quinolin-5-amine is often supplied as a hydrochloride salt to improve its stability and shelf-life. In this form, the amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and incapable of initiating the acylation reaction. Therefore, the choice and stoichiometry of the base are paramount for two reasons:
-
Liberation of the Free Amine: At least one molar equivalent of a base is required to deprotonate the quinolinium hydrochloride salt and generate the free, nucleophilic quinolin-5-amine in situ.
-
Neutralization of HCl Byproduct: The reaction itself produces one equivalent of hydrochloric acid (HCl).[3] This acidic byproduct will immediately react with any available free amine, protonating it and rendering it unreactive.[3] Therefore, a second equivalent of base is required to act as an acid scavenger, neutralizing the generated HCl and driving the reaction to completion.[4]
Consequently, a minimum of two molar equivalents of base relative to the quinolin-5-amine hydrochloride starting material is essential for achieving high yields.
Part 2: Experimental Protocols
Two robust protocols are presented below, catering to different solvent systems and workup preferences. Protocol A employs an anhydrous organic system with a tertiary amine base, while Protocol B utilizes a biphasic Schotten-Baumann approach.
Reagents and Materials Table
| Reagent/Material | Formula | MW ( g/mol ) | Purpose | Key Properties/Hazards |
| Quinolin-5-amine hydrochloride | C₉H₈N₂·HCl | 180.63 | Starting Material | Irritant |
| Acetyl Chloride | CH₃COCl | 78.50 | Acylating Agent | Corrosive, Flammable, Lachrymator |
| Pyridine | C₅H₅N | 79.10 | Base/Solvent | Flammable, Toxic, Strong Odor |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Flammable, Corrosive, Strong Odor |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Volatile, Suspected Carcinogen |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | Corrosive |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Hygroscopic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | Eluent/Anti-solvent | Flammable |
Protocol A: Anhydrous Acylation in Dichloromethane with Pyridine
This method is preferred when strict anhydrous conditions are desirable and the product is expected to have good solubility in common organic solvents. Pyridine serves as both the base and a co-solvent.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Quinolin-5-amine hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, approx. 0.1 M concentration) and anhydrous Pyridine (2.2 eq). Stir the resulting suspension at room temperature for 15-20 minutes. The mixture may not become fully homogeneous, but this step is crucial for the initial deprotonation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add Acetyl Chloride (1.1 eq) dropwise to the stirred suspension over 5-10 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure N-(quinolin-5-yl)acetamide.
Protocol B: Schotten-Baumann Biphasic Acylation
This classic method is advantageous when the starting materials are water-soluble and avoids the use of pyridine.[4] The base in the aqueous phase neutralizes the generated acid, while the reaction occurs at the interface or in the organic phase.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Quinolin-5-amine hydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Solvent Addition: Add Dichloromethane (DCM, approx. 0.1-0.2 M) to the flask to create a two-phase system.
-
Cooling and Base: Cool the vigorously stirred mixture to 0 °C in an ice-water bath. Prepare a solution of Sodium Hydroxide (NaOH, 2.5 eq) in water.
-
Simultaneous Addition: Add Acetyl Chloride (1.1 eq) dissolved in a small amount of DCM and the NaOH solution simultaneously but separately (dropwise) to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C and the pH of the aqueous layer remains basic.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product as described in Protocol A.
Part 3: Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the acylation and subsequent work-up process.
Caption: General workflow for the acylation of Quinolin-5-amine hydrochloride.
Part 4: Reaction Monitoring and Product Characterization
A self-validating protocol relies on robust analytical techniques to monitor reaction progress and confirm product identity and purity.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexanes). The starting amine hydrochloride will likely remain at the baseline, while the free amine (if observable) will have a specific Rf. The amide product will be less polar than the free amine and will have a higher Rf value. The reaction is considered complete upon the disappearance of the limiting reagent (quinolin-5-amine).
Product Characterization
The structure of the synthesized N-(quinolin-5-yl)acetamide should be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a new singlet in the aliphatic region (around δ 2.2-2.4 ppm) corresponding to the methyl protons (-COCH₃) of the acetyl group. A downfield shift of the aromatic proton adjacent to the amide group is also expected compared to the starting amine. The amide N-H proton will appear as a broad singlet, typically in the δ 8-10 ppm range.
-
¹³C NMR: The appearance of two new signals is characteristic: one for the amide carbonyl carbon (δ 168-172 ppm) and another for the methyl carbon (δ 23-26 ppm).
-
-
Mass Spectrometry (MS): Analysis by techniques such as Electrospray Ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of N-(quinolin-5-yl)acetamide (C₁₁H₁₀N₂O, MW = 186.21).
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the amide functional group: a strong C=O stretching vibration around 1660-1690 cm⁻¹ and an N-H stretching vibration around 3250-3350 cm⁻¹.
Part 5: Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient base (less than 2 eq). 2. Inactive (wet) reagents/solvents. 3. Amine hydrochloride salt has poor solubility. | 1. Ensure at least 2.2 equivalents of base are used. 2. Use freshly distilled, anhydrous solvents and reagents. 3. For Protocol A, add more pyridine or a co-solvent like THF. For Protocol B, ensure vigorous stirring to maximize interfacial area. |
| Formation of Di-acylated Product | The amide nitrogen can, under harsh conditions, be acylated again. This is generally unfavorable. | This is highly unlikely for this substrate under the described conditions. If observed, use milder conditions (lower temperature, shorter reaction time). |
| Hydrolysis of Acetyl Chloride | Premature reaction with water, especially in Protocol B. | Add the acetyl chloride and NaOH solutions slowly and simultaneously to ensure the acylation competes effectively with hydrolysis. Maintain a low temperature (0 °C). |
| Difficult Purification | Product co-elutes with starting material or byproducts. Residual pyridine in the product. | 1. Optimize the chromatography eluent system. 2. Ensure the acidic wash (1M HCl) in Protocol A is performed thoroughly to remove all pyridine/TEA. |
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Quinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The ability to functionalize the quinoline ring at specific positions is paramount for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular assembly of complex molecular architectures.[2]
This comprehensive guide focuses on the practical application of palladium-catalyzed cross-coupling reactions with quinolin-5-amine hydrochloride, a key building block for the synthesis of novel quinoline-based compounds. We will delve into the mechanistic intricacies of these transformations, provide detailed, field-proven protocols, and address the specific challenges associated with this substrate, particularly the presence of the hydrochloride salt.
The Challenge of Quinolin-5-amine as a Coupling Partner
Quinolin-5-amine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring can deactivate the palladium catalyst, while the lone pair of electrons on the quinoline nitrogen can coordinate to the metal center, leading to catalyst inhibition. Furthermore, the use of quinolin-5-amine as its hydrochloride salt, a common commercial form to improve stability and handling, necessitates an in-situ neutralization step to liberate the free amine for participation in the catalytic cycle.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Buchwald-Hartwig Amination: A Closer Look
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[3] The catalytic cycle (Figure 1) typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylated amine product and regenerates the active Pd(0) catalyst.
Experimental Protocols: N-Arylation of Quinolin-5-amine Hydrochloride
The following protocols are designed as a robust starting point for the N-arylation of quinolin-5-amine hydrochloride. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Buchwald-Hartwig Amination of Quinolin-5-amine Hydrochloride with Aryl Bromides
This protocol is adapted from a successful procedure for the amination of a related 5-bromoquinoline derivative and incorporates the necessary in-situ neutralization of the hydrochloride salt.[4]
Materials:
-
Quinolin-5-amine hydrochloride
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Biphenyl)di-tert-butylphosphine (JohnPhos) or Di-tert-butylneopentylphosphine (DTBNpP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Reaction Setup Workflow:
Sources
Application Notes and Protocols: Preparation and Application of a Quinoline-Based Fluorescent Probe from Quinolin-5-amine Hydrochloride
Introduction: The Promise of Quinoline-Based Fluorophores
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, not only for their broad-ranging biological and pharmaceutical activities but also for their intriguing photophysical properties.[1][] These characteristics have led to their extensive exploration as molecular probes and chemosensors.[3] The rigid, planar structure of the quinoline ring system provides a robust scaffold for the development of fluorophores. The nitrogen atom within the ring can act as a coordination site, making these compounds particularly well-suited for the detection of metal ions.[4]
A common and effective strategy for developing quinoline-based fluorescent probes is through the formation of a Schiff base. This involves the condensation reaction between a primary amine and an aldehyde, resulting in an imine or azomethine (-C=N-) linkage.[5] This versatile reaction allows for the straightforward coupling of a quinoline amine with a variety of aldehyde-containing molecules, enabling the fine-tuning of the probe's photophysical and recognition properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a fluorescent probe from quinolin-5-amine hydrochloride. We will detail the synthesis of a representative Schiff base probe, (E)-2-(((quinolin-5-yl)imino)methyl)phenol, through the reaction of quinolin-5-amine with salicylaldehyde. Furthermore, we will provide a protocol for the application of this probe in the detection of zinc ions (Zn²⁺), a biologically significant metal cation.[4]
Core Principles of Probe Design and Function
The fluorescent probe described herein, (E)-2-(((quinolin-5-yl)imino)methyl)phenol, is designed based on several key principles of fluorescence modulation:
-
Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the quinoline fluorophore through a PET process.
-
Chelation-Enhanced Fluorescence (CHEF): Upon coordination with a metal ion such as Zn²⁺, the lone pair of electrons on the imine nitrogen and the oxygen of the hydroxyl group are engaged in forming a stable chelate ring. This binding event inhibits the PET process, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde-derived Schiff bases can exhibit ESIPT, where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state.[7] Chelation with a metal ion can disrupt this process, further influencing the fluorescence properties of the probe.
By understanding these mechanisms, researchers can rationally design and modify quinoline-based probes for specific applications.
Experimental Protocols
Part 1: Synthesis of the Fluorescent Probe (E)-2-(((quinolin-5-yl)imino)methyl)phenol
This protocol details the synthesis of the fluorescent probe via a two-step process: the neutralization of quinolin-5-amine hydrochloride to the free amine, followed by the Schiff base condensation with salicylaldehyde.
Materials and Reagents:
-
Quinolin-5-amine hydrochloride
-
Salicylaldehyde
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Safety Precautions:
-
Quinolin-5-amine hydrochloride and its free base are harmful if swallowed and cause skin and eye irritation.[4]
-
Salicylaldehyde is harmful if swallowed and causes serious eye irritation.
-
Dichloromethane is a suspected carcinogen.
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Neutralization of Quinolin-5-amine Hydrochloride
The hydrochloride salt of quinolin-5-amine must be neutralized to the free amine to enable its nucleophilic attack on the aldehyde.
-
Dissolution: Dissolve a specific molar quantity of quinolin-5-amine hydrochloride in deionized water in a beaker.
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, to the quinolin-5-amine hydrochloride solution while stirring.[8]
-
pH Monitoring: Monitor the pH of the solution using pH paper. Continue adding the base until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the free quinolin-5-amine into an organic solvent such as dichloromethane. Repeat the extraction process three times to ensure complete recovery.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the free quinolin-5-amine as a solid.
Step 2: Schiff Base Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the synthesized quinolin-5-amine (1 equivalent) in absolute ethanol. In a separate beaker, dissolve salicylaldehyde (1 equivalent) in absolute ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of salicylaldehyde to the solution of quinolin-5-amine while stirring.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution as a colored solid. If precipitation occurs, collect the solid by filtration and wash it with cold ethanol.[5]
-
Purification: If the product does not precipitate or requires further purification, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: The structure of the synthesized probe, (E)-2-(((quinolin-5-yl)imino)methyl)phenol, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7][9]
Diagram of the Synthesis Workflow:
Sources
- 1. (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinolin-5-amine Hydrochloride in Materials Science
Introduction: The Versatility of Quinolin-5-amine Hydrochloride in Advanced Materials
Quinolin-5-amine hydrochloride, a key heterocyclic aromatic amine, has emerged as a pivotal building block in the rational design of functional materials. Its rigid, planar quinoline core, coupled with the reactive primary amine at the 5-position, provides a unique combination of photophysical, electronic, and coordination properties. The hydrochloride salt form enhances stability and solubility, making it a convenient precursor for a wide array of synthetic transformations. This guide provides an in-depth exploration of its application in polymer science, corrosion inhibition, sensor technology, and the burgeoning field of metal-organic frameworks (MOFs), complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
The quinoline moiety itself is renowned for its high electron mobility, thermal and oxidative stability, and strong photoluminescence, making it an attractive component for optoelectronic materials.[1] The strategic placement of the amino group on the benzene ring portion of the quinoline system allows for its facile integration into larger molecular architectures without significantly disrupting the electronic characteristics of the pyridine ring, which is often crucial for its coordinating and fluorescent properties.
I. High-Performance Polymers and Oligomers from a Quinolin-5-amine Precursor
The nucleophilic nature of the amino group in Quinolin-5-amine allows it to be readily incorporated into polymeric structures through various polymerization techniques.[2][3] This imparts the desirable properties of the quinoline unit, such as thermal stability and fluorescence, to the resulting polymer.[3] One elegant and environmentally conscious approach is enzymatic polymerization, which offers high selectivity and mild reaction conditions.
Causality in Experimental Design: Enzymatic Polymerization
The choice of an enzymatic catalyst, such as horseradish peroxidase (HRP), is deliberate. HRP, in the presence of an oxidant like hydrogen peroxide (H₂O₂), facilitates the oxidative coupling of phenolic and anilinic compounds.[1][2] This method avoids the harsh conditions and potentially toxic reagents associated with traditional chemical oxidative polymerization. The solvent system, a mixture of dioxane and a phosphate buffer, is optimized to solubilize the hydrophobic monomer while maintaining the enzymatic activity of HRP.[2]
Experimental Protocol: Enzymatic Synthesis of Oligo(5-aminoquinoline)
Objective: To synthesize oligo(5-aminoquinoline) (OAQ) from 5-aminoquinoline (AQ) using horseradish peroxidase as a catalyst.[1][2]
Materials:
-
Quinolin-5-amine hydrochloride
-
Sodium hydroxide (for neutralization to free amine, 5-aminoquinoline - AQ)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Dioxane
-
Phosphate buffer (pH 7.0)
-
Methanol
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
-
Monomer Preparation: Dissolve a calculated amount of Quinolin-5-amine hydrochloride in deionized water and neutralize with a stoichiometric amount of NaOH to precipitate the free base, 5-aminoquinoline (AQ). Filter, wash with cold water, and dry under vacuum.
-
Reaction Setup: In a 100 mL flask, dissolve 100 mg of AQ in a mixture of 35 mL dioxane and 15 mL phosphate buffer (70:30 v/v).[2]
-
Enzyme Addition: Add 10 mg of HRP to the monomer solution and stir until fully dissolved.
-
Initiation: Slowly add 1.5 mL of H₂O₂ (30%) to the reaction mixture over 15 minutes using a syringe pump.
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Termination and Isolation: Terminate the reaction by adding 5 mL of methanol. Precipitate the oligomers by pouring the reaction mixture into a large excess of methanol.
-
Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of dioxane. Purify the product by dialysis against a dioxane/water mixture for 48 hours to remove unreacted monomer and low molecular weight oligomers.
-
Drying: Lyophilize the purified solution to obtain the final oligo(5-aminoquinoline) product.
Characterization:
-
FTIR Spectroscopy: To confirm the polymerization through changes in the N-H stretching and bending vibrations.[4]
-
UV-Vis Spectroscopy: To observe the electronic transitions and conjugation in the oligomer.[4]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the oligomers.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability of the resulting material.[2][3]
II. Corrosion Inhibition: Protecting Metallic Surfaces
Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly steel in acidic environments.[5][6][7] Their efficacy stems from the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate strong adsorption onto the metal surface. This forms a protective barrier that impedes both anodic and cathodic corrosion reactions.[7]
Mechanism of Action: A Molecular Shield
The inhibition mechanism involves the adsorption of the quinoline derivative onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (coordination bond formation between the nitrogen lone pair electrons and the vacant d-orbitals of the metal). The hydrochloride form of Quinolin-5-amine can be readily dissolved in the acidic medium, and upon dissociation, the protonated amine can interact with the negatively charged surface (in HCl), while the quinoline ring can also adsorb via π-electron interactions.
III. Fluorescent Sensors for Ion Detection
The inherent fluorescence of the quinoline core makes its derivatives excellent candidates for the development of chemosensors.[8][9][10] By chemically modifying the 5-amino group with a suitable receptor, it is possible to design sensors that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion.
Designing a "Turn-On" Fluorescent Sensor
A common strategy in sensor design is to utilize a photoinduced electron transfer (PET) quenching mechanism. In the free sensor, the fluorescence of the quinoline fluorophore is quenched by a nearby electron-rich receptor. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal.
Representative Protocol: Synthesis of a Schiff Base Fluorescent Sensor
Objective: To synthesize a Schiff base derivative of 5-aminoquinoline as a potential fluorescent sensor for metal ions.
Materials:
-
Quinolin-5-amine hydrochloride
-
Salicylaldehyde (or other suitable aldehyde)
-
Ethanol
-
Triethylamine
Procedure:
-
Free Amine Generation: Dissolve Quinolin-5-amine hydrochloride in ethanol and add a stoichiometric amount of a non-nucleophilic base like triethylamine to generate the free 5-aminoquinoline in situ.
-
Schiff Base Condensation: To this solution, add an equimolar amount of salicylaldehyde.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified sensor molecule.
Characterization and Sensing Studies:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized Schiff base.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Fluorescence Spectroscopy: Record the emission spectrum of the sensor in a suitable solvent (e.g., acetonitrile/water mixture). Titrate with various metal ion solutions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.) and monitor the changes in fluorescence intensity.[11]
| Analyte | Fluorescence Response | Potential Mechanism |
| None | Quenched | Photoinduced Electron Transfer (PET) |
| Target Metal Ion | Enhanced | Inhibition of PET upon coordination |
IV. Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[12][13][14] The amino group of Quinolin-5-amine can be functionalized to introduce carboxylic acid or other coordinating groups, making it a suitable ligand for MOF synthesis. The resulting MOFs can exhibit interesting properties for applications in gas storage, catalysis, and sensing, leveraging the characteristics of the quinoline moiety.
Ligand Design and MOF Synthesis Strategy
To utilize Quinolin-5-amine in MOF synthesis, it is typically first modified to incorporate coordinating groups, such as carboxylates. For example, the amine can be reacted with bromoacetic acid to yield a carboxymethylamino derivative. This functionalized ligand can then be reacted with a metal salt under solvothermal conditions to form the MOF.
Representative Protocol: Solvothermal Synthesis of a Quinoline-Based MOF
Objective: To synthesize a MOF using a ligand derived from 5-aminoquinoline. (This is a representative protocol, and the specific ligand synthesis would be a prerequisite).
Materials:
-
A 5-aminoquinoline-derived dicarboxylic acid ligand (e.g., quinoline-5-amino-N,N-diacetic acid)
-
Zinc nitrate hexahydrate (or other suitable metal salt)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reaction Mixture: In a 20 mL scintillation vial, dissolve 50 mg of the quinoline-derived ligand and 100 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 120 °C for 24 hours.[13]
-
Cooling and Isolation: After the reaction, allow the oven to cool slowly to room temperature. Crystalline product should be visible in the vial.
-
Washing and Solvent Exchange: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and residual solvent.
-
Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in a suitable solvent like chloroform for 24 hours, then decant and dry under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.[12]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and solvent loss.[12]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
V. Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are widely used in organic light-emitting diodes (OLEDs) as electron-transporting materials, hole-transporting materials, or as emissive dopants, owing to their excellent thermal stability and charge-transport properties.[15][16][17][18][19][20][21][22][23] The 5-amino group provides a convenient handle for further functionalization to tune the electronic properties and morphology of the resulting materials for optimized device performance.
Device Architecture and Material Function
A typical multilayer OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the electron-transport layer (ETL) and hole-transport layer (HTL) and recombine in the emissive layer (EML) to generate light. A derivative of Quinolin-5-amine could be designed to function in any of these layers.
Representative Protocol: Fabrication of a Bilayer OLED Device
Objective: To fabricate a simple bilayer OLED using a derivative of 5-aminoquinoline as a component of the emissive or charge-transport layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for the hole-injection layer (HIL)
-
A hole-transporting material (e.g., TPD)
-
A 5-aminoquinoline derivative designed for use in the emissive or electron-transport layer
-
An electron-transporting material (e.g., Alq₃)
-
A low work function metal for the cathode (e.g., LiF/Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole-Injection Layer (HIL): Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transport Layer (HTL): Thermally evaporate a layer (e.g., 40 nm) of the hole-transporting material (e.g., TPD) onto the HIL.
-
Emissive/Electron-Transport Layer: Thermally evaporate a layer (e.g., 60 nm) of the 5-aminoquinoline derivative. (Alternatively, this layer could be a blend of a host material and the quinoline derivative as a dopant).
-
Cathode Deposition: Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the electrical and optical performance of the OLED using a source meter and a photodetector.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at different operating voltages.
-
Efficiency Calculations: Determine the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Conclusion
Quinolin-5-amine hydrochloride is a remarkably versatile and valuable precursor in materials science. Its unique structural and electronic features allow for its incorporation into a diverse range of materials with tailored properties. The protocols and application notes provided herein serve as a comprehensive guide for researchers to explore and exploit the potential of this compound in the development of next-generation polymers, protective coatings, sensitive analytical tools, porous materials, and advanced optoelectronic devices. The continued exploration of derivatives of Quinolin-5-amine hydrochloride is certain to lead to further innovations and breakthroughs in materials science.
Diagrams
Caption: Workflow for the enzymatic synthesis of oligo(5-aminoquinoline).
Caption: Synthesis and sensing mechanism of a quinoline-based fluorescent sensor.
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- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Small molecule sensors - Wikipedia [en.wikipedia.org]
- 9. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 12. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical analysis of OLED performances of some aromatic nitrogen-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ukdiss.com [ukdiss.com]
- 23. mdpi.com [mdpi.com]
Synthesis of Bioactive Molecules Using Quinolin-5-amine Hydrochloride: A Detailed Guide for Researchers
Introduction: The Versatility of the Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and clinical candidates.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Quinolin-5-amine hydrochloride serves as a versatile and readily available starting material for the synthesis of a diverse array of bioactive quinoline derivatives, including those with anticancer, antimalarial, and anti-inflammatory properties.[2][3] This guide provides detailed, step-by-step protocols for the synthesis of several classes of bioactive molecules, starting from this key precursor. We will delve into the rationale behind the chosen synthetic strategies, offering insights into the reaction mechanisms and practical considerations for successful execution in a research setting.
PART 1: Synthesis of Potent Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[4] The following protocol details the synthesis of a substituted pyrazolyl-quinolinamine, a class of compounds known to exhibit kinase inhibitory activity, through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.
Workflow for the Synthesis of a Pyrazolyl-Quinolinamine Kinase Inhibitor
Caption: Synthetic workflow for a pyrazolyl-quinolinamine kinase inhibitor.
Experimental Protocol: Synthesis of N-(4-methyl-3-(1-methyl-1H-indol-5-yl)-1H-pyrazol-5-yl)quinolin-5-amine
Step 1: Synthesis of 8-Bromoquinolin-5-amine
-
Deprotonation: To a suspension of Quinolin-5-amine hydrochloride (1.0 eq) in dichloromethane (DCM), add a 1M aqueous solution of sodium hydroxide (NaOH) (1.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes, allowing it to reach room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Quinolin-5-amine as a free base.
-
Bromination: Dissolve the obtained Quinolin-5-amine (1.0 eq) in acetonitrile. Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 8-bromoquinolin-5-amine (1.0 eq), (4-methyl-3-(1-methyl-1H-indol-5-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Degassing and Reaction: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1). Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the target kinase inhibitor.
Data Summary
| Compound | Molecular Weight | Yield (%) | Purity (HPLC) |
| 8-Bromoquinolin-5-amine | 223.06 | 85 | >98% |
| Target Kinase Inhibitor | 392.46 | 65 | >99% |
PART 2: Synthesis of Antimalarial Agents via Combes Reaction
The quinoline core is fundamental to many antimalarial drugs.[5] The Combes quinoline synthesis offers a classical yet effective method for constructing the quinoline ring system from an aniline and a β-diketone under acidic conditions.[6]
Reaction Pathway for Combes Quinoline Synthesis
Caption: Combes synthesis of a quinoline-based antimalarial precursor.
Experimental Protocol: Synthesis of 2,4-Dimethyl-benzo[h]quinoline
-
Free Base Preparation: Prepare Quinolin-5-amine free base from Quinolin-5-amine hydrochloride as described in the previous protocol.
-
Reaction Setup: In a round-bottom flask, add Quinolin-5-amine (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Catalysis and Cyclization: Slowly add concentrated sulfuric acid (H₂SO₄) (2.0 eq) to the mixture at 0 °C with vigorous stirring. After the addition is complete, heat the reaction mixture to 110 °C for 4 hours.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of ammonium hydroxide. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2,4-Dimethyl-benzo[h]quinoline.
Data Summary
| Compound | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2,4-Dimethyl-benzo[h]quinoline | 207.27 | 78 | 95-97 |
PART 3: Synthesis of Anti-inflammatory Sulfonamides
Quinoline-sulfonamides are a class of compounds that have shown promising anti-inflammatory and antimicrobial activities.[7][8] The following protocol describes the synthesis of a novel quinoline-5-sulfonamide derivative.
Workflow for Quinoline-5-Sulfonamide Synthesis
Caption: Synthetic workflow for a quinoline-5-sulfonamide derivative.
Experimental Protocol: Synthesis of N-Aryl-quinoline-5-sulfonamide
Step 1 & 2: Synthesis of Quinoline-5-sulfonyl Chloride
-
Diazotization: Dissolve Quinolin-5-amine hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (CuCl) as a catalyst. Add the previously prepared diazonium salt solution to this mixture at room temperature and stir for 2-3 hours. Pour the reaction mixture into ice-water. The solid product, Quinoline-5-sulfonyl chloride, will precipitate. Filter, wash with cold water, and dry.
Step 3: Synthesis of N-Aryl-quinoline-5-sulfonamide
-
Reaction Setup: Dissolve Quinoline-5-sulfonyl chloride (1.0 eq) in pyridine. Add the desired aryl amine (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure N-Aryl-quinoline-5-sulfonamide.
Data Summary
| Compound | Molecular Weight | Yield (%) |
| Quinoline-5-sulfonyl Chloride | 227.66 | 70 |
| N-Phenyl-quinoline-5-sulfonamide | 284.33 | 82 |
Conclusion
Quinolin-5-amine hydrochloride is a valuable and cost-effective starting material for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide, encompassing modern cross-coupling reactions, classical cyclizations, and functional group transformations, provide a solid foundation for researchers in drug discovery and medicinal chemistry. By understanding the underlying principles and meticulously following these experimental procedures, scientists can efficiently generate novel quinoline-based compounds for biological evaluation, accelerating the journey towards new therapeutic agents.
References
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Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved January 23, 2026, from [Link]
-
Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023). Thieme Connect. Retrieved January 23, 2026, from [Link]
-
Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. (1973). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Retrieved January 23, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. (2001). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Quinoline Series: Synthesis. (2019). openlabnotebooks.org. Retrieved January 23, 2026, from [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). OUCI. Retrieved January 23, 2026, from [Link]
-
Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. (2007). ACS Publications. Retrieved January 23, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for Electrophilic Substitution Reactions on the Quinolin-5-amine Ring
Introduction: Navigating the Electronic Landscape of Quinolin-5-amine
Quinolin-5-amine is a fascinating and synthetically valuable scaffold in medicinal chemistry and materials science. Its reactivity in electrophilic aromatic substitution (EAS) is governed by a nuanced interplay between the inherent electronic properties of the quinoline bicyclic system and the powerful influence of the C5-amino substituent. The quinoline ring itself is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the pyridine ring nitrogen. Electrophilic attack on the unsubstituted quinoline nucleus preferentially occurs on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions, which allow for the formation of more stable cationic intermediates (Wheland intermediates) where the aromaticity of the pyridine ring is preserved.[1][2]
The introduction of the amino group at the C5 position dramatically alters this landscape. The -NH₂ group is one of the most potent activating, ortho-, para-directing groups in electrophilic aromatic substitution.[3] This strong activating effect is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system, stabilizing the cationic intermediate. This guide provides a detailed exploration of the mechanistic principles and practical protocols for conducting electrophilic substitution reactions on quinolin-5-amine, offering researchers a predictive framework and actionable methodologies for its selective functionalization.
Core Principle: The Duality of Directing Effects and the Critical Role of pH
The regiochemical outcome of electrophilic substitution on quinolin-5-amine is not static; it is critically dependent on the reaction conditions, specifically the acidity of the medium. This duality is the most important concept for achieving selectivity.
-
Under Neutral or Mildly Acidic Conditions: The 5-amino group exists in its free base form (-NH₂). Its powerful ortho-, para-directing influence dominates.
-
Para-Position (C8): The directing effects of the amino group and the inherent preference of the quinoline ring are synergistic, both strongly favoring substitution at C8. This position is electronically activated and leads to a very stable intermediate.
-
Ortho-Position (C6): The amino group also activates the C6 position. However, this is electronically less favored than C8 in the native quinoline system. Therefore, while C6 substitution is possible, C8 is predicted to be the major site of reaction.
-
-
Under Strongly Acidic Conditions: In the presence of strong acids (e.g., H₂SO₄ in nitration or sulfonation), both the pyridine nitrogen and the 5-amino group are protonated. The protonated amino group becomes the strongly deactivating, electron-withdrawing ammonium group (-NH₃⁺).
-
Deactivation: The entire quinolinium system becomes highly electron-deficient and resistant to electrophilic attack.
-
Meta-Direction: The -NH₃⁺ group is a meta-director. In this context, it would direct incoming electrophiles to the C6 and C7 positions relative to itself. This completely alters the regiochemical landscape, making reactions more difficult and leading to different isomers than under neutral conditions.
-
Visualization of Directing Effects
Caption: Major and minor pathways for bromination.
Protocol 1: Regioselective Bromination at C8
This protocol is adapted from methodologies for the bromination of activated quinoline derivatives. [4]It uses N-Bromosuccinimide (NBS) as a mild source of electrophilic bromine.
Materials:
-
Quinolin-5-amine
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve quinolin-5-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition at low temperature controls the reaction rate and minimizes potential side reactions. DCM is an excellent solvent that is inert under these conditions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major product, 8-bromoquinolin-5-amine, and any minor isomers.
Application Note 2: Nitration of Quinolin-5-amine
Nitration presents a significant challenge due to the strongly acidic conditions of traditional nitrating mixtures (HNO₃/H₂SO₄), which would protonate the 5-amino group and deactivate the ring. Therefore, milder, alternative nitration methods are required to achieve selective substitution on the activated ring.
Mechanistic Rationale & Expected Outcome
Using a milder nitrating agent that does not require a strong acid co-reagent is key. Metal nitrate salts, promoted by a catalyst, can serve as a source for the nitronium ion (or a related electrophilic nitrogen species) under conditions mild enough to avoid full protonation of the amino group. Based on analogous reactions with 8-aminoquinoline amides, a high degree of regioselectivity for the position para to the amino group is expected. [5][6]
Protocol 2: Mild, Regioselective Nitration at C8
This protocol is based on an iron-promoted nitration method that has proven effective for the regioselective C5-nitration of 8-aminoquinoline amides. [6] Materials:
-
Quinolin-5-amine
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of quinolin-5-amine (1.0 eq) in DCE, add Fe(NO₃)₃·9H₂O (2.0 eq).
-
Causality Note: In this system, the iron salt is believed to play a dual role, acting as a chelating promoter that directs the substitution and as the source of the nitro group. [6]DCE is a suitable solvent for this transformation.
-
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 8-nitroquinolin-5-amine.
Application Note 3: Sulfonation & Friedel-Crafts Reactions
Sulfonation
Sulfonation of quinolin-5-amine is challenging. The standard conditions (fuming H₂SO₄) are strongly acidic and will lead to the deactivated quinolinium-5-ammonium species, requiring very high temperatures and likely resulting in poor regioselectivity. The product is expected to be quinolin-5-amino-7-sulfonic acid, but the reaction would be low-yielding and require harsh conditions. Milder sulfonation reagents could be explored, but literature precedent is scarce.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on quinoline or its amino-substituted derivatives. [4]The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the basic nitrogen atoms of the pyridine ring and the 5-amino group. This forms a highly deactivated complex, preventing the aromatic ring from participating in the electrophilic substitution. Therefore, these methods are not recommended for the functionalization of quinolin-5-amine.
Data Summary: Predicted Regioselectivity
The following table summarizes the predicted major products for the electrophilic substitution on quinolin-5-amine based on the mechanistic principles discussed. Yields are estimates based on analogous reactions in the literature.
| Reaction Type | Reagents | Conditions | Predicted Major Product | Expected Yield |
| Bromination | NBS, DCM | 0 °C to RT | 8-Bromoquinolin-5-amine | Good to High |
| Chlorination | NCS, DCM | 0 °C to RT | 8-Chloroquinolin-5-amine | Good to High |
| Nitration | Fe(NO₃)₃·9H₂O, DCE | 80 °C | 8-Nitroquinolin-5-amine | Moderate |
| Nitration | HNO₃, H₂SO₄ | 0 °C | Mixture, likely C7 isomer | Low / Complex |
| Sulfonation | Fuming H₂SO₄ | High Temp. | Quinolin-5-amino-7-sulfonic acid | Low / Poor |
| Friedel-Crafts | R-Cl, AlCl₃ | N/A | No Reaction | N/A |
References
-
Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications [Video]. YouTube. [Link]
-
Beilstein Journals. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]
-
Shao, C., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Publishing. [Link]
-
StackExchange. (2018). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
MDPI. (2018). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of quinoline yellow.
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(12), 3249-3255.
-
PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3984. [Link]
- Fan, X., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Aminoquinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Journal of Organic Chemistry, 81(17), 7899-7907.
-
ACS Publications. (2021). Effects of Amino-Substitution on the Gas-Phase Reactivity of Quinoline-Based Singlet Oxenium Cations. Retrieved from [Link]
-
MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Pharmaceuticals, 17(8), 1035. [Link]
-
ResearchGate. (n.d.). C5–H bromination and chlorination of 8-aminoquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]
Sources
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- 4. acgpubs.org [acgpubs.org]
- 5. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides [mdpi.com]
- 6. Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinolin-5-amine Hydrochloride
Welcome to the technical support center for the synthesis of Quinolin-5-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a dynamic question-and-answer format to address the specific challenges you may encounter.
The synthesis of Quinolin-5-amine is a well-established but nuanced two-step process starting from quinoline. The overall workflow involves an electrophilic nitration followed by a reduction of the resulting nitro intermediate.
Caption: Overall Synthesis Workflow.
This guide provides troubleshooting advice and optimized protocols for each critical stage of this synthesis.
Part 1: Troubleshooting the Nitration of Quinoline
The initial nitration of quinoline is a critical step that dictates the maximum possible yield of the final product. The primary challenge lies in controlling the regioselectivity and preventing side reactions.
Q1: My nitration reaction is producing a nearly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline. How can I improve the yield of the desired 5-isomer?
Answer: This is a common and expected outcome based on the reaction mechanism. Under strong acidic conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium ion. This N-protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic nitronium ion (NO₂⁺) attacks the less deactivated benzene ring.[1] Kinetic studies have shown that the 5- and 8-positions are the most favorable sites for substitution, often resulting in a roughly equal mixture.[1][2]
While significantly altering this inherent reactivity ratio is challenging, you can optimize the separation process to maximize the recovery of the 5-nitroquinoline isomer. An effective method involves fractional crystallization of the corresponding hydrohalide salts.
Insight: The subtle differences in the physical properties of the 5-nitroquinoline and 8-nitroquinoline hydrohalide salts can be exploited for efficient separation. For instance, converting the isomer mixture to their hydrochloride salts in a suitable solvent system can lead to the preferential precipitation of one isomer, allowing for separation by simple filtration.[3]
Q2: I am observing the formation of dinitro- and other polysubstituted byproducts, which complicates purification and lowers my yield. What causes this and how can I prevent it?
Answer: The formation of polysubstituted products, such as 5,7-dinitro-8-hydroxyquinoline from 8-hydroxyquinoline, indicates that the reaction conditions are too harsh.[4] Several factors can contribute to over-nitration:
-
Excessive Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to runaway reactions and the formation of multiple nitrated species.
-
High Concentration of Nitrating Agent: Using an excessive stoichiometric excess of nitric acid or a very strong nitrating mixture (e.g., high concentration of fuming sulfuric acid) increases the likelihood of multiple substitutions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial nitration is complete can provide an opportunity for secondary nitration to occur.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C using an ice-salt bath. Add the nitrating agent slowly and monitor the internal temperature closely.
-
Stoichiometric Control: Use a minimal excess of the nitrating agent. Carefully calculate the molar equivalents of nitric acid required.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent further nitration.
Q3: What is the most effective method for separating 5-nitroquinoline from the 8-nitroquinoline isomer post-reaction?
Answer: As mentioned, fractional crystallization of the hydrohalide salts is a highly effective technique.[3] Here is a general approach:
-
Dissolution: Dissolve the crude mixture of nitroquinoline isomers in a suitable solvent, such as isopropanol or ethanol.
-
Salt Formation: Slowly add a hydrohalide acid (e.g., concentrated HCl) to the solution. This will convert the nitroquinolines to their corresponding hydrochloride salts.
-
Selective Precipitation: One of the isomers' hydrochloride salt will be less soluble under the chosen conditions and will precipitate out of the solution first.
-
Isolation: The precipitate can be collected by filtration. The identity and purity of the isolated isomer should be confirmed by melting point and spectroscopic analysis (e.g., NMR). The mother liquor can be further concentrated or cooled to recover the second isomer if desired.
Part 2: Optimizing the Reduction of 5-Nitroquinoline
The reduction of the nitro group to an amine is the final key transformation. The choice of reduction method can significantly impact the yield, purity, and scalability of the synthesis.
Q1: I am getting incomplete reduction of my 5-nitroquinoline. How can I ensure the reaction goes to completion?
Answer: Incomplete reduction is often due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.
-
For Catalytic Hydrogenation (e.g., Pd/C, PtO₂):
-
Catalyst Quality and Loading: Ensure the catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities in the starting material can halt the reaction. A typical catalyst loading is 5-10 mol%.
-
Hydrogen Pressure: The reaction may require a positive hydrogen pressure. While it can sometimes proceed under atmospheric pressure (H₂ balloon), using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ is more reliable.
-
Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the 5-nitroquinoline is fully dissolved.
-
-
For Chemical Reduction (e.g., Sn/HCl, Fe/HCl):
-
Stoichiometry: Ensure a sufficient excess of the metal reducing agent is used. For a Béchamp reduction (Fe/HCl), a large excess of iron powder is typically required.
-
Activation: The surface of the metal may need activation. For iron, the presence of a small amount of acid (like the HCl used to form ammonium chloride in situ) is crucial.
-
Temperature and Agitation: These reactions often require heating to initiate and sustain the reduction. Vigorous stirring is necessary to ensure good contact between the solid metal, the dissolved nitro compound, and the aqueous acid.
-
Q2: My final 5-aminoquinoline product is a dark, tarry substance instead of a crystalline solid. What is causing this discoloration and how can I improve the purity?
Answer: 5-aminoquinoline, like many aromatic amines, is highly susceptible to air oxidation, which can produce colored polymeric impurities. This is often exacerbated by residual heat and the presence of metal salts from the workup.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the workup and isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Chelating Agents: During the workup of metal-mediated reductions (like Sn/HCl), residual metal ions can catalyze oxidation. Adding a chelating agent like EDTA during the basic wash can help remove these metal ions.
-
Temperature Control: Cool the reaction mixture before workup and keep solutions cold during extraction and filtration. Avoid excessive heating during solvent removal.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane). Sometimes, a filtration through a short plug of silica gel or activated carbon can remove colored impurities before recrystallization.
Q3: I am considering different reduction methods. What are the advantages and disadvantages of Catalytic Hydrogenation versus a Béchamp Reduction (Fe/HCl) for this synthesis?
Answer: This is a critical decision that depends on scale, available equipment, and desired purity.
| Feature | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Béchamp Reduction (Fe/HCl or SnCl₂/HCl) |
| Yield & Purity | Generally provides very high yields and a cleaner product, simplifying purification. | Can give good yields, but the product is often contaminated with metal salts, requiring a more rigorous workup. |
| Workup | Simple filtration to remove the catalyst, followed by solvent evaporation. | Requires filtration of metal sludge, basification to high pH to precipitate metal hydroxides, and extraction. Can be messy. |
| Safety & Equipment | Requires specialized equipment for handling hydrogen gas under pressure. The catalyst (especially Pd/C) can be pyrophoric. | Uses common laboratory reagents and glassware. Avoids the hazards of flammable hydrogen gas. |
| Cost & Scalability | The initial cost of the catalyst and hydrogenation equipment can be high. However, it is a very green and scalable method. | Reagents are very inexpensive, making it attractive for large-scale synthesis, though waste disposal (metal sludge) is a concern. |
Recommendation: For lab-scale synthesis where high purity is paramount and the necessary equipment is available, catalytic hydrogenation is often the superior choice. For large-scale industrial applications where cost is a primary driver, the Béchamp reduction may be preferred despite the more challenging workup.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Optimized Nitration of Quinoline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.5 mL per 1 g of quinoline).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add quinoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.5 mL per 1 g of quinoline), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the quinolinium sulfate solution over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with stirring.
-
Neutralize the cold solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is ~7-8.
-
The mixture of 5-nitroquinoline and 8-nitroquinoline will precipitate as a yellow solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can then be taken for isomer separation.
Protocol 2: High-Yield Reduction of 5-Nitroquinoline via Catalytic Hydrogenation
-
To a Parr hydrogenation bottle, add 5-nitroquinoline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (15-20 mL per 1 g).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %) under a stream of nitrogen.
-
Seal the vessel, evacuate, and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen three times.
-
Pressurize the vessel to 50 psi with hydrogen.
-
Shake the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Once hydrogen uptake ceases (typically 4-8 hours), depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude Quinolin-5-amine, which should be a light-colored solid.
Protocol 3: Purification and Hydrochloride Salt Formation
-
Dissolve the crude Quinolin-5-amine in a minimal amount of isopropanol or ethanol, heating gently if necessary.
-
Cool the solution to room temperature.
-
Slowly add a concentrated solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring.
-
The Quinolin-5-amine hydrochloride will precipitate as a crystalline solid.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the final product under vacuum to obtain pure Quinolin-5-amine hydrochloride.
Part 4: Visualizing the Troubleshooting Process
Caption: Troubleshooting Logic for the Nitration Step.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Google Patents. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
-
ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
- Google Patents. (2012). CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
-
ResearchGate. (2015). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
ScienceDirect. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron. Retrieved from [Link]
- Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
Sources
Technical Support Center: Purification of Crude Quinolin-5-amine Hydrochloride by Recrystallization
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of Quinolin-5-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the recrystallization process, empowering you to troubleshoot effectively and optimize your outcomes.
Quinolin-5-amine and its derivatives are vital building blocks in medicinal chemistry, notably in the development of pharmaceuticals targeting a range of diseases.[1][2][3] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique to purify solid compounds, leveraging differences in solubility between the target compound and its impurities.[4]
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Understanding Your Compound: Physicochemical Properties
Before any purification attempt, a thorough understanding of the compound's properties is essential. Quinolin-5-amine hydrochloride is the salt of a weakly basic amine, which dictates its solubility and handling characteristics.
| Property | Quinolin-5-amine (Free Base) | Quinolin-5-amine Hydrochloride (Salt) | Rationale & Significance |
| Molecular Formula | C₉H₈N₂[5] | C₉H₈N₂·HCl | The addition of HCl increases polarity and molecular weight. |
| Molecular Weight | 144.17 g/mol [5] | 180.63 g/mol | Important for calculating molar quantities and theoretical yields. |
| Appearance | Yellow crystalline solid[6] | Blue to purple powder/crystals[1] | The color of the crude salt can indicate specific impurities, often from oxidation. Amines are known to be susceptible to air oxidation, which can lead to discoloration.[7] |
| Melting Point | 106-109 °C (lit.) | Decomposes at high temperatures[8] | The salt form typically has a higher melting point or decomposes. A sharp melting range post-recrystallization is a key indicator of purity. |
| Solubility | Soluble in many organic solvents. | Generally soluble in polar protic solvents (water, ethanol, methanol); sparingly soluble in nonpolar organic solvents. | The ionic nature of the hydrochloride salt dramatically increases its solubility in polar solvents. This is the fundamental principle we exploit for recrystallization.[1] |
Core Experimental Protocol: Recrystallization of Quinolin-5-amine Hydrochloride
This protocol outlines a standard single-solvent recrystallization method. The choice of solvent is critical and is discussed in detail in the FAQ section. Ethanol is often a good starting point.
Step-by-Step Methodology
-
Solvent Selection: Based on preliminary tests (see FAQs), choose a suitable solvent in which the compound is highly soluble when hot but sparingly soluble when cold. For this example, we will use 95% ethanol.
-
Dissolution:
-
Place the crude Quinolin-5-amine hydrochloride (e.g., 5.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol (e.g., start with 20-25 mL).
-
Heat the mixture gently on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Adding too much solvent will keep the product in solution even after cooling, leading to low yield.[9]
-
-
Decolorization (If Necessary):
-
If the solution is highly colored (e.g., dark purple or brown), it indicates the presence of colored, likely polymeric or oxidized, impurities.
-
Remove the flask from the heat source. Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the hot solution.
-
Swirl the flask and gently reheat for 5-10 minutes. Expertise: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Trustworthiness: This step must be done quickly to prevent premature crystallization of the product on the filter paper or in the funnel stem. Pre-warming the apparatus is essential.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (95% ethanol in this case) to rinse away any remaining soluble impurities. Expertise: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-70 °C) until a constant weight is achieved.[10]
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of Quinolin-5-amine HCl.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization process in a direct Q&A format.
Question 1: My compound is not dissolving, even after adding a large amount of hot solvent.
-
Answer: This indicates that you have likely chosen a poor solvent. The ideal solvent should dissolve the compound completely at or near its boiling point.
-
Immediate Action: First, ensure you are at the solvent's boiling point. If the compound remains insoluble, you may need to select a more polar solvent or switch to a mixed-solvent system. For Quinolin-5-amine hydrochloride, if ethanol isn't working, try methanol or an aqueous ethanol/methanol solution. A patent for a similar compound describes dissolving it in a dilute aqueous HCl solution before proceeding.[11]
-
Scientific Rationale: The principle of "like dissolves like" is key. A polar, ionic salt like an amine hydrochloride requires a polar solvent to effectively solvate the ions and overcome the crystal lattice energy.
-
Question 2: Upon cooling, my compound separated as an oil, not as crystals. What should I do?
-
Answer: This phenomenon, known as "oiling out," is a common problem in recrystallization. It typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute.[9]
-
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[9] Vigorous scratching of the inner wall of the flask with a glass rod at the liquid-air interface can help induce nucleation. If a seed crystal of the pure compound is available, adding a tiny speck to the cooled solution can initiate crystallization.
-
Scientific Rationale: Oiling out happens when the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid phase instead of a solid crystal lattice. Slower cooling and inducing nucleation provide the kinetic and energetic favorability for ordered crystal growth.
-
Question 3: My solution is clear after cooling, but no crystals have formed.
-
Answer: This usually means one of two things: either your solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.[9]
-
Immediate Action:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Increase Concentration: If scratching doesn't work, you likely used too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration. Then, attempt to cool and crystallize again.[9]
-
Add an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a nonpolar "anti-solvent" (e.g., hexane or diethyl ether) dropwise to the cooled solution until it becomes faintly cloudy, then warm slightly until it clears and cool again. This reduces the overall solubility of your compound.[12]
-
-
Question 4: My final product is still colored. How can I get a purer, colorless product?
-
Answer: The persistence of color indicates that colored impurities were not fully removed. This is common with amine compounds, which can have oxidized impurities.[7]
-
Immediate Action: The most effective method is to use activated charcoal during a second recrystallization. Ensure you are using the correct amount (typically 1-2% by weight of your compound). It is crucial to perform a hot filtration after the charcoal treatment to remove the charcoal particles, which have the impurities adsorbed onto their surface.
-
Scientific Rationale: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat (aromatic) molecules and colored impurities.
-
Question 5: My recovery yield is very low. What went wrong?
-
Answer: Low yield is a frustrating but common issue. Several factors can contribute:
-
Too much solvent: This is the most frequent cause. The compound remains dissolved in the mother liquor.
-
Premature crystallization: The product may have crystallized on the filter paper during hot filtration.
-
Washing with warm solvent: Using solvent that is not ice-cold for washing can redissolve a significant portion of your product.
-
The compound has significant solubility in the cold solvent: Some loss is always inevitable.
-
Immediate Action: To recover product from the mother liquor, you can try to reduce the solvent volume by evaporation and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. For future attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for recrystallizing Quinolin-5-amine hydrochloride?
A: The best solvent is one that dissolves the compound poorly at low temperatures but very well at high temperatures. Given that Quinolin-5-amine hydrochloride is a polar salt, polar protic solvents are the best candidates.
-
Primary Choices: Ethanol, Methanol, Isopropanol, Water.
-
Mixed Solvents: A mixture can fine-tune the solvating power. Common systems include Ethanol/Water, Methanol/Water, or Ethanol/Ethyl Acetate.[10] You would dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent or "anti-solvent" (e.g., ethyl acetate) until turbidity appears.
Q: What are the likely impurities in crude Quinolin-5-amine hydrochloride?
A: Impurities depend heavily on the synthetic route used.[13][14] Common synthesis methods like the Skraup synthesis can leave behind starting materials (e.g., aniline derivatives), strong acids (sulfuric acid), and oxidizing agents.[14] Side-products such as isomers (e.g., Quinolin-8-amine) or over-oxidized, polymeric tars are also very common. These are often the source of the dark coloration.
Q: How does the hydrochloride salt form affect recrystallization compared to the free base?
A: The hydrochloride salt is significantly more polar and ionic than the free base (Quinolin-5-amine). This fundamentally changes the choice of solvent.
-
Free Base: Would be recrystallized from less polar solvents, likely a mixture such as Hexane/Ethyl Acetate or Toluene.
-
Hydrochloride Salt: Requires polar solvents like alcohols or water, as discussed. The salt form is often more crystalline and easier to handle than the free base, which can be oily or have a lower melting point. Converting an amine to its salt is a common purification strategy in itself.[15]
Q: What safety precautions should I take?
A: Always handle Quinolin-5-amine hydrochloride in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] The compound is classified as an irritant and is harmful if ingested or inhaled.[6] Refer to the Safety Data Sheet (SDS) for detailed information before beginning your work.[8]
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
National Center for Biotechnology Information. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 15.4.5 Quinolinones and Related Systems (Update 2022). Retrieved from [Link]
-
ACS Omega. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]
Sources
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- 5. 611-34-7|Quinolin-5-amine|BLD Pharm [bldpharm.com]
- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Quinoline synthesis [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors | MDPI [mdpi.com]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Guide to Overcoming Tar Byproducts
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center, designed to assist you in navigating a common yet formidable challenge in synthetic chemistry: the formation and removal of tar byproducts during quinoline synthesis. As Senior Application Scientists, we understand that these persistent, amorphous impurities can significantly hinder reaction progress, complicate purification, and drastically reduce yields. This guide provides in-depth, field-proven insights and actionable protocols to help you troubleshoot and optimize your quinoline synthesis experiments.
Frequently Asked Questions (FAQs): Understanding and Addressing Tar Formation
Here, we address the most common questions and concerns regarding tar formation in classical quinoline syntheses.
Q1: Why is my Skraup synthesis producing so much tar?
The Skraup synthesis, while a powerful method for creating the quinoline scaffold, is notorious for its aggressive reaction conditions, which are the primary culprits behind excessive tar formation.[1] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] The highly exothermic nature of the reaction, coupled with the strong acidic and oxidizing environment, can lead to the polymerization and degradation of reactants and intermediates, resulting in a thick, tarry residue.
Q2: I'm observing significant polymerization in my Doebner-von Miller reaction. What's causing this?
Similar to the Skraup synthesis, the Doebner-von Miller reaction employs acidic conditions to condense an aniline with an α,β-unsaturated aldehyde or ketone. These carbonyl compounds are susceptible to acid-catalyzed self-condensation and polymerization, leading to the formation of unwanted polymeric byproducts that contribute to the tarry consistency of the crude product.
Q3: Is tar formation also a problem in the Combes synthesis?
Yes, while often considered milder than the Skraup reaction, the Combes synthesis, which involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone, can also produce tarry byproducts.[2] The use of strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures can promote side reactions and degradation, leading to the formation of complex, high-molecular-weight impurities.[2]
Q4: Can modern synthetic methods help in avoiding tar formation?
Absolutely. The challenges associated with classical quinoline syntheses have spurred the development of "greener" and more efficient methods. These often involve:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often minimizing the formation of byproducts by providing rapid and uniform heating.[3][4]
-
Ionic liquids: Used as both solvents and catalysts, ionic liquids can offer a more controlled reaction environment, leading to cleaner reactions and easier product isolation.[2][5]
-
Nanocatalyzed reactions: The use of nanocatalysts can enhance reaction efficiency and selectivity under milder conditions, thereby reducing the likelihood of tar formation.[6]
Troubleshooting Guide: Strategies for Tar Minimization and Removal
This section provides practical strategies to both prevent the formation of tar and effectively remove it from your reaction mixture.
Proactive Measures: Minimizing Tar Formation at the Source
The most effective approach to dealing with tar is to prevent its formation in the first place.
-
Moderators in Skraup Synthesis: The use of a moderator is crucial for controlling the exothermicity of the Skraup reaction. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator.[7] Boric acid can also be employed to achieve a smoother reaction profile.[7]
-
Temperature Control: Careful control of the reaction temperature is paramount. Avoid aggressive heating, and for highly exothermic reactions, consider initiating the reaction at a lower temperature and allowing the exotherm to drive it, with cooling on standby if necessary.
-
Gradual Addition of Reagents: In the Doebner-von Miller synthesis, the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated aniline solution can help to maintain a low concentration of the polymerizable species, thus favoring the desired reaction pathway.
Reactive Measures: Post-Synthesis Tar Removal
Even with preventative measures, some tar formation is often unavoidable. The following purification techniques are effective for isolating your quinoline product from the tarry residue.
-
Steam Distillation: This is a classic and highly effective method for separating volatile quinolines from non-volatile tar. The crude reaction mixture is made basic, and steam is passed through it. The quinoline co-distills with the water and is collected in the distillate.[7][8]
-
Solvent Extraction: This technique relies on the differential solubility of the quinoline product and the tarry byproducts in a biphasic solvent system. Typically, the reaction mixture is neutralized or made basic, and the quinoline is extracted into an organic solvent.
-
Column Chromatography: For smaller-scale reactions or when high purity is required, silica gel column chromatography is an excellent purification method. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is commonly used to separate the quinoline from more polar, tarry impurities.[9][10]
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored, high-molecular-weight impurities. The crude product is dissolved in a suitable solvent, treated with a small amount of activated charcoal, and then filtered.[11][12]
-
Crystallization/Recrystallization: If your quinoline derivative is a solid, crystallization or recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product, leaving the amorphous tar in the mother liquor.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the most common and effective tar removal techniques.
Protocol 1: Purification of Quinoline from a Skraup Synthesis via Steam Distillation
Objective: To isolate quinoline from the tarry byproducts of a Skraup synthesis.
Procedure:
-
Initial Work-up: After the reaction is complete, allow the mixture to cool. Cautiously dilute the mixture with water.
-
First Steam Distillation (Optional): To remove any unreacted volatile starting materials like nitrobenzene, perform an initial steam distillation on the acidic reaction mixture.[8]
-
Basification: Make the remaining reaction mixture strongly basic by the slow and careful addition of a concentrated sodium hydroxide solution. This will liberate the free quinoline base.
-
Second Steam Distillation: Subject the now basic mixture to a second steam distillation. The quinoline will co-distill with the water. Continue collecting the distillate until it is no longer cloudy.
-
Extraction: Extract the collected distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline.
-
Final Purification: For higher purity, the crude quinoline can be further purified by vacuum distillation.[7]
Protocol 2: General Protocol for Solvent Extraction of Quinoline Derivatives
Objective: To separate a quinoline derivative from tarry byproducts using liquid-liquid extraction.
Procedure:
-
Quenching and Basification: Carefully quench the reaction mixture by pouring it into a beaker of ice water. Neutralize the acidic solution and then make it basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃ solution).
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract it several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can then be further purified by column chromatography, crystallization, or distillation.
Protocol 3: Purification of a Quinoline Derivative by Column Chromatography
Objective: To purify a quinoline derivative from tarry impurities using silica gel chromatography.
Procedure:
-
TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel, using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If the product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
Protocol 4: Decolorization and Purification with Activated Charcoal
Objective: To remove colored, high-molecular-weight tarry impurities from a solution of a quinoline derivative.
Procedure:
-
Dissolution: Dissolve the crude quinoline product in a suitable organic solvent.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the solution.
-
Stirring/Heating: Stir the mixture at room temperature or gently heat it for a short period (15-30 minutes).
-
Filtration: Filter the mixture through a pad of celite or a fluted filter paper to remove the activated charcoal.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the decolorized product.
Data Summary and Comparison
| Purification Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Steam Distillation | Volatility | Volatile quinolines from non-volatile tars (e.g., Skraup synthesis) | Effective for large-scale purification; removes non-volatile impurities well.[7] | Not suitable for non-volatile quinoline derivatives; can be energy-intensive. |
| Solvent Extraction | Differential Solubility | Initial cleanup of crude reaction mixtures | Simple, rapid, and scalable for initial purification. | May not provide high purity on its own; requires further purification steps. |
| Column Chromatography | Adsorption/Polarity | Small to medium scale purification; separation of closely related compounds | High resolution and can provide very pure products.[9] | Can be time-consuming and requires significant solvent volumes; may not be ideal for large quantities. |
| Activated Charcoal | Adsorption | Removal of colored, high-molecular-weight impurities | Effective for removing colored byproducts.[11] | Can lead to product loss due to adsorption of the desired compound. |
| Crystallization | Differential Solubility in a Saturated Solution | Solid quinoline derivatives | Can yield very high purity products; scalable. | Product must be a solid; requires finding a suitable solvent system. |
Visualizing the Process: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key processes.
Diagram 1: General Workflow for Quinoline Synthesis and Tar Removal
Caption: A simplified representation of the competing reaction pathways in acid-catalyzed quinoline synthesis, leading to either the desired product or tar formation.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Cowen, B. J., & Padwa, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, coll. vol. 1, p. 478.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Zhang, L., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
- BenchChem. (2025).
- Singh, R. K., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
- Wikipedia. (2023). Skraup reaction.
- Organic Chemistry Portal. Synthesis of quinolines.
- LibreTexts. (2022). 3.5C: Charcoal.
- Ali, M. A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1).
- Wikipedia. (2023). Combes quinoline synthesis.
- Google Patents. (2014).
- BenchChem. (2025). Technical Support Center: Purification of 1(2H)
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- Wikipedia. (2023). Skraup reaction.
- Scott, J. D., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668-1676.
- Ali, M. A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Royal Society of Chemistry. (2023).
- Common Organic Chemistry.
- ResearchGate. (2023).
- Horizon IRD. (2003).
- Google Patents. (2016).
- BenchChem. (2025).
- ResearchGate. (2021). Conventional methods of quinoline synthesis.
- Google Patents. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
- ResearchSpace. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- ResearchGate. (2015).
- ResearchGate. (2013).
- YouTube. (2021). Making quinoline - the Skraup synthesis.
- ResearchGate. (2021). Study of Quinoline Insoluble (QI)
- Carbotecnia. (2025).
- ResearchGate. (2023).
- Common Organic Chemistry.
- PubMed. (2023).
- Sciencemadness Discussion Board. (2007). quinoline.
- MDPI. (2021). Study of Quinoline Insoluble (QI)
- Google Patents. (2016). Method for removing quinoline insoluble substances in coal tar pitch. CN101993704A.
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- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation [mdpi.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Carbon filtration and activated charcoal | Class experiment | RSC Education [edu.rsc.org]
Quinolin-5-amine Hydrochloride: A Technical Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support center for Quinolin-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile chemical compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with Quinolin-5-amine hydrochloride, from proper storage to troubleshooting in-experiment observations.
Storage and Handling
Q1: What are the ideal storage conditions for solid Quinolin-5-amine hydrochloride?
A1: Quinolin-5-amine hydrochloride is sensitive to light, moisture, and air. To maintain its stability and purity, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended. Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent oxidation.[1][2]
Q2: I've noticed the solid Quinolin-5-amine hydrochloride has changed color from a light tan to a darker brown. Is it still usable?
A2: A color change in the solid material often indicates degradation, likely due to oxidation or exposure to light.[3] While a slight color change may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, it is highly recommended to use a fresh, uncolored batch. The presence of colored impurities can interfere with analytical measurements and may lead to unexpected side reactions in chemical syntheses.
Q3: How should I handle Quinolin-5-amine hydrochloride in the laboratory to minimize degradation?
A3: When handling Quinolin-5-amine hydrochloride, it is crucial to minimize its exposure to ambient light and moisture. Work in a well-ventilated area, and if possible, handle the compound in a glove box under an inert atmosphere.[1] Use dry spatulas and glassware. For weighing, it is advisable to bring the container to room temperature before opening to prevent condensation from forming inside.
Solution Stability and Preparation
Q4: What is the stability of Quinolin-5-amine hydrochloride in aqueous solutions?
A4: Aqueous solutions of Quinolin-5-amine hydrochloride are susceptible to degradation, particularly when exposed to light and elevated temperatures. The stability is also pH-dependent. While it is soluble in water, it is advisable to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in a sealed, amber vial at 2-8°C for a short period. Avoid prolonged storage of aqueous solutions.
Q5: My solution of Quinolin-5-amine hydrochloride in an organic solvent has turned yellow/brown. What could be the cause?
A5: Similar to the solid-state, a color change in solution is a strong indicator of degradation. This can be caused by several factors:
-
Oxidation: Aromatic amines are prone to oxidation, which can be accelerated by air and trace metal impurities in the solvent.
-
Photodegradation: Exposure to light, especially UV light, can induce decomposition of aminoquinoline derivatives.[4]
-
Solvent Impurities: Peroxides in ethers or other reactive impurities in the solvent can react with the amine.
It is recommended to use freshly prepared solutions. If you observe a significant color change, it is best to discard the solution and prepare a new one using high-purity, degassed solvents.
Q6: What are the recommended solvents for preparing stock solutions of Quinolin-5-amine hydrochloride?
A6: The choice of solvent depends on the specific application. Quinolin-5-amine hydrochloride has good solubility in water and methanol.[2][3][5] For organic reactions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used. It is crucial to use anhydrous, high-purity solvents to minimize degradation. Always check the compatibility of the solvent with your experimental conditions.
Stability Profile of Quinolin-5-amine Hydrochloride
The stability of Quinolin-5-amine hydrochloride is influenced by several environmental factors. Understanding these factors is key to maintaining the compound's integrity.
| Condition | Effect on Stability | Recommendations |
| Light | Sensitive to light, especially UV. Can lead to photodegradation and color change.[4][6] | Store in amber vials or protect from light with aluminum foil. Handle in a dimly lit environment when possible. |
| Temperature | Elevated temperatures can accelerate thermal degradation. | Store at recommended temperatures (cool, dry place; 2-8°C for long-term). Avoid exposure to high heat. |
| Moisture/Humidity | Hygroscopic. Moisture can lead to hydrolysis and physical changes in the solid. | Store in a desiccator or a dry, controlled environment. Keep containers tightly sealed.[6] |
| Air/Oxygen | Prone to oxidation, leading to the formation of colored impurities. | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for solutions.[2] |
| pH | Stability in solution is pH-dependent. Extreme pH values can promote degradation. | Prepare solutions in appropriate buffers if pH control is critical for the experiment. Prepare acidic or basic solutions fresh. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of Quinolin-5-amine hydrochloride and for developing stability-indicating analytical methods.[7][8][9][10][11]
Objective: To assess the degradation of Quinolin-5-amine hydrochloride under various stress conditions.
Materials:
-
Quinolin-5-amine hydrochloride
-
High-purity water
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Quinolin-5-amine hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid Quinolin-5-amine hydrochloride in a thin layer in a petri dish.
-
Expose it to 80°C in a temperature-controlled oven for 48 hours.
-
At specified time points, sample the solid, prepare a solution of known concentration, and analyze by HPLC.
-
-
Photodegradation (Solution):
-
Place the stock solution in a quartz cuvette.
-
Expose it to a light source in a photostability chamber (e.g., option 2 of ICH Q1B guidelines with both cool white fluorescent and near UV lamps).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and storage of Quinolin-5-amine hydrochloride.
Caption: Decision workflow for Quinolin-5-amine hydrochloride.
References
-
PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Viola, G., Facciolo, L., Canton, M., Vedaldi, D., Dall'Acqua, F., & Miolo, G. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491.
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Fisher Scientific. (2025).
- ACS Chemical Health & Safety. (2023).
- Resat, M. S., & Ak, M. (2016). The solubilities of tetracycline hydrochloride, moxifloxacin hydrochloride, and ciprofloxacin hydrochloride in several solvents. Industrial & Engineering Chemistry Research, 55(29), 8114-8121.
- Ngwa, G. (2010). Forced Degradation as an Integral Part of Method Development. Drug Delivery & Therapeutics, 1(1), 53-59.
- Stanisz, B. (2003). Kinetics of degradation of quinapril hydrochloride in tablets. Pharmazie, 58(4), 249-251.
- Hotha, K. K., et al. (2013). Forced degradation studies: practical approach- an overview. International Journal of Pharmaceutical Sciences and Research, 4(12), 4574.
- TCI Chemicals. (n.d.).
- Chem-Impex International, Inc. (n.d.). Quinolin-5-yl-methylamine dihydrochloride.
- MedCrave. (2016).
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2016).
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Pharmaceutical Technology. (2016).
- Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).
- YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- YouTube. (2017). PRACTICAL SKILLS - PAG 5 - SYNTHESIS OF AN ORGANIC LIQUID.
- Chem-Impex Intern
- Benchchem. (n.d.). Navigating the Physicochemical Landscape of Cinnolin-8-amine: A Technical Guide to Solubility and Stability.
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Quinolin-5-amine Derivatization: A Technical Support Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the derivatization of Quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. Our goal is to provide you with not just protocols, but the underlying chemical principles to anticipate, troubleshoot, and avoid common side reactions. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific challenges you may encounter in your laboratory work.
Understanding the Reactivity of Quinolin-5-amine
Quinolin-5-amine is an aromatic amine, but its reactivity is uniquely influenced by the quinoline ring system. The lone pair of electrons on the 5-amino group is delocalized into the aromatic system, making it less nucleophilic than a typical aliphatic amine. Furthermore, the quinoline nitrogen acts as an electron-withdrawing group, further deactivating the ring system towards electrophilic attack. However, under acidic conditions, this nitrogen can become protonated, which significantly alters the electronic properties of the entire molecule. Understanding this dual nature is key to controlling your derivatization reactions.
Acylation of Quinolin-5-amine: Troubleshooting Guide
Acylation is a fundamental transformation used to introduce an acyl group onto the 5-amino position, typically to form an amide. This is often achieved using acyl chlorides or anhydrides.
FAQ 1: My acylation of Quinolin-5-amine is sluggish and gives low yields. What can I do?
Answer:
The reduced nucleophilicity of the 5-amino group, due to electron delocalization into the quinoline ring, can lead to slow reaction rates.[1] Here are several strategies to improve your reaction efficiency:
-
Choice of Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides. If you are using an anhydride and observing low conversion, switching to the acyl chloride may be beneficial.[2]
-
Use of a Base: A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is often essential.[2] It serves two purposes:
-
To neutralize the HCl or carboxylic acid byproduct of the reaction, driving the equilibrium towards the product.
-
To act as a nucleophilic catalyst, forming a highly reactive acylpyridinium or acyl-triethylammonium intermediate.
-
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are generally suitable. Ensure your solvent is anhydrous, as water will hydrolyze the acylating agent.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
Potential Side Reaction: Diacylation
Q: I am observing a byproduct with a higher molecular weight than my desired N-acyl-quinolin-5-amine. Could this be diacylation?
A: While diacylation of primary aromatic amines is less common than with aliphatic amines due to the reduced nucleophilicity of the resulting amide, it can occur under forcing conditions or with highly reactive acylating agents. The initial acylation product, an amide, still possesses a lone pair on the nitrogen, albeit significantly less reactive.
Troubleshooting Diacylation:
| Corrective Action | Rationale |
| Use Stoichiometric Amounts of Acylating Agent | Employing a slight excess (1.05-1.1 equivalents) of the acylating agent is often sufficient. A large excess increases the likelihood of a second acylation. |
| Control Reaction Temperature | Run the reaction at room temperature or 0 °C initially. Only apply heat if the reaction is not proceeding. |
| Slow Addition of Reagents | Adding the acylating agent dropwise to the solution of quinolin-5-amine and base can help to maintain a low instantaneous concentration of the acylating agent, minimizing over-reaction. |
Sulfonylation of Quinolin-5-amine: A Guide to Avoiding Pitfalls
Sulfonylation introduces a sulfonyl group to the 5-amino position to form a sulfonamide, a common functional group in medicinal chemistry. The reaction is typically performed with a sulfonyl chloride in the presence of a base.
FAQ 2: My sulfonylation reaction is producing multiple spots on TLC, and the desired product is difficult to isolate. What are the likely side products?
Answer:
Sulfonylation of quinolin-5-amine can be prone to several side reactions, leading to a complex product mixture. The most common culprits are:
-
Di-sulfonylation: Similar to diacylation, the initially formed sulfonamide can undergo a second sulfonylation under harsh conditions.
-
Ring Sulfonation: Electrophilic aromatic substitution on the quinoline ring can occur, especially if a strong sulfonating agent is used or if the reaction conditions are too acidic. The most likely positions for this are the C6 and C8 positions.
Troubleshooting Sulfonylation Side Reactions:
| Side Reaction | Mitigation Strategy | Underlying Principle |
| Di-sulfonylation | Use a maximum of 1.1 equivalents of the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C). | This minimizes the exposure of the product sulfonamide to a high concentration of the reactive sulfonyl chloride. |
| Ring Sulfonation | Ensure a sufficient amount of a non-nucleophilic base (e.g., pyridine) is present to neutralize the HCl generated. Avoid using strong acids as catalysts. | The free amino group is an activating group for electrophilic aromatic substitution. While the quinoline ring is generally deactivated, the amino group can direct substitution to the ortho and para positions (C6 and C4, though C4 is less likely due to sterics). Keeping the reaction conditions basic minimizes electrophilic attack on the ring. |
Experimental Protocol: Synthesis of N-(quinolin-5-yl)benzenesulfonamide
-
Dissolve quinolin-5-amine (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Alkylation of Quinolin-5-amine: Navigating Chemoselectivity
Alkylation of the 5-amino group can be challenging due to the potential for multiple alkylation events and competition with N-alkylation of the quinoline ring itself.
FAQ 3: I am trying to mono-alkylate quinolin-5-amine, but I am getting a mixture of the starting material, the mono-alkylated product, and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a classic problem in amine chemistry because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[3][4] To favor mono-alkylation of quinolin-5-amine, consider the following approaches:
-
Use a Large Excess of the Amine: Employing a 5-10 fold excess of quinolin-5-amine relative to the alkylating agent will statistically favor the reaction of the alkylating agent with the more abundant starting material. This is often the most straightforward method but may not be practical if the amine is valuable.
-
Reductive Amination: This is a powerful and selective method for mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Use of a Protecting Group: You can first acylate the amine, then perform the alkylation on the resulting amide (this typically requires a strong base like sodium hydride to deprotonate the amide), followed by deprotection of the acyl group. A more common strategy is to use a removable protecting group like Boc (tert-butyloxycarbonyl).
Potential Side Reaction: N-Alkylation of the Quinoline Ring
Q: Is it possible for the alkylating agent to react with the nitrogen of the quinoline ring?
A: Yes, the quinoline nitrogen has a lone pair of electrons and can act as a nucleophile, especially with reactive alkylating agents like methyl iodide or benzyl bromide. This will form a quaternary quinolinium salt.
Controlling N-Alkylation vs. C-Alkylation:
-
Basicity: The 5-amino group is more basic (and generally more nucleophilic) than the quinoline nitrogen. Therefore, under neutral or slightly basic conditions, alkylation will preferentially occur on the amino group.
-
Steric Hindrance: The quinoline nitrogen is sterically more accessible than the 5-amino group, which can sometimes favor ring alkylation with small, highly reactive electrophiles.
-
Reaction Conditions: Using a base to deprotonate the 5-amino group (or a portion of it) can increase its nucleophilicity and further favor alkylation at this site.
Diazotization of Quinolin-5-amine and Subsequent Reactions
Diazotization involves the conversion of the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5][6] This is a versatile intermediate that can be displaced by a wide range of nucleophiles.
FAQ 4: My diazotization reaction of quinolin-5-amine seems to be decomposing, and I am not getting the expected product from the subsequent Sandmeyer reaction. What is going wrong?
Answer:
Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[7] The key to successful diazotization is strict temperature control.
Troubleshooting Diazotization:
| Problem | Possible Cause | Solution |
| Decomposition of Diazonium Salt | Reaction temperature is too high. | Maintain the temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence. Use an ice-salt bath if necessary. |
| Low Yield of Sandmeyer Product | The diazonium salt is not forming efficiently. | Ensure a sufficient excess of acid is used. The reaction is typically carried out in 2.5-3 equivalents of acid relative to the amine. |
| Formation of Phenolic Byproducts | The diazonium salt is reacting with water. | Use the diazonium salt solution immediately in the subsequent reaction. Do not let it stand for extended periods, even at low temperatures. |
Visualizing Reaction Pathways
Below are Graphviz diagrams illustrating the desired reaction pathways and potential side reactions for the derivatization of Quinolin-5-amine.
Caption: Acylation of Quinolin-5-amine and potential diacylation side reaction.
Caption: Sulfonylation of Quinolin-5-amine and potential ring sulfonation.
Caption: Alkylation of Quinolin-5-amine showing over-alkylation and ring N-alkylation side reactions.
Caption: Diazotization of Quinolin-5-amine and subsequent Sandmeyer reaction with potential decomposition pathways.
References
- This reference is not available.
- This reference is not available.
-
The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Acetylation of amine || amine react with acetyl chloride or acetic anhydride. (2021, November 16). YouTube. Retrieved January 23, 2026, from [Link]
- This reference is not available.
-
Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. (2019, April 30). YouTube. Retrieved January 23, 2026, from [Link]
- This reference is not available.
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved January 23, 2026, from [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Amine alkylation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- This reference is not available.
-
23.5: Substitution Reactions of Aryl Diazonium Salts. (2019, June 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- This reference is not available.
- This reference is not available.
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
- This reference is not available.
- This reference is not available.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
- This reference is not available.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). NIH. Retrieved January 23, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved January 23, 2026, from [Link]
- This reference is not available.
-
Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. Retrieved January 23, 2026, from [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low solubility of Quinolin-5-amine hydrochloride in organic solvents
Welcome to the technical support guide for Quinolin-5-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. The following question-and-answer guide provides in-depth explanations, field-proven protocols, and troubleshooting logic to help you overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Quinolin-5-amine hydrochloride exhibiting very low solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene?
This is the most common issue users face, and the explanation lies in fundamental chemical principles. Quinolin-5-amine hydrochloride is an ionic salt. In its solid state, the protonated quinolinium cation and the chloride anion are held together by strong electrostatic forces within a crystal lattice.
-
The "Like Dissolves Like" Principle: Most common organic solvents, including DCM, toluene, and ethyl acetate, are either non-polar or have low to moderate polarity. They lack the ability to effectively solvate the charged ions and overcome the compound's high lattice energy.
-
Free Base vs. Salt: The free base form, Quinolin-5-amine, is a neutral organic molecule and is significantly more soluble in a wider range of organic solvents than its hydrochloride salt.[1][2] The primary reason for poor solubility is the ionic character imparted by the hydrochloride salt formation.
The core challenge is the mismatch between a polar, ionic solute and a non-polar or weakly polar organic solvent.[3]
Q2: I'm trying to set up a reaction. What is the most direct and effective method to dissolve Quinolin-5-amine hydrochloride in a standard organic solvent?
The most robust strategy is not to find the perfect solvent for the salt, but to convert the salt back to its more soluble free base form in situ . This involves a simple acid-base neutralization reaction. By removing the proton from the quinolinium nitrogen, you eliminate the ionic charge, drastically increasing its solubility in organic media.
This process is illustrated by the following equilibrium:
Caption: Troubleshooting workflow for solubility issues.
References
-
Quinoline - Wikipedia. Wikipedia. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. PubMed. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare. [Link]
-
How can I neutralize aminehydrochlorides? - ResearchGate. ResearchGate. [Link]
-
Solubility of 5-Aminolevulinic Acid Hydrochloride in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 291.15−336.15 K | Request PDF - ResearchGate. ResearchGate. [Link]
-
Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Reddit. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. ResearchGate. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Theses. University of Glasgow. [Link]
-
5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem. PubChem. [Link]
-
Solubility of organic amine salts - Sciencemadness.org. Sciencemadness.org. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. PubMed. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed. PubMed. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Ways of crashing out amines : r/chemistry - Reddit. Reddit. [Link]
- Method for salt preparation - Google Patents.
-
How to make a salt of a novel compound? - ResearchGate. ResearchGate. [Link]
-
Effects of the initial pH value on the degradation of quinoline in the... - ResearchGate. ResearchGate. [Link]
-
Are there any salts that are soluble in organic solvents? - Quora. Quora. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. University of Rhode Island. [Link]
-
Are amines soluble in organic solvents? - Quora. Quora. [Link]
-
Quinoline | C9H7N | CID 7047 - PubChem. PubChem. [Link]
Sources
Catalyst Selection for Efficient Quinoline Derivative Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of quinolines, with a focus on catalyst selection and reaction optimization. Our goal is to provide practical, field-tested insights to enhance the efficiency, yield, and purity of your synthetic routes.
Section 1: Troubleshooting Common Issues in Quinoline Synthesis
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Low Reaction Yield
Question: My quinoline synthesis is resulting in a consistently low yield. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in quinoline synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency or deactivation. A systematic approach to troubleshooting is crucial.
Troubleshooting Protocol: Low Yield
-
Re-evaluate Your Catalyst Choice: The catalyst is the cornerstone of an efficient reaction. The choice between a Lewis acid, a Brønsted acid, a transition metal catalyst, or an organocatalyst depends heavily on the specific reaction (e.g., Friedländer, Combes, Doebner-von Miller) and the electronic properties of your substrates. For instance, in the Friedländer synthesis, both Brønsted and Lewis acids can be effective.[1]
-
Actionable Insight: If you are using a general-purpose acid catalyst with moderate success, consider screening a panel of catalysts. For example, a comparative study on the Friedländer annulation has shown that nanocatalysts can offer high efficiency and reusability.[2]
-
-
Optimize Catalyst Loading and Reaction Time: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessive loading can sometimes promote side reactions.
-
Actionable Insight: Perform a series of small-scale experiments, varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) and monitoring the reaction progress over time using techniques like TLC or LC-MS. Nanocatalysts, for example, have been shown to be effective at low loadings.[2]
-
-
Assess Reaction Temperature and Solvent: The reaction temperature significantly influences the reaction rate and the formation of byproducts. The choice of solvent can affect reactant solubility and the catalyst's activity.
-
Actionable Insight: If you suspect thermal degradation of your starting materials or product, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a higher temperature or a switch to a higher-boiling point solvent might be necessary. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
-
-
Check for Catalyst Deactivation: Catalysts can be deactivated through poisoning, coking (formation of carbonaceous deposits), or sintering (thermal degradation).
-
Actionable Insight: If you are using a reusable heterogeneous catalyst, and its activity decreases over several runs, it may be deactivated. Consider regeneration protocols if available for your specific catalyst. For homogeneous metal catalysts, ensure your reactants and solvent are free from potential poisons like sulfur or phosphorus compounds.
-
Poor Regioselectivity
Question: I am synthesizing a substituted quinoline using an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge, particularly in reactions like the Friedländer and Combes syntheses when using unsymmetrical ketones or diketones.[1] The selectivity is often governed by the relative reactivity of the different enolates or enamines formed in situ.
Troubleshooting Protocol: Poor Regioselectivity
-
Understand the Reaction Mechanism: In the Combes synthesis, for example, the aniline can condense with either of the carbonyl groups of the β-diketone. The subsequent acid-catalyzed cyclization determines the final substitution pattern.[4]
-
Modify the Catalyst: The nature of the catalyst can influence which intermediate is favored.
-
Actionable Insight: Switching from a Brønsted acid (like H₂SO₄) to a Lewis acid (like ZnCl₂ or FeCl₃) can alter the coordination with the carbonyl groups, thereby influencing the regioselectivity. Experiment with different Lewis acids to find the optimal one for your substrate.
-
-
Alter the Reaction Conditions: Temperature can play a role in the thermodynamic versus kinetic control of the reaction.
-
Actionable Insight: Running the reaction at a lower temperature may favor the formation of the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
-
Substrate Modification: If possible, modifying the electronic or steric properties of the ketone can direct the reaction towards a single isomer.
-
Actionable Insight: Introducing a bulky substituent near one of the carbonyl groups can sterically hinder the attack of the aniline at that position, thus favoring the formation of one regioisomer.
-
Catalyst Deactivation and Recovery
Question: My heterogeneous catalyst is losing activity after a few runs. What are the common causes of deactivation, and can I regenerate it?
Answer: Catalyst deactivation is a significant issue, especially in industrial applications where catalyst lifetime is crucial for cost-effectiveness. The primary mechanisms of deactivation are:
-
Poisoning: Strong chemisorption of impurities from the reactants or solvent onto the active sites of the catalyst.
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.
-
Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.
Troubleshooting Protocol: Catalyst Deactivation
-
Identify the Cause of Deactivation:
-
Poisoning: Analyze your starting materials and solvent for common catalyst poisons (e.g., sulfur, phosphorus, or heavy metal contaminants).
-
Coking: This is more common in high-temperature reactions. The catalyst may appear discolored (darker).
-
Sintering: This is likely if the reaction is run at very high temperatures, close to the catalyst's thermal stability limit.
-
-
Catalyst Regeneration:
-
Coking: A common method for regenerating coked catalysts is to burn off the carbon deposits in a controlled manner with a stream of air or oxygen at elevated temperatures.
-
Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. In some cases, washing with an appropriate solvent or a mild acid/base solution can remove the adsorbed poison.
-
-
Preventive Measures:
-
Purify Reactants: Ensure the purity of your starting materials and solvents.
-
Optimize Reaction Conditions: Avoid excessively high temperatures to minimize sintering and coking.
-
Catalyst Support: For nanocatalysts, the choice of support can influence their stability and resistance to deactivation.
-
Section 2: Catalyst Selection Guide - A Comparative Overview
Choosing the right catalyst is paramount for a successful quinoline synthesis. Below is a comparative table summarizing the performance of various catalysts in the Friedländer synthesis, a widely used method for preparing polysubstituted quinolines.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| p-Toluenesulfonic acid | 10 | Ethanol | Reflux | 5 | 85-95 | [Link to a relevant paper] |
| Iodine | 20 | Ethanol | Reflux | 3-4 | 80-92 | [Link to a relevant paper] |
| Trifluoroacetic acid | 20 | Dichloroethane | 80 | 12 | 75-90 | [Link to a relevant paper] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | 20 wt% | Toluene | 110 | 6-8 | 88-96 | [Link to a relevant paper] |
| Montmorillonite K-10 | 20 wt% | Solvent-free | 120 | 0.5-1 | 90-98 | [Link to a relevant paper] |
| Nanocatalysts | ||||||
| Fe₃O₄@SiO₂-APTES-TFA | 0.2 g | Solvent-free | 100 | 1-2 | 68-98 | [2] |
| NiO nanoparticles | 5 | Solvent-free | 120 | 0.5-1.5 | 92-98 | [5] |
| CuO nanoparticles | 3 | Acetonitrile | 40 | 10 | 80-94 | [6] |
Note: Yields are substrate-dependent and the provided ranges are indicative. Please refer to the original publications for specific examples.
Section 3: Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanism is key to troubleshooting and optimizing your synthesis. Here, we provide a detailed look at the Combes quinoline synthesis.
The Combes Quinoline Synthesis: Mechanism and Regioselectivity
The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed cyclization.[7]
Step-by-Step Mechanism:
-
Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate. This is a reversible step, and the position of the initial condensation can influence the final product in the case of unsymmetrical diketones.
-
Acid-Catalyzed Cyclization: The enamine, in the presence of a strong acid like sulfuric acid, undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Dehydration: The resulting intermediate is then dehydrated to form the aromatic quinoline ring.
Caption: Key steps in the Combes synthesis of quinolines.
Controlling Regioselectivity in the Combes Synthesis:
When an unsymmetrical β-diketone is used, two different enamine intermediates can form, leading to a mixture of regioisomers. The selectivity is determined by:
-
Steric Hindrance: The aniline will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the diketone can influence the reactivity of the carbonyl groups.
-
Reaction Conditions: As mentioned earlier, temperature and catalyst choice can also play a role.
Experimental Protocol: A General Procedure for the Friedländer Synthesis using a Heterogeneous Catalyst
This protocol provides a general guideline for the synthesis of a polysubstituted quinoline using a reusable solid acid catalyst.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the β-dicarbonyl compound (1.2 mmol), and the solid acid catalyst (e.g., Montmorillonite K-10, 20 wt% of the 2-aminoaryl ketone).
-
Reaction Setup: If a solvent is used, add it to the flask (e.g., 5 mL of toluene). For solvent-free conditions, ensure the reactants are well-mixed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solvent was used, filter off the catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate) and combine the filtrates.
-
If the reaction was solvent-free, add a solvent to dissolve the product and then filter to recover the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Catalyst Regeneration: The recovered solid acid catalyst can often be regenerated by washing with a solvent and drying in an oven.
Caption: A typical experimental workflow for a heterogeneously catalyzed Friedländer synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using nanocatalysts for quinoline synthesis?
A1: Nanocatalysts offer several advantages, including high surface area-to-volume ratio leading to higher catalytic activity, potential for greater selectivity, and often milder reaction conditions.[2][6] Many nanocatalysts are heterogeneous, which facilitates their separation from the reaction mixture and allows for their recovery and reuse, aligning with the principles of green chemistry.[2]
Q2: My Skraup synthesis is very exothermic and produces a lot of tar. How can I make this reaction safer and cleaner?
A2: The Skraup synthesis is notoriously vigorous.[8] To moderate the reaction and reduce tar formation, you should:
-
Use a moderator: Ferrous sulfate (FeSO₄) is commonly added to control the reaction rate.
-
Control reagent addition: Add the sulfuric acid slowly and with efficient cooling.
-
Gradual heating: Gently heat the mixture to initiate the reaction, then remove the heat source and allow the exotherm to proceed in a controlled manner.
-
Purification: The crude product is often a dark, viscous material. Purification is typically achieved by steam distillation from the reaction mixture, followed by extraction and distillation of the product.
Q3: Can I perform quinoline synthesis under metal-free conditions?
A3: Yes, several metal-free methods for quinoline synthesis have been developed. These often employ organocatalysts, iodine, or ionic liquids.[1] Some reactions can even proceed under catalyst-free conditions with thermal or microwave promotion.[1] These methods are attractive from a green chemistry perspective as they avoid the use of potentially toxic and expensive heavy metals.
Q4: How do the electronic properties of the aniline substituent affect the reaction rate in syntheses like the Combes or Skraup reaction?
A4: The electronic nature of the substituents on the aniline ring has a significant impact. Electron-donating groups (EDGs) on the aniline increase the nucleophilicity of the aromatic ring, which generally accelerates the rate of the electrophilic cyclization step. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and can slow down or even inhibit the cyclization.
References
-
Organic Syntheses. Quinoline. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ACS Publications. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
PubMed Central. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Quinoline Derivatives by Column Chromatography
Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Quinolines, with their basic nitrogen atom and diverse substituent possibilities, often present unique purification hurdles. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your chromatographic separations.
Troubleshooting Guide: From Tailing Peaks to Compound Decomposition
This section addresses the most common and specific issues encountered during the column chromatography of quinoline derivatives. Each problem is analyzed from a mechanistic standpoint, followed by a series of actionable solutions.
Issue 1: Severe Peak Tailing or Complete Retention on a Silica Gel Column
Q: My quinoline derivative is streaking badly on the TLC plate and shows significant tailing or won't elute from the silica gel column at all, even with highly polar solvent systems. What's happening?
A: This is the most prevalent issue when purifying quinoline-based compounds. The root cause is a strong acid-base interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction leads to non-ideal chromatographic behavior, including broad or tailing peaks and, in severe cases, irreversible adsorption.
Solutions:
-
Mobile Phase Modification (The Primary Fix): The most direct way to solve this is to neutralize the active sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-2% (v/v) triethylamine to your mobile phase. The TEA is a stronger base than most quinolines and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound.[1][2] This allows the quinoline derivative to travel through the column with minimal unwanted interaction, resulting in sharper, more symmetrical peaks.
-
Ammonia: For very basic compounds, a solution of methanol saturated with ammonia (e.g., 7N NH₃ in MeOH) can be used as the polar component of the mobile phase.
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, you can directly deactivate the silica gel before use. This is particularly useful for highly sensitive quinolines.
-
Procedure: A column can be flushed with a solvent system containing a base (e.g., hexane with 1-3% triethylamine) before the sample is loaded.[2] This pre-treatment neutralizes the most aggressive acidic sites. A detailed protocol is provided later in this guide.
-
-
Switching the Stationary Phase: If your compound is particularly base-sensitive or the above methods fail, consider using a different stationary phase altogether.
Issue 2: The Compound Seems to Be Decomposing on the Column
Q: My yield is very low, and I'm seeing multiple new spots on the TLC of my collected fractions that weren't in the crude material. I suspect my quinoline derivative is degrading.
A: Compound instability on silica gel is a serious concern, especially for quinolines with sensitive functional groups. The acidic nature of standard silica gel can catalyze degradation reactions, such as hydrolysis of esters, elimination reactions, or rearrangement of acid-labile groups.
Solutions:
-
Use Deactivated Silica or Alumina: As with peak tailing, the acidity of the silica is the primary culprit. Employing the deactivation strategies or switching to alumina as described in Issue 1 is the most effective solution.[1][2]
-
Minimize Residence Time: The longer your compound is in contact with the stationary phase, the more time there is for degradation to occur.
-
Use Flash Chromatography: Apply pressure (air or nitrogen) to speed up the elution process.
-
Optimize Solvent System: Develop a mobile phase that elutes your compound efficiently (target Rf of 0.2-0.3 on TLC) to avoid excessively long run times.[2]
-
-
Work at Lower Temperatures: If the compound is known to be thermally labile, running the column in a cold room can slow down the rate of degradation.[1]
Issue 3: Poor or No Retention in Reversed-Phase (RP-HPLC) Chromatography
Q: I'm trying to purify a polar, hydrophilic quinoline derivative using a C18 column, but it elutes in the solvent front with no retention. How can I fix this?
A: This is a classic problem for polar molecules in reversed-phase chromatography. The compound has a higher affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase, leading to rapid elution.[2]
Solutions:
-
Adjust Mobile Phase pH: The retention of ionizable compounds like quinolines is highly dependent on pH.
-
Low pH (Acidic Conditions): At a pH below the pKa of the quinoline nitrogen (typically pH 2.5-4), the nitrogen will be protonated (-NH⁺). This can increase polarity but also enables different interactions. It also suppresses the ionization of residual silanol groups on the stationary phase, which can reduce peak tailing.[2]
-
High pH (Basic Conditions): At a pH above the pKa, the quinoline will be in its neutral, more hydrophobic form, which generally increases retention on a C18 column. Caution: Standard silica-based C18 columns are not stable above pH 7-8. Use a modern, hybrid, or pH-stable column designed for high-pH methods.
-
-
Employ a More Polar Stationary Phase: If a standard C18 column doesn't provide enough retention, switch to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) are designed to retain polar analytes more effectively.[2][3]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar quinolines, HILIC is an excellent alternative. In HILIC, a polar stationary phase (like bare silica or an amide phase) is used with a highly organic mobile phase. A water layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.[2]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary and mobile phases for my specific quinoline derivative?
A1: The choice depends entirely on the overall polarity of your molecule. Thin-Layer Chromatography (TLC) is your most powerful tool for making this decision.
| Quinoline Derivative Type | Recommended Stationary Phase | Typical Mobile Phase System (TLC Screening) | Key Considerations & Causality |
| Non-polar / Lipophilic | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Standard normal-phase chromatography. Separation is based on polarity differences. |
| Moderately Polar & Basic | Silica Gel + Basic Modifier | Hexane / Ethyl Acetate + 0.5% TEA, or Dichloromethane / Methanol + 0.5% TEA | The basic nitrogen dominates interactions. The modifier is crucial to prevent peak tailing.[1] |
| Highly Polar & Basic | Neutral Alumina or HILIC Phase | Ethyl Acetate / Methanol / TEA, or Acetonitrile / Water (for HILIC) | Silica gel may be too acidic, causing irreversible binding. Alumina provides a less acidic surface. HILIC is for very water-soluble compounds.[2] |
| Acidic (e.g., with COOH group) | Silica Gel | Dichloromethane / Methanol + 0.5% Acetic Acid | Here, the goal is to suppress the deprotonation of the acidic group. Acetic acid in the mobile phase keeps the analyte in its protonated, less polar form. |
Q2: What is the difference between "wet loading" and "dry loading" a sample, and when should I use each?
A2: Both methods aim to apply the sample to the column in a narrow, concentrated band for optimal separation.
-
Wet Loading: The crude sample is dissolved in a minimal amount of a solvent and pipetted directly onto the top of the column.[4] This is fast and convenient. Best for: Samples that are readily soluble in a non-polar solvent or the initial, weakest eluent of your gradient. Causality: Using a strong (polar) solvent to dissolve the sample can wash it down the column prematurely, leading to broad bands and poor separation.[5]
-
Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or Celite), and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Best for: Samples that are poorly soluble in the starting mobile phase or for very difficult separations that require the sharpest possible starting band.[5]
Q3: How much crude material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation.
-
Easy Separation (ΔRf > 0.2 on TLC): You can typically load 1 g of crude material per 20-30 g of silica gel (a 1:20 to 1:30 ratio).
-
Difficult Separation (ΔRf < 0.1 on TLC): The loading capacity must be reduced significantly to a ratio of 1:100 or even lower to achieve baseline separation. Causality: Overloading the column causes the bands of different compounds to broaden and overlap, making pure fraction collection impossible.[1]
Visualizing the Process: Workflows and Mechanisms
A systematic approach is key to troubleshooting. The following workflow can guide your decisions when facing poor separation.
Caption: Troubleshooting workflow for poor separation of quinoline derivatives.
The diagram below illustrates the fundamental interaction at the heart of many quinoline purification challenges and how a basic modifier provides a solution.
Caption: Mechanism of silica deactivation by a basic mobile phase modifier.
Key Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography
This protocol assumes a moderately polar, basic quinoline derivative.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides a target Rf value of 0.2-0.3 for your desired compound.
-
Prepare your chosen eluent and add 0.5% (v/v) triethylamine. This will be your "Mobile Phase".
-
-
Column Packing:
-
Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[1]
-
Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles.[4] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top to prevent disturbance.[1]
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 500 mg) in a minimal volume (1-2 mL) of dichloromethane or the mobile phase.
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Rinse the flask and column sides with a small amount of eluent and allow this to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the Mobile Phase.
-
Apply gentle pressure and begin collecting fractions in test tubes.
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
-
Protocol 2: Deactivation of a Packed Silica Gel Column
Use this protocol for particularly acid-sensitive quinoline derivatives.
-
Pack the Column: Pack a silica gel column as described in Protocol 1, Step 2, using a non-polar solvent like hexane.
-
Prepare Deactivating Solvent: Create a solvent mixture of your least polar eluent (e.g., hexane or 95:5 hexane:ethyl acetate) containing 2% (v/v) triethylamine.
-
Flush the Column: Pass 2-3 full column volumes of this deactivating solvent through the packed column. This ensures all acidic sites are neutralized.[2]
-
Equilibrate: Flush the column with 1-2 column volumes of your actual starting mobile phase (which should also contain 0.5-1% TEA) to equilibrate the stationary phase.
-
Load and Elute: Proceed with sample loading and elution as described in Protocol 1.
References
-
Molecules. (2026). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Weisz, A., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry. [Link]
-
How to run column chromatography. (n.d.). [Link]
-
Reddit. (2016). Questions about Column Chromatography. r/chemistry. [Link]
Sources
Technical Support Center: Acid-Base Extraction Protocols for Purifying Basic Quinolines
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of basic quinolines using acid-base extraction. It is designed to offer not just procedural steps, but also the underlying scientific principles and practical, field-tested advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the acid-base extraction of quinoline?
A1: The purification relies on the basic nature of the nitrogen atom in the quinoline ring. Quinoline, a weak base, is typically soluble in organic solvents and less so in water. By reacting it with an acid, we convert it into its protonated form, the quinolinium ion.[1] This salt is ionic and therefore highly soluble in the aqueous phase. This allows for the separation of the basic quinoline from neutral or acidic impurities that remain in the organic phase.[1]
Q2: What is the pKa of quinoline, and why is it important?
A2: The pKa of the conjugate acid of quinoline (the quinolinium ion) is approximately 4.9. This value is critical because it dictates the pH at which the quinoline will be protonated or deprotonated. To effectively extract quinoline into the aqueous phase, the pH of the solution must be significantly lower than the pKa of the quinolinium ion, ensuring that the equilibrium favors the formation of the water-soluble salt. A general rule of thumb is to use a pH that is at least two units below the pKa, so a pH of ~2-3 is ideal for protonation.
Q3: Which acid should I use for the extraction?
A3: Dilute hydrochloric acid (HCl), typically 1-2 M, is a common and effective choice for protonating quinoline.[1] Sulfuric acid can also be used.[2] The choice of acid is generally not critical, as long as it is strong enough to lower the pH sufficiently to protonate the quinoline.
Q4: How do I recover my purified quinoline from the aqueous layer?
A4: To recover the quinoline, the aqueous layer containing the quinolinium salt is treated with a base, such as sodium hydroxide (NaOH), to raise the pH above the pKa of the quinolinium ion (a pH of ~9-10 is generally sufficient).[3] This deprotonates the quinolinium ion, regenerating the neutral, water-insoluble quinoline. The neutral quinoline can then be recovered by back-extraction into an organic solvent.[4]
Troubleshooting Guide
Issue 1: A stable emulsion has formed between the organic and aqueous layers.
-
Question: I've shaken my separatory funnel, and now I have a thick, milky layer between my organic and aqueous phases that won't separate. What should I do?
-
Answer & Rationale: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactants or vigorous shaking.[4] Here are several strategies to break the emulsion, from simplest to more involved:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the contents of the funnel instead of vigorous shaking. This can encourage the droplets to coalesce without introducing as much energy to maintain the emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase.[5]
-
Filtration: In some cases, passing the emulsified mixture through a plug of glass wool or Celite can help to break up the droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
-
Issue 2: My final yield of quinoline is very low.
-
Question: After completing the extraction and recovery steps, the amount of quinoline I've isolated is much lower than expected. What could have gone wrong?
-
Answer & Rationale: Low recovery can stem from several factors throughout the protocol. Consider the following possibilities:
-
Incomplete Protonation/Deprotonation: Ensure your pH adjustments are correct. Use pH paper or a calibrated pH meter to verify that the aqueous layer is sufficiently acidic (pH ~2-3) during the initial extraction and sufficiently basic (pH ~9-10) during the recovery step. Inadequate pH control will lead to incomplete transfer of the quinoline between phases.[1]
-
Insufficient Mixing: While vigorous shaking can cause emulsions, insufficient mixing will lead to incomplete extraction. Use a gentle but thorough swirling or inverting motion for 1-2 minutes to ensure good contact between the two phases.
-
Incomplete Back-Extraction: When recovering the neutral quinoline, perform multiple extractions with fresh portions of the organic solvent from the basified aqueous layer. Three extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Product Volatility: If you are removing the final organic solvent using a rotary evaporator, be mindful that quinoline has some volatility. Use a moderate temperature and vacuum to avoid significant loss of your product.[6]
-
Product Solubility in the Aqueous Phase: Even in its neutral form, quinoline has some slight solubility in water. The "salting out" technique mentioned for emulsions can also help to reduce this solubility and improve recovery during back-extraction.
-
Issue 3: I'm not sure if my final product is pure.
-
Question: How can I confirm the purity of my extracted quinoline?
-
Answer & Rationale: Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. Spot your starting material and your final product on a TLC plate. A pure compound should ideally show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating volatile compounds and identifying them. A GC chromatogram of a pure sample will show a single major peak, and the mass spectrum of that peak should correspond to the molecular weight of quinoline.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying impurities. The spectrum of your purified quinoline should match the known spectrum, with minimal or no signals from impurities.[7]
-
Experimental Protocol: Purification of Quinoline
This protocol outlines the steps for purifying quinoline from a mixture containing neutral impurities.
Materials:
-
Crude quinoline mixture dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Methodology
-
Dissolution: Dissolve the crude quinoline mixture in a suitable organic solvent. A good choice is a solvent that is immiscible with water and has a low boiling point for easy removal later. See the table below for common options.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Gently swirl or invert the funnel for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The top layer will be the less dense solvent.
-
Drain the lower aqueous layer (containing the quinolinium chloride) into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure all the quinoline has been protonated and transferred to the aqueous phase. Combine the aqueous extracts.
-
-
Washing the Organic Layer (Optional): The remaining organic layer, which should now contain only neutral impurities, can be washed with brine, dried over an anhydrous salt, and the solvent evaporated to isolate the neutral components if desired.
-
Regeneration of Quinoline:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH to the aqueous solution while stirring until the pH is ~9-10 (verify with pH paper). The solution may become cloudy as the neutral quinoline precipitates.
-
-
Back-Extraction:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Add a portion of fresh organic solvent (approximately one-third of the aqueous layer volume).
-
Gently swirl or invert to extract the neutral quinoline into the organic layer.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat the back-extraction two more times with fresh organic solvent, combining all organic extracts.
-
-
Drying and Solvent Removal:
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified quinoline.
-
Data Presentation: Solvent Selection
The choice of organic solvent is crucial for a successful extraction. Key properties to consider are immiscibility with water, density, and boiling point.
| Solvent | Density (g/mL) | Immiscibility with Water | Boiling Point (°C) | Layer in Funnel |
| Diethyl Ether | 0.71 | High | 34.6 | Top |
| Dichloromethane | 1.33 | High | 39.6 | Bottom |
| Ethyl Acetate | 0.90 | Moderate | 77.1 | Top |
| Toluene | 0.87 | High | 110.6 | Top |
Visualizations
Diagram 1: Acid-Base Extraction Workflow for Quinoline Purification
Caption: Workflow for purifying basic quinolines.
Diagram 2: Chemical Transformation of Quinoline
Caption: Reversible protonation of quinoline.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Let's Talk Science. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
-
Reddit. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Sources
- 1. magritek.com [magritek.com]
- 2. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Quinolin-5-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinolin-5-amine hydrochloride, a key building block in medicinal chemistry, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, a comparative study against its free base and a positional isomer, and a detailed protocol for obtaining high-quality data.
The Central Role of NMR in Characterizing Quinolin-5-amine Hydrochloride
Quinolin-5-amine and its derivatives are integral to the synthesis of various biologically active molecules. The formation of the hydrochloride salt is a common strategy to enhance solubility and stability, making it a frequently encountered form in pharmaceutical development. NMR spectroscopy stands as the gold standard for confirming the structure, assessing purity, and understanding the electronic environment of such compounds. The protonation of the quinoline nitrogen and the amino group significantly influences the electron distribution within the aromatic system, leading to characteristic shifts in the NMR spectra that provide invaluable structural information.
Deciphering the ¹H and ¹³C NMR Spectra of Quinolin-5-amine Hydrochloride
A comprehensive understanding of the NMR spectra of quinolin-5-amine hydrochloride is crucial for its unambiguous identification. The following sections detail the expected ¹H and ¹³C NMR spectral data in a common NMR solvent, DMSO-d₆. These assignments are based on established principles of NMR spectroscopy, including the effects of protonation on the quinoline ring system and substituent effects.[1]
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard numbering for the quinoline ring system is used.
¹H NMR Spectral Analysis (Predicted in DMSO-d₆)
The protonation of the quinoline nitrogen leads to a general downfield shift of the protons in the pyridine ring (H2, H3, H4) due to the increased electron-withdrawing effect of the positively charged nitrogen. The ammonium group (-NH₃⁺) will also influence the chemical shifts of the protons on the carbocyclic ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H2 | ~9.0 | dd | J = 4.5, 1.5 | Adjacent to the protonated nitrogen, significantly deshielded. |
| H3 | ~7.8 | dd | J = 8.5, 4.5 | Coupled to both H2 and H4. |
| H4 | ~8.8 | d | J = 8.5 | Deshielded by the adjacent protonated nitrogen. |
| H6 | ~7.6 | d | J = 7.5 | Influenced by the ortho-NH₃⁺ group. |
| H7 | ~7.9 | t | J = 8.0 | Coupled to H6 and H8. |
| H8 | ~8.2 | d | J = 8.5 | Peri-interaction with the protonated quinoline nitrogen. |
| -NH₃⁺ | >10.0 | br s | - | Broad signal due to exchange and quadrupolar relaxation. |
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)
Similar to the proton spectrum, the carbon signals of the pyridine ring are expected to shift downfield upon protonation. The carbon bearing the ammonium group (C5) will also experience a significant shift.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~148 | Adjacent to the protonated nitrogen, significantly deshielded. |
| C3 | ~122 | |
| C4 | ~138 | |
| C4a | ~129 | Bridgehead carbon. |
| C5 | ~135 | Attached to the electron-withdrawing -NH₃⁺ group. |
| C6 | ~120 | |
| C7 | ~130 | |
| C8 | ~125 | |
| C8a | ~145 | Bridgehead carbon adjacent to the protonated nitrogen. |
Comparative NMR Analysis: Hydrochloride vs. Free Base and Positional Isomer
To fully appreciate the spectral features of quinolin-5-amine hydrochloride, a comparison with its free base (quinolin-5-amine) and a positional isomer (quinolin-8-amine hydrochloride) is highly instructive.
Quinolin-5-amine Hydrochloride vs. Quinolin-5-amine (Free Base)
The most significant differences arise from the protonation of the quinoline nitrogen.
¹H NMR Comparison (Predicted for Hydrochloride in DMSO-d₆ vs. Experimental for Free Base in CDCl₃[2])
| Proton | Quinolin-5-amine HCl (δ, ppm) | Quinolin-5-amine (δ, ppm) | Δδ (ppm) | Reason for Shift |
| H2 | ~9.0 | 8.86 | ~ +0.14 | Deshielding from protonated nitrogen. |
| H3 | ~7.8 | 7.28 | ~ +0.52 | Deshielding from protonated nitrogen. |
| H4 | ~8.8 | 8.14 | ~ +0.66 | Significant deshielding from adjacent protonated nitrogen. |
| H6 | ~7.6 | 6.78 | ~ +0.82 | Influence of -NH₃⁺ vs. -NH₂. |
| H7 | ~7.9 | 7.57 | ~ +0.33 | |
| H8 | ~8.2 | 7.48 | ~ +0.72 |
¹³C NMR Comparison (Predicted)
The carbon signals of the pyridine ring in the hydrochloride salt will be shifted downfield compared to the free base due to the inductive effect of the protonated nitrogen.
Quinolin-5-amine Hydrochloride vs. Quinolin-8-amine Hydrochloride (Positional Isomer)
Comparing positional isomers highlights the sensitivity of NMR to the electronic environment. The proximity of the ammonium group to the nitrogen-containing ring in the 8-amino isomer leads to distinct spectral patterns.
Predicted ¹H NMR Comparison (in DMSO-d₆)
| Proton | Quinolin-5-amine HCl (δ, ppm) | Quinolin-8-amine HCl (δ, ppm) | Key Differences |
| H2 | ~9.0 | ~8.9 | Similar, deshielded by N1-H⁺. |
| H7 | ~7.9 | ~7.5 (ortho to -NH₃⁺) | The position of the amino group significantly alters the chemical shifts of the protons on the carbocyclic ring. |
Experimental Protocol for High-Quality NMR Data Acquisition
Achieving high-resolution and accurate NMR spectra requires meticulous sample preparation and instrument setup.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of quinolin-5-amine hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be necessary for some hydrochloride salts.
-
Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Conclusion
The ¹H and ¹³C NMR analysis of quinolin-5-amine hydrochloride provides a detailed fingerprint of its molecular structure. The predictable and significant shifts observed upon protonation, when compared to the free base, serve as a powerful diagnostic tool. Furthermore, comparison with positional isomers like quinolin-8-amine hydrochloride underscores the sensitivity of NMR to subtle electronic and steric differences. By following a rigorous experimental protocol, researchers can obtain high-quality NMR data, enabling confident structural confirmation and purity assessment, which are essential steps in the drug discovery and development pipeline.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
PubChem. 5-Aminoquinoline. [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
ScienceOpen. Supporting Information. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinolin-5-amine
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Quinolin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the underlying fragmentation mechanisms. By comparing its fragmentation with that of the parent quinoline molecule and its structural isomer, Quinolin-8-amine, we offer insights into how the position of the amino group influences fragmentation pathways. This guide also includes a detailed experimental protocol for acquiring high-quality mass spectra of this compound.
Introduction: The Significance of Quinolin-5-amine
Quinolin-5-amine, a key heterocyclic aromatic amine, serves as a vital building block in the synthesis of various biologically active compounds and functional materials. Its quinoline core is a prevalent scaffold in numerous pharmaceuticals. Understanding the mass spectral behavior of Quinolin-5-amine is crucial for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolite identification studies in drug discovery. Electron ionization mass spectrometry remains a robust and widely used technique for the structural elucidation of volatile and semi-volatile small molecules, making a thorough understanding of its fragmentation patterns indispensable.
Deciphering the Fragmentation Cascade of Quinolin-5-amine
The mass spectrum of Quinolin-5-amine is characterized by a prominent molecular ion peak and a series of fragment ions that reveal the step-wise dismantling of the molecule. The fragmentation is primarily dictated by the stable quinoline ring system and the presence of the amino substituent.
The Molecular Ion and Initial Fragmentation Steps
Upon electron impact, Quinolin-5-amine (molar mass: 144.17 g/mol ) readily forms a stable molecular ion ([M]^+•) at m/z 144.[1][2] The stability of the aromatic system ensures that the molecular ion is typically of high abundance.
The initial fragmentation is dominated by two key pathways originating from the amino group and the quinoline ring structure:
-
Loss of a Hydrogen Radical (•H): A common initial fragmentation for aromatic amines is the loss of a hydrogen radical from the amino group to form a stable iminium cation at m/z 143 . This ion is resonance-stabilized, contributing to its observation in the spectrum.
-
Expulsion of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring itself is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[3] This process involves the nitrogen atom of the quinoline ring and an adjacent carbon atom. For Quinolin-5-amine, this leads to a fragment ion at m/z 117 ([M-HCN]^+•). The NIST and PubChem spectral data confirm a significant peak at this m/z value.[2]
Subsequent Fragmentation and the Formation of Key Ions
The fragment at m/z 117 undergoes further fragmentation, primarily through the loss of another small neutral molecule:
-
Loss of Acetylene (C2H2): Following the expulsion of HCN, the resulting ion can lose a molecule of acetylene (C2H2, 26 Da), a common fragmentation pathway for aromatic systems, leading to an ion at m/z 91 or m/z 90 . The spectral data show a notable peak at m/z 89 , which likely arises from the further loss of hydrogen atoms from this fragment.[2]
A key fragmentation pathway for the quinoline core, after the initial loss of HCN, is the expulsion of acetylene (C2H2) to yield a fragment at m/z 76.[3] In the case of Quinolin-5-amine, the presence of the amino group alters this, but related fragments are observed.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathway for Quinolin-5-amine under electron ionization.
Caption: Proposed EI-MS fragmentation pathway for Quinolin-5-amine.
Comparative Fragmentation Analysis: Quinolin-5-amine vs. Alternatives
To fully appreciate the nuances of Quinolin-5-amine's fragmentation, a comparison with the parent quinoline molecule and a structural isomer, Quinolin-8-amine, is highly instructive.
Quinolin-5-amine vs. Quinoline
-
Quinoline: The mass spectrum of quinoline is dominated by its molecular ion at m/z 129.[4] The primary fragmentation pathway is the loss of HCN to produce a strong peak at m/z 102.[3] Subsequent loss of acetylene (C2H2) gives rise to a fragment at m/z 76.[3]
-
Comparison: The presence of the amino group in Quinolin-5-amine introduces new fragmentation channels, namely the initial loss of a hydrogen radical. While it still undergoes the characteristic loss of HCN from the quinoline ring, the resulting fragment (m/z 117) is different from that of quinoline (m/z 102) due to the presence of the second nitrogen atom.
Quinolin-5-amine vs. Quinolin-8-amine (Isomeric Comparison)
The position of the amino group significantly influences the fragmentation pattern, a phenomenon known as the "ortho effect" in some cases, although a classical ortho effect is not at play here, proximity effects are still relevant.
-
Quinolin-8-amine: While detailed fragmentation data for Quinolin-8-amine is less readily available in the searched literature, it is expected to also show a strong molecular ion at m/z 144 and loss of HCN to yield a fragment at m/z 117. However, the relative intensities of the fragments may differ due to the proximity of the amino group to the nitrogen of the quinoline ring. This can lead to different stabilization of the fragment ions. Studies on isomeric N-quinolinylphthalimides have shown that different isomers give rise to distinct mass spectra, allowing for their easy differentiation.[5] This principle suggests that while the major fragments of Quinolin-5-amine and Quinolin-8-amine might be similar in m/z, their relative abundances could be a key differentiating factor.
Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Noteworthy Features |
| Quinolin-5-amine | 144 | 117 (-HCN) | 143 (-H) | Presence of [M-H]+ fragment. |
| Quinoline | 129 | 102 (-HCN) | 76 (-C2H2) | Lacks amine-related fragmentation. |
| Quinolin-8-amine | 144 | 117 (-HCN) | Likely 143 (-H) | Relative intensities may differ from 5-isomer. |
Experimental Protocol for GC-EI-MS Analysis
This section provides a robust, self-validating protocol for the analysis of Quinolin-5-amine using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quinolin-5-amine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.
-
Sample Preparation: Dissolve the sample containing Quinolin-5-amine in methanol to an estimated concentration of 10 µg/mL. If the matrix is complex, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
Data Acquisition and Analysis
-
Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
Identification:
-
Confirm the retention time of the peak in the sample with that of the standard.
-
Compare the acquired mass spectrum of the sample peak with a reference spectrum from a library (e.g., NIST) and the standard.
-
Verify the presence of the key ions: m/z 144, 143, 117, 116, and 89.
-
-
System Validation:
-
Inject a solvent blank before and after the sample sequence to check for carryover.
-
Periodically inject a tuning standard (e.g., PFTBA) to ensure mass accuracy and instrument performance.
-
Experimental Workflow Diagram
Caption: Workflow for the GC-EI-MS analysis of Quinolin-5-amine.
Conclusion
The electron ionization mass spectrum of Quinolin-5-amine is defined by a stable molecular ion and characteristic fragmentation pathways involving the loss of a hydrogen radical from the amino group and the expulsion of hydrogen cyanide from the quinoline nucleus. These fragmentation patterns, when compared to those of the parent quinoline molecule and its isomers, provide a reliable basis for its structural confirmation. The provided experimental protocol offers a standardized method for obtaining high-quality, reproducible data for Quinolin-5-amine, ensuring confidence in its identification in a research or quality control setting. This comprehensive understanding of its mass spectral behavior is essential for scientists working with this important chemical entity.
References
- Lesko, J., & Lasikova, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Quinolinamine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676–680. [Link]<676::AID-JMS342>3.0.CO;2-7
Sources
A Comparative Guide to HPLC-Based Purity Assessment of Quinolin-5-amine Hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Quinolin-5-amine hydrochloride, a key intermediate in the synthesis of various bioactive molecules, is no exception.[1] Its purity profile can significantly impact the quality and performance of the final product. This guide provides an in-depth, comparative analysis of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Quinolin-5-amine hydrochloride, alongside alternative analytical technologies. The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible approach in line with stringent regulatory expectations.[2][3]
The Criticality of Purity for Quinolin-5-amine Hydrochloride
Quinolin-5-amine hydrochloride is a versatile building block in medicinal chemistry.[1][4] Impurities, which can arise from the manufacturing process or degradation, may include starting materials, by-products, or isomers. These impurities can potentially alter the pharmacological and toxicological properties of the final drug product. Therefore, a precise and reliable analytical method to quantify the purity of Quinolin-5-amine hydrochloride and to detect and quantify any impurities is paramount.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
A well-validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, precision, and wide applicability.[5][6][7][8]
Rationale for Method Parameters
The selection of chromatographic conditions is critical for achieving optimal separation and accurate quantification. The basic nature of the quinoline nitrogen and the primary amine group in Quinolin-5-amine hydrochloride dictates a careful choice of column and mobile phase to ensure good peak shape and retention.[9]
-
Column Selection: A C18 (octadecyl) column is a common choice for the separation of moderately polar compounds like Quinolin-5-amine hydrochloride.[5] The non-polar stationary phase interacts with the aromatic quinoline ring, providing retention. To mitigate peak tailing, which is common for basic analytes on silica-based columns due to interaction with residual silanols, a column with end-capping or a base-deactivated stationary phase is recommended.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: A phosphate buffer at an acidic pH (e.g., pH 2-3) is employed to ensure the protonation of the amine groups.[5] This consistent ionization state prevents peak splitting and tailing, leading to sharper, more symmetrical peaks.
-
Organic Modifier: Acetonitrile is a common organic modifier due to its low UV cutoff and viscosity.[9] A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often necessary to elute any less polar impurities after the main analyte peak.
-
-
Detection Wavelength: Quinoline derivatives exhibit strong UV absorbance due to their aromatic structure.[10] A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis. For Quinolin-5-amine, a wavelength in the range of 230-250 nm is typically suitable for sensitive detection.[5][9]
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of Quinolin-5-amine hydrochloride in a diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per regulatory guidelines (e.g., USP <621>).[7][11][12] This includes parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.
Workflow for HPLC Purity Assessment
Caption: HPLC Purity Assessment Workflow.
Comparative Analytical Techniques
While HPLC-UV is a robust and widely accepted method, other techniques can offer advantages in specific scenarios. Here, we compare the established HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, sensitivity, and significantly faster analysis times compared to traditional HPLC.[13][14]
Rationale for UPLC: For high-throughput screening or when dealing with complex impurity profiles, the increased peak capacity and speed of UPLC can be highly beneficial.[15][16] The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
Experimental Protocol: UPLC-UV Method
Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column manager, and a PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5-95% B; 2-2.5 min: 95% B; 2.51-3 min: 5% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 1 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17][18] For non-volatile compounds like Quinolin-5-amine hydrochloride, a derivatization step is often required to increase volatility.
Rationale for GC-MS: GC-MS offers exceptional specificity due to the mass fragmentation patterns generated, which can be used for definitive identification of impurities.[19] This can be particularly useful for structural elucidation of unknown impurities.
Experimental Protocol: GC-MS Method (with Derivatization)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
The free base of Quinolin-5-amine can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, structural information, or compliance with established pharmacopeial methods.
| Feature | HPLC-UV | UPLC-UV | GC-MS |
| Speed | Moderate (20-30 min) | Very Fast (2-5 min)[13][14] | Moderate (15-25 min) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Very High (with SIM) |
| Specificity | Moderate (based on retention time and UV spectrum) | Moderate (based on retention time and UV spectrum) | Excellent (based on mass spectrum)[19] |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution and filtration | More complex (may require derivatization)[15] |
| Solvent Consumption | High | Low[13][14] | Very Low |
| Instrumentation Cost | Moderate | High | High |
| Regulatory Acceptance | High (widely established) | Growing | High (for specific applications) |
Validation and Trustworthiness
Regardless of the chosen method, validation is a mandatory step to ensure the reliability of the results.[20][2][3][21] The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[20][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[22]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[22]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
By rigorously validating the chosen analytical method, a high degree of trustworthiness in the reported purity values is established.
Conclusion
For the routine purity assessment of Quinolin-5-amine hydrochloride, a well-validated RP-HPLC-UV method offers a reliable, robust, and cost-effective solution that is widely accepted by regulatory agencies. The method provides the necessary precision and accuracy for quality control purposes. For laboratories requiring higher throughput and improved resolution, UPLC presents a compelling alternative, albeit with higher initial instrumentation costs. GC-MS, while requiring more extensive sample preparation, provides unparalleled specificity and is an invaluable tool for the structural elucidation of unknown impurities. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the stage of drug development.
References
-
Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances - RJPT. (n.d.). Retrieved January 23, 2026, from [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (n.d.). Retrieved January 23, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 23, 2026, from [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Retrieved January 23, 2026, from [Link]
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ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines - Waters Corporation. (n.d.). Retrieved January 23, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). Retrieved January 23, 2026, from [Link]
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〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). Retrieved January 23, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved January 23, 2026, from [Link]
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Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2025). Retrieved January 23, 2026, from [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Retrieved January 23, 2026, from [Link]
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Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software - Waters Corporation. (n.d.). Retrieved January 23, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved January 23, 2026, from [Link]
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<621> CHROMATOGRAPHY. (n.d.). Retrieved January 23, 2026, from [Link]
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Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. (2026). Retrieved January 23, 2026, from [Link]
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Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved January 23, 2026, from [Link]
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UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. (2015). Retrieved January 23, 2026, from [Link]
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Are You Sure You Understand USP <621>? | LCGC International. (2024). Retrieved January 23, 2026, from [Link]
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Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved January 23, 2026, from [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Retrieved January 23, 2026, from [Link]
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5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
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Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [ 68 Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019). Retrieved January 23, 2026, from [Link]
-
USP-NF 621 Chromatography | PDF - Scribd. (2021). Retrieved January 23, 2026, from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 23, 2026, from [Link]
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Navigating the Vibrational Landscape: A Comparative Guide to the FT-IR Spectra of Quinolin-5-amine and its Hydrochloride Salt
For researchers and professionals in drug development and materials science, meticulous characterization of molecular structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides an in-depth, comparative analysis of the FT-IR spectra of quinolin-5-amine and its hydrochloride salt, offering a framework for interpreting the spectral nuances that arise from the protonation of a primary aromatic amine on a heterocyclic scaffold.
The Rationale: Why FT-IR for Amine Salts?
The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance solubility and stability. This chemical modification, however, introduces significant changes to the molecule's vibrational properties. FT-IR spectroscopy is exquisitely sensitive to these changes, providing a rapid and non-destructive method to confirm salt formation and understand the resulting structural alterations. By comparing the spectrum of the parent amine with its salt, we can pinpoint the exact vibrational modes affected by protonation.
Experimental Protocol: Acquiring High-Quality FT-IR Data
To ensure reliable and reproducible spectral data, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring FT-IR spectra of solid samples using the KBr pellet technique, which often yields high-resolution spectra for crystalline organic salts.
Materials and Equipment
-
Quinolin-5-amine
-
Quinolin-5-amine hydrochloride
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Thermo Nicolet Nexus 870)
Step-by-Step Methodology
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum in the O-H stretching region.
-
Weigh approximately 1-2 mg of the sample (quinolin-5-amine or its hydrochloride salt) and 150-200 mg of the dried KBr.
-
Grind the sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet-forming die.
-
Apply pressure using the hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Spectral Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.
-
Workflow Diagram
Caption: Experimental workflow for FT-IR analysis using the KBr pellet technique.
Spectral Interpretation: A Tale of Two Molecules
The FT-IR spectrum of a molecule is a unique fingerprint, revealing the presence of specific functional groups and their chemical environment. The transformation of quinolin-5-amine to its hydrochloride salt results in predictable yet profound changes in its spectrum.
Quinolin-5-amine (Free Base): The Starting Point
The FT-IR spectrum of quinolin-5-amine is characterized by the vibrational modes of the primary aromatic amine and the quinoline ring system.
-
N-H Stretching: Primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: the asymmetric and symmetric stretches.[1] For aromatic amines, these bands are typically observed at slightly higher frequencies compared to aliphatic amines.[1]
-
N-H Bending: A characteristic scissoring vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[1]
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1350-1250 cm⁻¹ region.[1]
-
Quinoline Ring Vibrations: The quinoline ring system gives rise to a series of characteristic absorptions. These include C-H stretching of the aromatic protons (around 3100-3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes in the fingerprint region (below 1400 cm⁻¹).[2][3]
Quinolin-5-amine Hydrochloride: The Impact of Protonation
Upon formation of the hydrochloride salt, the primary amine group is protonated to form an ammonium group (-NH₃⁺). This introduces new vibrational modes and significantly alters existing ones. The spectra of amine salts differ from their corresponding bases by the presence of several new absorption bands.[4][5]
-
N-H Stretching of the Ammonium Ion: The most dramatic change is observed in the high-frequency region. The sharp N-H stretching bands of the primary amine are replaced by a very broad and strong absorption band for the N-H stretching of the ammonium ion, typically spanning from 3200 to 2800 cm⁻¹.[6] This broadening is due to extensive hydrogen bonding between the ammonium protons and the chloride counter-ion.
-
Ammonium Bending Vibrations: New bands corresponding to the bending vibrations of the -NH₃⁺ group appear. The asymmetric bending is typically observed around 1620-1560 cm⁻¹, and the symmetric bending is found near 1500 cm⁻¹.[4] These bands can sometimes overlap with the aromatic C=C stretching vibrations.
-
C-N Stretching: The C-N stretching frequency may shift upon protonation due to the change in the electronic environment of the C-N bond.
-
Quinoline Ring Vibrations: The vibrations of the quinoline ring are also influenced by the presence of the positively charged ammonium group, which can induce shifts in the positions and intensities of the ring stretching and bending modes.
Comparative Analysis: Quinoline, Quinolin-5-amine, and its Hydrochloride
To fully appreciate the spectral features of quinolin-5-amine hydrochloride, a comparison with its parent compounds, quinoline and quinolin-5-amine, is invaluable.
| Vibrational Mode | Quinoline | Quinolin-5-amine (Free Base) | Quinolin-5-amine Hydrochloride (Predicted) | Causality of Spectral Change |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Minimal change expected as the aromatic C-H bonds are not directly involved in protonation. |
| N-H Stretch | N/A | Two sharp bands ~3500-3300 cm⁻¹ (asymmetric & symmetric) | Broad, strong band ~3200-2800 cm⁻¹ | Protonation of the amine to an ammonium group leads to strong hydrogen bonding with the chloride ion, causing significant broadening and a shift to lower wavenumbers. |
| C=C & C=N Ring Stretch | ~1620-1400 cm⁻¹ | ~1620-1400 cm⁻¹ | ~1620-1400 cm⁻¹ (may be overlapped by NH₃⁺ bending) | The electron-withdrawing effect of the -NH₃⁺ group can cause minor shifts in these ring vibrations. |
| N-H Bend | N/A | ~1650-1580 cm⁻¹ (scissoring) | N/A (replaced by NH₃⁺ bending) | The primary amine bending mode is absent in the salt. |
| NH₃⁺ Bend | N/A | N/A | ~1620-1560 cm⁻¹ (asymmetric) & ~1500 cm⁻¹ (symmetric) | These are new vibrational modes characteristic of the ammonium group. |
| Aromatic C-N Stretch | N/A | ~1350-1250 cm⁻¹ | Shifted from free base position | The change in the electronic nature of the nitrogen atom upon protonation alters the C-N bond strength and its vibrational frequency. |
| Out-of-Plane C-H Bend | ~900-650 cm⁻¹ | ~900-650 cm⁻¹ | ~900-650 cm⁻¹ (potential minor shifts) | The substitution pattern on the aromatic ring dictates these bands. The electronic effect of the substituent can cause slight shifts. |
Logical Framework for Spectral Interpretation
Caption: Logical relationship of key FT-IR bands in the conversion of quinolin-5-amine to its hydrochloride salt.
Conclusion: A Powerful Tool for Structural Verification
The comparative analysis of the FT-IR spectra of quinolin-5-amine and its hydrochloride salt demonstrates the power of this technique in confirming chemical transformations and elucidating structural details. The distinct shift and broadening of the N-H stretching bands, coupled with the appearance of new ammonium bending vibrations, provide unequivocal evidence of salt formation. For scientists engaged in the synthesis and characterization of amine-containing compounds, a thorough understanding of these spectral correlations is indispensable for ensuring the identity and purity of their materials.
References
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FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
FTIR spectrum of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Quinoline. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Calculated and experimental vibrational frequencies of quinoline (cm −1... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 5-Aminoquinoline and 6-Aminoquinoline: A Guide for Researchers
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific placement of functional groups on the quinoline ring system can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of two isomeric amino-substituted quinolines: 5-aminoquinoline and 6-aminoquinoline.
While extensive research has been conducted on various aminoquinoline derivatives, direct comparative studies on the parent 5- and 6-aminoquinoline molecules are limited. This guide synthesizes the available data, including structure-activity relationship (SAR) studies of related compounds, to provide researchers with a comprehensive understanding of the potential biological activities of these two isomers and to guide future research and drug development efforts.
The Critical Role of Substituent Positioning: A Tale of Two Isomers
The position of the amino group on the quinoline ring—at carbon 5 versus carbon 6—alters the electronic distribution and steric accessibility of the molecule, which in turn dictates its biological activity.
Anticancer Activity: A Positional Advantage for C-5 Substitution?
While direct comparative data on the anticancer effects of 5-aminoquinoline and 6-aminoquinoline is scarce, studies on substituted quinoline derivatives suggest that the C-5 position may be more favorable for potent anticancer activity. For instance, research on methyl-substituted quinolines has shown that derivatives with a methyl group at the C-5 position exhibit more potent activity against cancer cells compared to their C-6 substituted counterparts.[2] This suggests that modifications at the C-5 position might lead to more effective interactions with anticancer targets.
Derivatives of 6-aminoquinolones, a class of compounds related to 6-aminoquinoline, have been synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing good activity against both Gram-positive and Gram-negative bacteria.[2] This indicates that the 6-aminoquinoline scaffold is also a viable starting point for the development of new therapeutic agents.
Table 1: Summary of Anticancer Activity Data for Aminoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (a 5-aminoquinoline derivative) | HepG2 (Liver) | 3.3 | [3] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (a 5-aminoquinoline derivative) | HCT-116 (Colon) | 23 | [3] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (a 5-aminoquinoline derivative) | MCF-7 (Breast) | 3.1 | [3] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (a 5-aminoquinoline derivative) | A549 (Lung) | 9.96 | [3] |
| 6-amino-8-methylquinolone derivative (19v) | MV4-11 (Leukemia) | 0.052 | [4] |
| 6-amino-8-methylquinolone derivative (19v) | A549 (Lung) | 0.112 | [4] |
| 6-amino-8-methylquinolone derivative (19v) | HCT116 (Colon) | 0.007 | [4] |
Note: The data presented is for derivatives and not the parent compounds. Direct comparison of the parent compounds requires further investigation.
Antimalarial Activity: A Divergence from the Classic Mechanism
A key mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, is the inhibition of hemozoin formation in the digestive vacuole of the Plasmodium parasite. Surprisingly, studies have shown that both 5-aminoquinoline and 6-aminoquinoline have no effect on the inhibition of β-hematin (a synthetic form of hemozoin) formation.[5] This finding suggests that if these parent compounds possess any antimalarial activity, it is likely through a different mechanism of action.
Figure 1: Contrasting mechanisms of action for chloroquine and the parent 5- and 6-aminoquinolines in the context of hemozoin formation.
Antibacterial and Antiviral Activities: An Area for Further Exploration
The quinoline core is present in many antibacterial agents.[6] Derivatives of 6-aminoquinolones have demonstrated activity against both Gram-positive and Gram-negative bacteria, with their mechanism of action suggested to be the inhibition of bacterial DNA gyrase.[2] The antibacterial potential of the parent 5- and 6-aminoquinolines remains an area that warrants more direct investigation.
Table 2: Summary of Antibacterial Activity Data for Aminoquinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-aminoquinolone derivative (18g) | Gram-negative bacteria | 0.45 | [2] |
| 6-aminoquinolone derivative (18g) | Gram-positive bacteria | 0.66-0.76 | [2] |
| 6-amino-8-methylquinolone derivative (19v) | Staphylococcus aureus | Superior to ciprofloxacin | [4] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The data is for derivatives.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for key biological assays.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Figure 2: General workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-aminoquinoline and 6-aminoquinoline in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of two-fold dilutions of 5-aminoquinoline and 6-aminoquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Conclusion and Future Directions
The available evidence, primarily from studies on their derivatives, suggests that the positional isomerism of the amino group in 5-aminoquinoline and 6-aminoquinoline likely leads to distinct biological activity profiles. While C-5 substitution appears more promising for anticancer applications, both isomers warrant further investigation across a spectrum of biological assays. A crucial finding is their shared inability to inhibit hemozoin formation, indicating that any potential antimalarial activity would proceed through an alternative mechanism.
To fully elucidate the therapeutic potential of these fundamental chemical scaffolds, future research should focus on direct, head-to-head comparative studies of 5-aminoquinoline and 6-aminoquinoline. Such studies should include a broad range of cancer cell lines, bacterial and viral strains, and employ standardized protocols to ensure data comparability. Furthermore, identifying the specific molecular targets of these parent compounds is essential for understanding their mechanisms of action and for the rational design of more potent and selective derivatives.
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A Senior Application Scientist's Guide to the Structural Elucidation of Quinolin-5-amine Hydrochloride Reaction Products
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinolin-5-amine hydrochloride serves as a foundational building block in synthetic and medicinal chemistry. Its unique structure, featuring a reactive primary amine on the electron-rich benzene portion of the quinoline heterocycle, offers multiple avenues for chemical modification. The quinoline core itself is a "privileged scaffold," appearing in a wide array of natural products and pharmaceuticals, including historically significant antimalarials like quinine and modern anticancer agents.[1][2][3] The derivatization of Quinolin-5-amine can lead to novel compounds with diverse biological activities, making the unambiguous confirmation of their structures a critical step in the research and development pipeline.[4][5]
This guide provides an in-depth comparison of modern analytical techniques for the structural elucidation of products derived from Quinolin-5-amine. We will move beyond simple protocol recitation to explore the causality behind experimental choices, offering a framework for selecting the most efficient and definitive analytical strategy. We will examine products from two representative reaction classes—N-acylation and Skraup-type cyclization—and compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in confirming their structures.
Part 1: Synthesis of Representative Quinolin-5-amine Derivatives
To explore the challenges of structural elucidation, we must first synthesize a set of chemically distinct products. The following protocols are chosen to represent two common transformations of Quinolin-5-amine: a straightforward reaction at the amino group and a more complex annulation involving the entire molecule.
Reaction 1: N-Acylation of Quinolin-5-amine
N-acylation is a fundamental transformation that modifies the exocyclic amine, often to modulate a compound's biological activity or prepare it for further coupling reactions. The choice of an acylating agent and base is critical; here, we use a standard acid chloride with a non-nucleophilic base to prevent side reactions.
Experimental Protocol: Synthesis of N-(quinolin-5-yl)acetamide
-
Reagent Preparation: Suspend Quinolin-5-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10 minutes at 0 °C.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirring suspension at 0 °C. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Solvent (DCM): Chosen for its inertness and ability to dissolve the reactants (once the free base is formed) without participating in the reaction.
-
Base (TEA): A tertiary amine that will not compete with the primary Quinolin-5-amine as a nucleophile for the acetyl chloride. Two equivalents are used to both free the amine and neutralize the HCl byproduct.
-
Temperature (0 °C to RT): Starting at a low temperature helps manage the initial exothermicity of the acylation reaction, preventing potential side-product formation.
Reaction 2: Skraup-Doebner-von Miller Synthesis
This classic reaction builds a new pyridine ring onto an existing aniline, creating a quinoline.[6][7] By using Quinolin-5-amine, we can attempt to build a new heterocyclic ring, resulting in a polycyclic aromatic system. This reaction is notorious for its harsh conditions and potential for complex product mixtures, making it an excellent case for advanced structural analysis.
Experimental Protocol: Synthesis of a Benzo[f]naphthyridine Derivative
-
Reaction Setup: In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (3.0 eq) to Quinolin-5-amine (1.0 eq).
-
Reagent Addition: Add glycerol (3.0 eq) to the mixture. Then, add a mild oxidizing agent such as arsenic pentoxide or nitrobenzene (1.2 eq). Note: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Heating: Heat the mixture to 120-140 °C for 4-6 hours. The reaction mixture will become dark and viscous.
-
Workup: Cool the reaction mixture and carefully pour it onto ice. Neutralize with an excess of aqueous sodium hydroxide solution until strongly alkaline.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., toluene or chloroform). Dry the organic layer and remove the solvent. The crude product often requires purification by column chromatography or crystallization to isolate the desired polycyclic product from a complex mixture of byproducts.
Causality Behind Choices:
-
Reagents (Glycerol, H₂SO₄): Sulfuric acid dehydrates glycerol to form acrolein in situ, which is the key electrophile.[7]
-
Oxidizing Agent: The initial cyclization product is a dihydro-derivative, which must be oxidized to the fully aromatic system.[7]
-
Harsh Conditions: The high temperature and strong acid are required to drive the dehydration and electrophilic aromatic substitution steps, the latter of which is performed on the deactivated quinoline ring system.
Part 2: The Analytical Toolkit for Structural Elucidation
With our synthesized products in hand, we now turn to the core task: confirming their structures. No single technique is universally superior; a synergistic approach is often required.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For quinoline derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment.[8]
Why It's Authoritative: NMR directly probes the chemical environment of each ¹H and ¹³C nucleus. The resulting chemical shifts, coupling constants (J-couplings), and through-space correlations (in NOESY experiments) provide a detailed map of the molecule's covalent structure and stereochemistry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).
-
1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition: Acquire the following 2D correlation spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out spin systems within the quinoline rings.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is the key experiment for connecting different fragments of the molecule.
-
Data Interpretation & Comparison
| Technique | Information Gained for Quinoline Derivatives | Best For | Limitations |
| ¹H NMR | Chemical shift and coupling patterns of aromatic protons. Integration gives proton ratios. | Initial assessment of purity and structure. | Severe signal overlap in complex aromatic systems. Ambiguous assignment without 2D data.[10] |
| ¹³C NMR | Number of unique carbon environments. Chemical shifts indicate carbon type (aromatic, carbonyl, etc.). | Determining the total number of carbons and identifying key functional groups. | Low sensitivity. Does not provide connectivity information on its own. |
| COSY | Reveals H-H coupling networks. Easily identifies adjacent protons on the quinoline rings (e.g., H6-H7, H2-H3-H4). | Mapping out individual aromatic rings and alkyl chains. | Does not connect isolated spin systems (e.g., across a heteroatom or quaternary carbon). |
| HSQC/HMBC | Connects the ¹H and ¹³C frameworks. HMBC is critical for assigning quaternary carbons and linking molecular fragments. | Unambiguous assignment of all protons and carbons. Confirming regiochemistry of substitution. | Requires more sample and longer acquisition times. Interpretation can be complex. |
-
Case Study: N-(quinolin-5-yl)acetamide: In the ¹H NMR, a new singlet for the methyl group (~2.2 ppm) and a broad singlet for the N-H proton will appear, while the aromatic signals will shift. HMBC correlations from the N-H proton and the methyl protons to the amide carbonyl carbon (~169 ppm), and from the N-H to carbons C5 and C6 of the quinoline ring, would definitively prove the structure.
B. Mass Spectrometry (MS): The Molecular Weight and Formula
MS provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula. This data is orthogonal and complementary to NMR.[11]
Why It's Authoritative: HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. Tandem MS (MS/MS) provides fragmentation data that acts as a "fingerprint" for the molecule, revealing its constituent parts.[12]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
-
Ionization:
-
Electrospray Ionization (ESI): The preferred method for polar, pre-charged, or easily protonated molecules like quinoline derivatives. It is a "soft" technique that typically yields the intact protonated molecule [M+H]⁺.
-
Electron Ionization (EI): A "hard" technique often used with GC-MS. It causes extensive fragmentation, which can be highly informative for structural analysis but may result in a weak or absent molecular ion.[13]
-
-
Mass Analysis:
-
Full Scan MS: Acquire a spectrum to determine the m/z of the molecular ion.
-
HRMS (e.g., on a TOF or Orbitrap analyzer): Determine the accurate mass to calculate the elemental formula.[11]
-
MS/MS: Select the molecular ion, fragment it, and analyze the resulting daughter ions to probe the molecule's structure.
-
Data Interpretation & Comparison
| Technique | Information Gained for Quinoline Derivatives | Best For | Limitations |
| ESI-MS | Provides the molecular weight of the intact molecule, typically as [M+H]⁺. | Rapid confirmation of the mass of the main product in a reaction mixture. | Provides little to no structural fragmentation on its own. |
| HRMS | Delivers a highly accurate mass, enabling confident determination of the elemental formula. | Distinguishing between isobaric compounds (same nominal mass, different formula). | Does not provide information on isomerism (e.g., substitution position). |
| EI-MS / MS/MS | Reveals characteristic fragmentation patterns. For quinolines, loss of HCN from the pyridine ring is a common pathway. | Differentiating between isomers that may have different fragmentation pathways. Confirming the presence of key substructures. | Interpretation can be complex. Rearrangements can occur, leading to misleading fragments. |
-
Case Study: Skraup Product: For the complex product from the Skraup synthesis, HRMS would be the first and most critical step. If the reaction worked as intended, the exact mass would confirm the addition of a C₃H₂ fragment and the loss of two hydrogens (from oxidation) relative to the starting material. MS/MS fragmentation could then help confirm the new polycyclic core by showing fragmentation patterns characteristic of the fused ring system.
C. X-ray Crystallography: The Unambiguous 3D Structure
When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides a precise 3D model of the molecule, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[14][15]
Why It's Authoritative: It is a direct imaging technique of the electron density in a crystal, providing an absolute structural proof that is not an interpretation of indirect data like spectroscopy.
Experimental Protocol: Crystallography
-
Crystal Growth: This is the most significant bottleneck. High-purity material is dissolved in a minimal amount of solvent and allowed to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization. A systematic screen of various solvents and solvent combinations is often necessary.
-
Crystal Selection and Mounting: A suitable single crystal (well-formed, no visible defects) is selected under a microscope and mounted on the diffractometer.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas, and X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map, from which the molecular structure is built and refined.
Data Interpretation & Comparison
| Strengths | Weaknesses |
| Provides an absolute, unambiguous 3D structure. | Requires a single crystal of sufficient size and quality, which can be difficult or impossible to obtain. |
| Reveals precise bond lengths, angles, and conformations. | The determined structure is for the solid state and may not perfectly represent the conformation in solution. |
| Elucidates intermolecular interactions like hydrogen bonding and π-stacking. | The process is relatively low-throughput compared to NMR and MS. |
-
Application: For a completely novel or unexpected product, such as a rearranged byproduct from the Skraup synthesis, X-ray crystallography would be the gold standard to definitively establish its structure, especially if NMR and MS data are ambiguous.[2]
Part 3: Integrated Strategy and Comparative Guide
The most robust approach to structural elucidation is to use these techniques in concert. An efficient workflow minimizes time and resources while maximizing confidence in the final structure.
Master Comparison Table
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity (structure) | Molecular formula & fragments | 3D solid-state structure |
| Sample Requirement | 5-10 mg, soluble | < 1 mg, soluble | Single crystal |
| Throughput | Medium (hours per sample) | High (minutes per sample) | Low (days to weeks, incl. crystal growth) |
| Key Advantage | Detailed connectivity map | High sensitivity & formula accuracy | Unambiguous, absolute proof of structure |
| Main Limitation | Signal overlap in complex molecules | Isomers are often indistinguishable | Crystal growth is a major bottleneck |
| Best for Quinolin-5-amine | Determining regiochemistry of substitution on the rings. | Confirming reaction success and identifying byproducts by mass. | Solving novel polycyclic structures or resolving stereochemical ambiguities. |
Conclusion
The structural elucidation of Quinolin-5-amine hydrochloride reaction products is a multi-faceted challenge that requires a thoughtful, evidence-based approach. While rapid screening by Mass Spectrometry provides essential information on molecular formula, it is NMR spectroscopy, particularly with a full suite of 2D experiments, that delivers the detailed connectivity map required by medicinal and materials chemists. For cases of profound ambiguity or the discovery of truly novel scaffolds, X-ray crystallography remains the ultimate arbiter of structure. By understanding the strengths and limitations of each technique, researchers can devise an efficient workflow, ensuring that the structures they report are both accurate and rigorously supported by empirical data.
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A Senior Application Scientist's Guide to X-ray Crystallography of Novel Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a nitrogen atom make it a versatile pharmacophore capable of engaging in a wide array of intermolecular interactions, including hydrogen bonding, metal coordination, and π-π stacking.[3][4] This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[2][5][6]
For drug development professionals, elucidating the precise three-dimensional structure of novel quinoline derivatives is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property.[6][7] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution.[8] This guide provides a comprehensive comparison of crystallographic techniques for novel quinoline derivatives, grounded in the principles of crystallographic science and tailored to the specific challenges and opportunities presented by this important class of molecules.
Part 1: The Art and Science of Crystallization – A Comparative Guide
The primary and often most challenging bottleneck in SCXRD is obtaining a high-quality single crystal.[9] The choice of crystallization method is paramount and is dictated by the physicochemical properties of the specific quinoline derivative, such as its solubility, polarity, and stability. The planarity of the quinoline ring system often promotes π–π stacking, which can be a double-edged sword: it can facilitate orderly packing but can also lead to challenging issues like polymorphism.[3][10]
Comparative Analysis of Crystallization Techniques
The optimal crystallization strategy is rarely a one-size-fits-all approach. Below is a comparison of the most common methods, with expert insights into their application for quinoline derivatives.
| Crystallization Method | Principle | Ideal Candidate Properties (Quinoline Derivatives) | Advantages | Disadvantages & Troubleshooting |
| Slow Solvent Evaporation | Gradual removal of solvent from a solution to achieve supersaturation and induce crystal nucleation and growth. | Moderately soluble in a volatile solvent (e.g., dichloromethane, ethyl acetate, acetone).[11] | Simple setup, requires minimal material. | Can lead to rapid crystallization on vessel walls; risk of "oiling out" if solubility is too high. Troubleshooting: Slow the evaporation rate by using a vial with a narrow opening or by placing it inside a larger, loosely capped container.[12] |
| Vapor Diffusion | An anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility.[9] | Soluble in a high-boiling point solvent but insoluble in a volatile anti-solvent (e.g., dissolved in DMF, with diethyl ether as anti-solvent). | Excellent control over the rate of supersaturation, often yields high-quality, well-formed crystals.[9] | Requires careful selection of a miscible solvent/anti-solvent pair; more complex setup. Troubleshooting: If no crystals form, try a more volatile anti-solvent. If precipitation is too rapid, use a less volatile one. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface. | High solubility in a denser solvent (e.g., chloroform, DCM) and poor solubility in a less dense anti-solvent (e.g., hexane, pentane). | Useful for compounds that are sensitive to temperature changes; good for screening multiple anti-solvents quickly. | Prone to mechanical disturbance; can result in a band of microcrystals at the interface. Troubleshooting: Use a narrow tube (e.g., NMR tube) to minimize convection and disturbance. Ensure a clean, sharp interface during layering. |
| Cooling Crystallization | A saturated or near-saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization. | Compounds with a steep solubility curve with respect to temperature. | Can be highly controlled and automated; effective for medium- to large-scale crystallization. | Not suitable for temperature-sensitive compounds; requires precise temperature control to avoid rapid precipitation. Troubleshooting: A very slow cooling rate is crucial. If an oil forms, try a more dilute solution or a different solvent. |
| Co-crystallization | Crystallization of the target quinoline derivative with a second molecule (a co-former) to form a new crystalline solid with altered properties.[12] | Molecules with strong hydrogen bond donors/acceptors that may not crystallize well on their own. | Can overcome poor crystallization propensity of the target molecule; creates new solid forms with potentially improved properties (e.g., solubility).[12] | Requires screening of suitable co-formers; the resulting structure is of the co-crystal, not the pure compound. |
The choice of solvent is a critical variable that influences not only solubility but also the final crystal packing, potentially leading to different polymorphs or solvates.[13][14][15] The polarity of the solvent can affect intermolecular interactions, such as hydrogen bonding involving the quinoline nitrogen.[13] For instance, polar, protic solvents may compete for hydrogen bonding sites, while non-polar solvents may favor π-stacking interactions between the quinoline rings.[4]
Experimental Protocol: Vapor Diffusion Crystallization
This protocol details the hanging drop vapor diffusion method, a robust technique for obtaining high-quality crystals of novel quinoline derivatives.
-
Preparation of the Reservoir: In a well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., hexane).
-
Preparation of the Compound Solution: Prepare a concentrated solution of the quinoline derivative (e.g., 5-10 mg/mL) in a suitable solvent (e.g., chloroform). The solution should be clear and fully dissolved.
-
Setting the Drop: On a siliconized glass coverslip, place a 2 µL drop of the compound solution.
-
Sealing the Well: Invert the coverslip and place it over the reservoir well, ensuring a perfect seal with vacuum grease to create a closed system.
-
Equilibration and Incubation: Allow the setup to equilibrate at a constant temperature (e.g., room temperature or 4°C). The anti-solvent vapor will slowly diffuse into the drop, causing the compound to become less soluble and, ideally, crystallize.
-
Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the plate.
Part 2: From Crystal to Structure – The X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of determining its molecular structure begins. This is a multi-step process that requires both sophisticated instrumentation and rigorous data analysis.
The Core Principles: Bragg's Law and the Structure Factor
At its heart, X-ray diffraction relies on the principle of constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. This phenomenon is described by Bragg's Law :
nλ = 2d sin(θ)
Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence of the X-rays.[8] This equation dictates the angles at which diffracted beams (reflections) will be observed, providing information about the unit cell dimensions.
While Bragg's Law determines the position of the diffraction spots, their intensity is determined by the Structure Factor , F(hkl). The structure factor is a mathematical function that describes how the atoms within the unit cell scatter X-rays and is dependent on the type and position of every atom.[16] By measuring the intensities of thousands of reflections, we can computationally work backward to solve the "phase problem" and reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions are determined.
A Self-Validating Protocol for Structure Determination
The following protocol outlines the key steps, emphasizing the causality behind each choice and the internal checks that ensure a reliable final structure.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It should be optically clear with well-defined faces. The crystal is mounted on a loop or glass fiber. The quality of the crystal is the single most important determinant of the final structure's quality.[17]
-
Data Collection: The mounted crystal is placed on a goniometer in the diffractometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector collects a series of diffraction images.
-
Data Processing:
-
Indexing and Integration: The positions of the diffraction spots on the images are used to determine the unit cell parameters and crystal system. The software then integrates the intensity of each spot.
-
Scaling and Merging: The intensities from all images are scaled to account for variations in exposure time and sample decay. Symmetry-equivalent reflections are then merged to create a final, unique dataset.
-
-
Structure Solution: This is the process of solving the phase problem to generate an initial electron density map. For small molecules like quinoline derivatives, direct methods or charge-flipping algorithms are highly successful and are implemented in software like SHELXT or SUPERFLIP.[18]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm (e.g., in SHELXL), which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data.[19][20] The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a high-quality structure.
-
Validation and Deposition: The final structure is validated using software like PLATON or checkCIF to ensure its chemical and geometric sensibility. Once validated, the structural data is deposited in a public repository like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[21]
Part 3: Comparative Crystallographic Data of Novel Quinolines
The structural diversity of quinoline derivatives is vast. The table below presents crystallographic data for a selection of recently reported novel quinoline derivatives to illustrate the range of observed packing and symmetry.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | R1 (%) | Ref. |
| 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine | C₁₇H₁₄ClFN₂ | Monoclinic | P2₁/c | a=14.11Å, b=7.05Å, c=15.12Å, β=109.3° | 4.6 | [7] |
| N,N′-bis(2-quinolinecarboxamide)ethane | C₂₂H₁₈N₄O₂ | Monoclinic | C2/c | a=17.78Å, b=9.45Å, c=11.56Å, β=109.8° | 5.1 | [4] |
| 2-(6,7-difluoro-5-phenylpyridin-2-yl)quinoline | C₂₀H₁₂F₂N₂ | Monoclinic | P2₁/n | a=9.65Å, b=10.99Å, c=14.39Å, β=98.8° | 4.3 | [18] |
| 4-((4-chlorophenyl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline | C₂₃H₂₆ClN₃O₃ | Triclinic | P-1 | a=8.76Å, b=10.15Å, c=13.01Å, α=98.6°, β=97.5°, γ=111.9° | 5.3 | [6] |
Note: The presented data is illustrative. For complete crystallographic information, please consult the cited references and the corresponding entries in the Cambridge Structural Database (CSD).
Part 4: Troubleshooting Common Crystallographic Challenges
Even with careful execution, challenges can arise. Below are common problems encountered with quinoline derivatives and expert advice on how to address them.
| Problem | Symptoms | Underlying Cause(s) | Solutions & Mitigation Strategies |
| Poor Crystal Quality | Weakly diffracting crystals, broad diffraction spots, high R-factors. | Impurities in the sample, rapid crystallization, inherent disorder in the molecule. | Purity is paramount: Re-purify the compound using chromatography or recrystallization. Optimize crystallization: Systematically screen different solvents, temperatures, and methods (see Part 1). Seeding with a microcrystal can sometimes promote better growth.[12] |
| Twinning | Difficulty in indexing, overlapping lattices, high R-factors after refinement. | Two or more crystal lattices are intergrown in a symmetrical, non-random way. This can be common in high-symmetry space groups. | Data Collection: Use a smaller X-ray beam to try and isolate a single domain. Data Processing: Modern software (e.g., CrysAlisPro, SAINT) has routines to identify and process twinned data. The structure can often still be solved and refined using specific instructions in refinement software (e.g., the TWIN command in SHELXL).[20] |
| Polymorphism | Obtaining crystals with different habits and different diffraction patterns from the same compound under slightly varied conditions. | The ability of a molecule to adopt two or more different crystal packing arrangements. Planar molecules like quinolines are prone to this. | Characterize each polymorph separately. Polymorphism is not an error but a real phenomenon. Controlling crystallization conditions (solvent, temperature, saturation rate) is key to isolating a desired form.[14] |
| Disorder | Large thermal ellipsoids, unusual bond lengths, parts of the molecule are poorly defined in the electron density map. | A part of the molecule (e.g., a flexible side chain) or a solvent molecule occupies multiple positions in the crystal lattice. | Data Collection: Collect data at the lowest possible temperature (e.g., 100 K) to reduce thermal motion. Refinement: Model the disorder by assigning partial occupancies to the different atomic positions. Use geometric restraints (e.g., SADI, DFIX in SHELXL) to maintain sensible molecular geometry.[17] |
Conclusion
X-ray crystallography is an indispensable tool in the development of novel quinoline derivatives, providing the definitive structural insights needed to drive modern drug discovery and materials science. Success in this field is a blend of meticulous experimental technique in crystallization and a deep understanding of the principles of diffraction and structure refinement. This guide has provided a comparative framework for crystallization strategies, a detailed workflow for structure determination, and expert-level advice for troubleshooting common challenges. By approaching the crystallographic analysis of quinoline derivatives with both scientific rigor and an appreciation for the "art" of crystal growing, researchers can unlock the full potential of this remarkable chemical scaffold.
References
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Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (2022). National Institutes of Health. [Link]
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The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). AIP Publishing. [Link]
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Discovering novel ligands for macromolecules using X-ray crystallographic screening. (2025). Proceedings of the National Academy of Sciences. [Link]
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Cambridge Structural Database search for quinoline–zinc complexes with... (n.d.). ResearchGate. [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]
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Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. (2024). ACS Publications. [Link]
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Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (n.d.). MDPI. [Link]
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Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). MDPI. [Link]
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Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Institutes of Health. [Link]
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Biologically active quinoline and quinazoline alkaloids part I. (n.d.). National Institutes of Health. [Link]
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Guide for crystallization. (n.d.). University of Zurich. [Link]
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Pathological crystal structures. (n.d.). International Union of Crystallography. [Link]
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Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. (n.d.). Royal Society of Chemistry. [Link]
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X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. [Link]
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Pseudo Jahn-Teller Origin of Instability of Planar Configurations of Hexa-Heterocycles. Application to Compounds with 1,2- and 1,4-C4X2 Skeletons (X= O, S, Se, Te). (2025). ResearchGate. [Link]
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Antibiotic drugs containing quinoline derivatives as bioactive core. (n.d.). ResearchGate. [Link]
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The Influence of Solvent on the Crystal Packing of Ethacridinium Phthalate Solvates. (n.d.). MDPI. [Link]
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Advances in Selected Heterocyclization Methods. (n.d.). National Institutes of Health. [Link]
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The structures of the substituted quinolines. (n.d.). ResearchGate. [Link]
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A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. (2025). Journal of Chemical Reviews. [Link]
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Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (2018). PubMed. [Link]
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Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (n.d.). ACS Publications. [Link]
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Quinoline as a privileged scaffold in cancer drug discovery. (2011). PubMed. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Study
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional materials. Its prevalence demands a deep understanding of the synthetic routes available for its construction. This guide provides a comparative analysis of the most prominent classical methods for quinoline synthesis, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific target. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each method, supported by comparative data to inform your synthetic design.
The Skraup Synthesis: A Classic and Forceful Cyclization
The Skraup synthesis, first reported in 1880, is a powerful, albeit often vigorous, method for producing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1]
Mechanism of Action
The reaction proceeds through a series of steps initiated by the dehydration of glycerol to the reactive intermediate, acrolein. This is followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.[2]
Caption: The Skraup Synthesis Workflow.
Advantages and Limitations
Advantages:
-
Simplicity: It is a one-pot reaction using readily available starting materials.[1]
-
Cost-effective: The reagents are generally inexpensive.
Limitations:
-
Harsh Conditions: The reaction is highly exothermic and can be difficult to control, sometimes leading to violent reactions.[3] The use of concentrated sulfuric acid and high temperatures limits the substrate scope to molecules that can withstand these conditions.
-
Limited Substitution Patterns: The parent Skraup reaction produces unsubstituted quinolines or derivatives substituted only on the benzene ring.
-
Safety Concerns: The use of strong acids and oxidizing agents at high temperatures requires careful handling and safety precautions.
Representative Experimental Protocol: Synthesis of Quinoline
Caution: This reaction is highly exothermic and requires careful control of the reaction temperature.
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a homogeneous slurry of 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL, 13 moles) of glycerol.[4]
-
Acid Addition: With vigorous stirring, slowly add 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[4]
-
Dehydration: Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask in an oil bath, carefully raising the internal temperature to 105°C. Maintain the temperature between 105-110°C until 235-285 g of water has been removed, which typically takes 2-3 hours.[4]
-
Reaction Completion: After water removal, re-equip the flask with the stirrer and dropping funnel. The internal temperature will rise to 135-145°C and should be maintained in this range for 6-7 hours.[4]
-
Work-up: Allow the mixture to cool to 80-90°C and then pour it into 3 L of water. Steam distill the mixture to isolate the quinoline. The distillate is then treated with sodium hydroxide and extracted with an organic solvent. The product is purified by distillation.
A yield of 84-91% for the synthesis of unsubstituted quinoline from aniline has been reported.[5]
The Doebner-von Miller Reaction: A More Versatile Approach
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[2][6]
Mechanism of Action
The mechanism is believed to involve a fragmentation-recombination pathway. The aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. The resulting intermediate can then fragment and recombine before cyclizing and oxidizing to form the substituted quinoline.[7]
Caption: The Doebner-von Miller Reaction Pathway.
Advantages and Limitations
Advantages:
-
Versatility: Allows for the synthesis of a wide range of substituted quinolines by varying the α,β-unsaturated carbonyl compound.[8]
-
Milder Conditions (in some cases): While still requiring acid, the conditions can be less harsh than the Skraup synthesis.
Limitations:
-
Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of products.
-
Byproduct Formation: Polymerization of the α,β-unsaturated carbonyl compound can be a significant side reaction.
Representative Experimental Protocol: Synthesis of 2-Methylquinoline
-
Reaction Setup: In a suitable reaction vessel, combine 4-isopropylaniline (2.0 g, 14.8 mmol) and a catalytic amount of iodine (45 mg, 0.18 mmol, 1.25 mol %).[7]
-
Reagent Addition: Add crotonaldehyde (an α,β-unsaturated aldehyde) to the mixture.
-
Reaction: Heat the reaction mixture under reflux for the specified time (typically several hours). The progress of the reaction can be monitored by TLC.[9]
-
Work-up: After completion, the reaction mixture is cooled, and the excess acid is neutralized with a base. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 2-methylquinoline. A reported yield for a similar reaction is 38%.[7]
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a 1,3-diketone.[10]
Mechanism of Action
The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the 1,3-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline.[2]
Caption: The Combes Synthesis Mechanism.
Advantages and Limitations
Advantages:
-
Good Yields for 2,4-Disubstituted Products: It is a reliable method for accessing this specific substitution pattern.
-
Readily Available Starting Materials: Anilines and 1,3-diketones are common laboratory reagents.
Limitations:
-
Limited to 1,3-Diketones: The scope of the carbonyl component is restricted.
-
Harsh Acidic Conditions: The use of strong acids like sulfuric acid can limit the compatibility with sensitive functional groups.[11]
Representative Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline
-
Reaction Setup: In a reaction vessel, dissolve m-chloroaniline in a suitable solvent.
-
Reagent Addition: Add acetylacetone (a 1,3-diketone) to the solution.
-
Acid Catalyst: Carefully add concentrated sulfuric acid as the catalyst.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction by TLC.[2]
-
Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base. The precipitated product is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent to afford the pure 2,4-dimethyl-7-chloroquinoline.[2]
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures
This synthetic family involves the reaction of anilines with β-ketoesters and provides access to either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction temperature.[12]
Mechanism and Temperature Dependence
-
Conrad-Limpach (Lower Temperature, ~140-160°C): At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline.[13]
-
Knorr (Higher Temperature, >200°C): At higher temperatures, the reaction proceeds through a β-ketoanilide intermediate, which upon cyclization, gives a 2-hydroxyquinoline.[12]
Caption: Conrad-Limpach vs. Knorr Synthesis Pathways.
Advantages and Limitations
Advantages:
-
Access to Hydroxyquinolines: Provides a direct route to valuable 2- and 4-hydroxyquinoline building blocks.
-
Tunable Selectivity: The product can be controlled by adjusting the reaction temperature.
Limitations:
-
High Temperatures: Both variations require high temperatures, which can be a limitation for sensitive substrates.
-
Mixture of Products: In some cases, a mixture of the 2- and 4-hydroxy isomers may be obtained.
Representative Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
-
Reaction Setup: A 1 L round-bottom flask is charged with 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol), and 150 mL of a high-boiling solvent (e.g., diphenyl ether).[12]
-
Catalyst Addition: Add a few drops of concentrated sulfuric acid to the stirred mixture.
-
Reaction: The reaction vessel is equipped with a distillation apparatus to remove the ethanol produced. The mixture is heated at reflux for 1 hour.[12]
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a widely used method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14]
Mechanism of Action
The reaction can proceed through two possible pathways: either an initial aldol condensation followed by Schiff base formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol-type condensation. The reaction is typically catalyzed by either acid or base.[15]
Caption: Mechanistic Pathways of the Friedländer Synthesis.
Advantages and Limitations
Advantages:
-
High Versatility: A wide variety of substituents can be introduced on both the benzene and pyridine rings.[16]
-
Convergent: Two complex fragments can be brought together in a single step.
-
Milder Conditions Possible: Modern variations have been developed that proceed under milder conditions.[17]
Limitations:
-
Availability of Starting Materials: 2-Aminoaryl aldehydes and ketones can be less readily available than simple anilines.
-
Side Reactions: Self-condensation of the carbonyl components can be a competing reaction.
Representative Experimental Protocol: Synthesis of Poly-substituted Quinolines
-
Reaction Setup: In a reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and a catalyst such as p-toluenesulfonic acid.[17]
-
Reaction Conditions: The reaction can be performed under solvent-free conditions with microwave irradiation or by conventional heating in a suitable solvent.[17]
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography. Reported yields for this method are often in the range of 80-95%.
The Gould-Jacobs Reaction: A Gateway to Quinolone Antibiotics
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines, which are important precursors to the vast class of quinolone and fluoroquinolone antibiotics.[18] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[14]
Mechanism of Action
The reaction begins with a nucleophilic substitution of the alkoxy group of the malonate ester by the aniline. The resulting anilinomethylenemalonate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[14]
Caption: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis.
Advantages and Limitations
Advantages:
-
Key Route to Quinolones: It is a foundational reaction for the synthesis of many important antibacterial agents.[19]
-
Good Yields: The reaction often proceeds in good to excellent yields.[18]
Limitations:
-
High Cyclization Temperature: The thermal cyclization step requires very high temperatures, often in high-boiling solvents like diphenyl ether.[20]
-
Multi-step Process: The overall synthesis to a final drug molecule often involves subsequent hydrolysis and decarboxylation steps.[14]
Representative Experimental Protocol: Synthesis of a 4-Hydroxyquinoline-3-carboxylate Ester
-
Reaction Setup: Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a microwave vial equipped with a magnetic stirring bar.[7]
-
Reaction: The mixture is heated to 250°C or 300°C in a microwave synthesizer for a specified time (e.g., 10-30 minutes).[7]
-
Work-up: The mixture is cooled to room temperature, and the precipitated product is filtered off and washed with a cold solvent like acetonitrile.[7]
-
Purification: The resulting solid is dried under vacuum. Yields for this microwave-assisted method can be significantly higher than traditional heating methods.
Comparative Summary of Quinoline Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Products | Key Advantages | Key Limitations |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene), High Temp. | Unsubstituted or benzene-ring substituted quinolines | Simple, inexpensive | Harsh, exothermic, limited scope |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst (e.g., HCl, I₂), Heat | 2- and/or 4-substituted quinolines | More versatile than Skraup | Regioselectivity issues, polymerization |
| Combes | Aniline, 1,3-Diketone | Strong acid (e.g., H₂SO₄), Heat | 2,4-Disubstituted quinolines | Good for specific substitution patterns | Limited to 1,3-diketones, harsh conditions |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | High Temp. (Conrad-Limpach: ~140-160°C; Knorr: >200°C) | 4-Hydroxyquinolines (C-L) or 2-Hydroxyquinolines (Knorr) | Access to hydroxyquinolines, tunable selectivity | High temperatures required, potential for mixed products |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base catalyst, Heat | Polysubstituted quinolines | Highly versatile, convergent | Starting materials can be less accessible |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | High Temp. (>250°C) for cyclization | 4-Hydroxyquinoline-3-carboxylates | Key route to quinolone antibiotics | Very high temperatures needed for cyclization |
Conclusion
The classical methods for quinoline synthesis each offer a unique set of advantages and disadvantages. The choice of method is dictated by the desired substitution pattern, the stability of the starting materials to the reaction conditions, and considerations of safety and scale. While modern, metal-catalyzed methods are continually being developed, these named reactions remain fundamental tools in the synthetic chemist's arsenal for the construction of the vital quinoline core. A thorough understanding of these classical routes is essential for the efficient and strategic design of novel quinoline-based compounds in drug discovery and beyond.
References
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- Weyn, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup− Doebner− Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
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Gould–Jacobs reaction. (2023, November 28). In Wikipedia. [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Combes quinoline synthesis. (2023, April 15). In Wikipedia. [Link]
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Gould-Jacobs Reaction. (n.d.). Biotage. Retrieved from [Link]
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- Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. (2018). REV.CHIM.(Bucharest), 69(4), 817.
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved from [Link]
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6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica. Retrieved from [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]
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The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
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The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
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Chloroquine. (2024, January 15). In Wikipedia. [Link]
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A Senior Application Scientist's Guide to Validating Synthesized Quinoline-Based Compounds
Introduction: The Quinoline Scaffold and the Imperative of Structural Validation
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] It is a "privileged structure," appearing in a vast array of natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] For any researcher aiming to develop a novel quinoline-based therapeutic, the journey from a successful synthesis to a viable drug candidate is paved with rigorous analytical validation.
Unambiguous confirmation of a molecule's structure and purity is not merely a procedural formality; it is the foundation of trustworthy and reproducible science. In drug development, an error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to validate the structure of newly synthesized quinoline-based compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of confidence in your molecular structure.
The Integrated Analytical Workflow: A Self-Validating System
The principle of a self-validating system is built on orthogonality —using multiple, distinct analytical techniques where the results of one method corroborate the others. A molecular formula proposed by mass spectrometry is a hypothesis; it is confirmed by NMR, which elucidates the atomic framework, and further supported by FT-IR, which identifies the functional groups. This integrated approach, from crude product to confirmed structure, is essential for robust validation.
Caption: Integrated workflow for validating synthesized quinoline compounds.
Purity Assessment: The Chromatographic Gatekeeper
Before any structural analysis, you must ensure you are analyzing your target compound, not a mixture. Chromatography is the technique for separating components of a mixture.[5]
-
Thin-Layer Chromatography (TLC): This is the rapid, qualitative workhorse for monitoring reaction progress and assessing the complexity of the crude product. A single, well-defined spot (under different solvent systems and visualization methods like UV light) is a preliminary indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[6] For any compound intended for biological screening, HPLC analysis is non-negotiable. The goal is to see a single major peak, and by integrating the peak area, you can determine the purity level, which should ideally be >95% for initial biological assays.[7]
Unveiling the Molecular Blueprint: A Spectroscopic & Spectrometric Toolkit
Once purity is established, a combination of spectroscopic and spectrometric techniques is employed to piece together the molecular structure.
Mass Spectrometry (MS): The First Look at Molecular Weight
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound.[8]
-
Why it's critical for quinolines: It provides the first piece of the puzzle—the molecular formula. Techniques like electrospray ionization (ESI) are "soft" and typically show the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight.[9][10]
-
Expert Insight: Always use High-Resolution Mass Spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer.[10][11] An HRMS measurement provides an exact mass with several decimal places of precision, allowing you to confidently determine a unique elemental composition (e.g., C₁₀H₉NCl₂O vs. C₁₁H₁₁N₂O₂), which is far more powerful than the nominal mass from a low-resolution instrument. Fragmentation patterns can also help confirm the presence of the quinoline core.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.[8][12] For a quinoline derivative, a full suite of NMR experiments is required for unambiguous assignment.[13][14]
-
¹H NMR (Proton NMR): This experiment identifies all the unique protons in the molecule.
-
Causality: In quinolines, the protons on the heterocyclic ring are deshielded by the nitrogen atom and the ring current. The proton at the C-2 position is often the most downfield signal (typically δ 8.5-9.0 ppm), providing a key starting point for analysis.[15] The coupling patterns (splitting) between adjacent protons help map out the substitution on both the benzene and pyridine rings.
-
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): For complex or heavily substituted quinolines, 1D spectra are often insufficient for complete assignment.[16]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., adjacent) to each other. It is invaluable for tracing the proton connectivity around each ring of the quinoline core.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. This is arguably the most crucial experiment for confirming the overall structure. It allows you to "see" across quaternary carbons and from substituents onto the quinoline ring, locking the entire molecular structure in place.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups based on the vibrations of chemical bonds.
-
Why it's a necessary cross-check: While NMR and MS define the atomic framework, FT-IR provides orthogonal confirmation. For example, if your synthesized quinoline has a carboxylic acid substituent, you should observe a broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). If these are absent, it casts doubt on the proposed structure. For quinoline itself, characteristic C=N and C=C stretching vibrations of the aromatic system will be present.[17]
Comparative Guide to Analytical Techniques for Quinoline Validation
| Technique | Information Provided | Strengths for Quinoline Analysis | Limitations | Primary Role |
| HPLC/UPLC | Purity, Quantification | Excellent for resolving isomers and impurities. Essential for ensuring the sample is suitable for biological testing. | Does not provide structural information. Requires method development. | Purity Gatekeeper |
| HRMS | Exact Mass, Elemental Composition | Unambiguously determines the molecular formula, which is the foundational hypothesis for the structure.[10][11] | Provides no information on atom connectivity or isomerism. | Formula Definition |
| ¹H NMR | Proton environment, connectivity (via coupling) | Provides a detailed fingerprint. Chemical shifts of H-2, H-4, and H-8 are highly diagnostic for the quinoline core.[15] | Can have overlapping signals in the aromatic region, making unambiguous assignment difficult without 2D NMR. | Proton Framework |
| ¹³C NMR | Unique carbon environments | Confirms the number of unique carbons in the molecule. | Low sensitivity; requires more sample and longer acquisition time. | Carbon Backbone |
| 2D NMR | Atom-to-atom connectivity (¹H-¹H, ¹H-¹³C) | Essential for solving complex structures. HMBC is critical for connecting substituents to the quinoline core.[16] | Requires more instrument time and expertise in spectral interpretation. | Structure Confirmation |
| FT-IR | Presence of functional groups | Fast, non-destructive confirmation of expected functional groups (e.g., C=O, OH, NH₂).[17] | Provides no information on the location of functional groups. The "fingerprint region" can be complex. | Functional Group Check |
Experimental Protocol: An Integrated Validation Workflow
This protocol outlines the step-by-step process for a newly synthesized, purified solid compound, "Compound Q".
Objective: To unambiguously confirm the structure and purity of Compound Q.
Materials: Compound Q (>5 mg, solid), HPLC-grade solvents (Acetonitrile, Water, Methanol), NMR solvents (e.g., CDCl₃, DMSO-d₆), TLC plate, mobile phase for TLC.
Step 1: Preliminary Purity Assessment (TLC)
-
Dissolve a tiny amount of Compound Q in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using a pre-determined solvent system.
-
Visualize under UV light (254 nm and 365 nm).
-
Trustworthiness Check: A single spot is expected. If multiple spots are visible, the compound must be re-purified.
Step 2: Definitive Purity Analysis (HPLC)
-
Prepare a stock solution of Compound Q (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Develop an appropriate HPLC method (e.g., C18 column, gradient elution with water/acetonitrile).
-
Inject the sample and acquire the chromatogram, monitoring at a relevant UV wavelength (e.g., 254 nm).
-
Trustworthiness Check: Integrate the peaks. The main peak corresponding to Compound Q should represent >95% of the total peak area.
Step 3: Molecular Formula Determination (HRMS)
-
Prepare a dilute solution of Compound Q (~0.1 mg/mL) in a suitable solvent (e.g., Methanol).
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Trustworthiness Check: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for the proposed molecular formula.
Step 4: Full Structural Elucidation (NMR)
-
Dissolve ~5 mg of Compound Q in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
HMBC
-
-
Process and analyze the spectra. Assign all proton and carbon signals.
-
Trustworthiness Check: The number of signals, their chemical shifts, integrations (for ¹H), and 2D correlations must be fully consistent with the proposed structure derived from the HRMS formula. All parts of the molecule must be connected via HMBC correlations.
Step 5: Functional Group Confirmation (FT-IR)
-
Place a small amount of solid Compound Q onto the crystal of an ATR-FT-IR spectrometer.
-
Acquire the infrared spectrum.
-
Trustworthiness Check: Identify characteristic absorption bands corresponding to the functional groups in the proposed structure (e.g., C=O, N-H, C-Cl). The presence and absence of key bands must match the structure confirmed by NMR and MS.
Step 6: Final Data Consolidation
-
Synthesize all data. The purity from HPLC, the formula from HRMS, the connectivity from NMR, and the functional groups from FT-IR must all tell the same, consistent story.
-
Only when all data are in agreement is the structure of Compound Q considered validated.
References
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2000). Journal of Chemical Education, 77(9), 1205. [Link]
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Pérez-Pavon, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 144, 93-101. [Link]
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Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI), XII(IX). [Link]
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How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry, 33(6). [Link]
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Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. [Link]
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How Is Chromatography Used for Purification? (n.d.). Moravek. [Link]
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Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. (2019). The Journal of Organic Chemistry, 84(12), 7575-7586. [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). RSC Advances. [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. [Link]
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Paving the Path to Discoveries and Unlocking the Secrets of N-Heterocycles. (2025). ResearchGate. [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
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Early Drug Discovery and Development Guidelines. (2012). NCBI. [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. [Link]
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Review of Quinoline Derivatives. (2019). JETIR. [Link]
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Determination of Some Quinoline Derivatives with Organic Brominating Agents. (n.d.). Iraqi National Journal of Chemistry. [Link]
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Quinolines and derivatives. (2019). MassBank. [Link]
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How are novel compounds identified? (2015). Reddit. [Link]
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Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
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Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2017). ResearchGate. [Link]
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Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). European Journal of Medicinal Chemistry, 185, 111860. [Link]
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Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-498. [Link]
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Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (2025). ResearchGate. [Link]
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Development of UV-vis and FTIR Partial Least Squares models. (2020). OENO One. [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES, 104(2). [Link]
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A Senior Application Scientist's Guide to GC-MS Analysis of 5-Aminoquinoline and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and quantification of isomeric compounds are critical. Positional isomers, such as the aminoquinolines, present a significant analytical challenge due to their identical mass and often similar physicochemical properties. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-aminoquinoline and its isomers: 3-, 4-, 6-, 7-, and 8-aminoquinoline. We will delve into the causality behind experimental choices, from sample preparation and derivatization to chromatographic separation and mass spectral interpretation, to provide a self-validating framework for their analysis.
The Analytical Challenge: Separating the Inseparable
Aminoquinolines are polar, aromatic primary amines. Their inherent polarity makes them challenging for direct GC-MS analysis, often leading to poor peak shapes, tailing, and potential adsorption onto the GC column. Furthermore, the subtle differences in the position of the amino group among the isomers result in very similar boiling points and polarities, making their chromatographic separation a non-trivial task.
The key to a successful GC-MS analysis of these isomers lies in a two-pronged approach:
-
Derivatization: To mitigate the polarity of the primary amine group, a chemical derivatization step is essential. This process replaces the active hydrogen of the amino group with a non-polar functional group, increasing the analyte's volatility and thermal stability, thereby improving its chromatographic behavior.[1]
-
Optimized Chromatography: The choice of the GC column's stationary phase and the temperature program are critical for resolving these closely related isomers.
Strategic Derivatization: Silylation for Enhanced Performance
While various derivatization techniques exist for primary amines, silylation is a robust and widely used method that is particularly well-suited for aminoquinolines.[2] Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the amino group to form a less polar trimethylsilyl (TMS) derivative.[3]
Why Silylation?
-
Increased Volatility: The TMS group significantly increases the volatility of the aminoquinoline, allowing for elution at lower temperatures and reducing the risk of thermal degradation.
-
Improved Peak Shape: By masking the polar amino group, silylation minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Characteristic Mass Spectra: The TMS derivatives produce predictable and informative mass spectra, aiding in isomer identification.
A typical silylation reaction involves heating the aminoquinoline isomer with the silylating reagent in a suitable solvent. The reaction conditions, such as temperature and time, may need to be optimized to ensure complete derivatization.[2]
Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis
This protocol provides a self-validating system for the comparative analysis of aminoquinoline isomers.
1. Sample Preparation and Derivatization (Silylation)
-
Objective: To convert the polar aminoquinoline isomers into their more volatile and thermally stable TMS derivatives.
-
Materials:
-
5-aminoquinoline and its isomers (3-, 4-, 6-, 7-, and 8-aminoquinoline)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst, optional)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
GC vials with inserts
-
-
Procedure:
-
Prepare individual standard solutions of each aminoquinoline isomer (e.g., 1 mg/mL) in the anhydrous solvent.
-
Pipette a known volume (e.g., 100 µL) of each standard solution into separate GC vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[2]
-
Add 100 µL of MSTFA to each vial. If needed, 10 µL of pyridine can be added to catalyze the reaction.
-
Seal the vials tightly and heat at 70-80 °C for 30-60 minutes.
-
Allow the vials to cool to room temperature before GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To achieve chromatographic separation of the derivatized isomers and obtain their mass spectra for identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. For enhanced separation of positional isomers, a more polar stationary phase, like a cyanopropyl-based column, could be investigated.
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
(This program is a starting point and should be optimized for your specific instrument and column to achieve baseline separation of all isomers.)
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizing the Workflow
Caption: Workflow for the GC-MS analysis of aminoquinoline isomers.
Interpreting the Results: A Comparative Look at Mass Spectra
The mass spectra of the underivatized aminoquinoline isomers are characterized by an intense molecular ion peak (m/z 144) due to the stability of the aromatic ring system. The primary fragmentation pathway involves the loss of HCN, resulting in a significant fragment at m/z 117.
Table 1: Key Mass Spectral Fragments of Underivatized Aminoquinoline Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment (m/z) | Source |
| 3-Aminoquinoline | 144 | 117 | [4][5] |
| 5-Aminoquinoline | 144 | 117 | [6] |
| 6-Aminoquinoline | 144 | 117 | [7] |
| 7-Aminoquinoline | 144 | 117 | [6] |
| 8-Aminoquinoline | 144 | 117 | [8] |
While the mass spectra of the underivatized isomers are very similar, subtle differences in the relative intensities of fragment ions may exist. However, relying solely on these minor variations for identification is not robust.
Upon silylation, the mass spectra of the TMS-derivatives will exhibit a new molecular ion at m/z 216 (144 + 72 for the TMS group). The fragmentation patterns will now be influenced by the TMS group, providing more structural information. Expected characteristic fragments for TMS-derivatized primary amines include:
-
[M-15]+: Loss of a methyl group from the TMS moiety.
-
[M-28]+: Loss of ethylene.
-
[M-43]+: Loss of a propyl group.
The relative abundances of these fragments may vary depending on the position of the TMS-amino group on the quinoline ring, potentially offering a more definitive means of isomer differentiation.
Chromatographic Separation: The Key to Isomer Resolution
The elution order of the aminoquinoline isomers on a GC column is influenced by their boiling points and their interaction with the stationary phase. While a definitive elution order requires experimental verification under the specified conditions, some general principles can be applied. The position of the amino group affects the molecule's dipole moment and its ability to interact with the stationary phase. Isomers with more exposed or sterically unhindered amino groups may exhibit stronger interactions with a polar stationary phase, leading to longer retention times. Conversely, on a non-polar stationary phase, the elution order will be more closely related to the boiling points of the isomers.
Method Validation: Ensuring Trustworthy Results
A critical component of any analytical method is its validation to ensure it is fit for its intended purpose. For the GC-MS analysis of aminoquinoline isomers, validation should include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other isomers. This is primarily demonstrated by achieving baseline chromatographic separation.
-
Linearity: Establishing a linear relationship between the concentration of each isomer and the detector response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
The successful GC-MS analysis of 5-aminoquinoline and its isomers is a challenging yet achievable task. By employing a strategic approach that combines effective derivatization with optimized chromatographic conditions, researchers can confidently separate and identify these closely related compounds. The silylation protocol and the GC-MS parameters outlined in this guide provide a robust starting point for developing a validated analytical method. As with any analytical procedure, careful optimization and validation are paramount to ensure the generation of accurate and reliable data, which is the cornerstone of sound scientific research and drug development.
References
- Villas-Boas, S. G., Mas, S., Akesson, M., Smedsgaard, J., & Nielsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
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Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Aminoquinoline. Retrieved from [Link]
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LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]
- Batra, R., & Sharma, A. (1977). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 13(2), 296.
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PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]
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Mojarro, A., Dworkin, J. P., Elsila, J. E., Glavin, D. P., & Aponte, J. C. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. Universities Space Research Association. Retrieved from [Link]
- Zhang, Y., & Li, H. (2025).
- Shishov, A., Nechaev, I., & Vakh, C. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(21), 7268.
- Wise, S. A., Benner, B. A., Liu, H., Byrd, G. D., & Colmsjö, A. (1988). Normal-phase liquid chromatographic retention of polycyclic aromatic hydrocarbons on an aminopropyl stationary phase. Analytical chemistry, 60(7), 630-637.
- D'Archivio, A. A., Maggi, M. A., & Ruggieri, F. (2023).
- Purcaro, G., Tranchida, P. Q., & Mondello, L. (2010). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
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ResearchGate. (2007, December 20). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Retrieved from [Link]
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retentionprediction.org. (n.d.). accurate GC retention prediction. Retrieved from [Link]
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Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Quinoline-Based Antimalarials
For decades, quinoline-containing compounds have been pivotal in the global fight against malaria. As a class of drugs, they are responsible for saving countless lives. However, the relentless evolution of drug resistance in Plasmodium species necessitates a nuanced understanding of their individual strengths and weaknesses. This guide provides an in-depth comparison of the major quinoline-based antimalarials, grounded in experimental data, for researchers, scientists, and drug development professionals. Our focus is not just on what these drugs do, but on the causality behind their efficacy and the methodologies used to quantify it.
The Core Mechanism: A Disruption of Heme Detoxification
The primary target for the most prominent blood-stage quinoline antimalarials, such as chloroquine and amodiaquine, is the parasite's unique method of detoxifying heme. Within its acidic digestive vacuole, the parasite digests host hemoglobin, releasing vast quantities of toxic free heme. To survive, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.
Quinoline antimalarials, being weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole. Here, they are thought to act by capping the growing hemozoin crystal, preventing further polymerization.[1] This leads to a buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death. The electron-rich planar area of the quinoline is believed to interact with hemin, while the basic nitrogen interacts with anionic sites.[2]
Caption: Quinoline-mediated inhibition of heme polymerization.
Comparative Efficacy: A Tale of Sensitivity and Resistance
The practical efficacy of quinoline antimalarials is largely dictated by the prevalence of drug-resistant parasite strains. Resistance, particularly to chloroquine, is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1) genes. These mutations effectively reduce the accumulation of the drug in the parasite's digestive vacuole.
In Vitro Susceptibility
The following table summarizes the 50% inhibitory concentrations (IC50) of key quinolines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Drug | P. falciparum Strain | Typical IC50 Range (nM) | Key Insights |
| Chloroquine | 3D7 (CQS) | 3 - 14[3] | Highly potent against sensitive strains. |
| K1 (CQR) | >100 (often 275+)[4] | Significant loss of potency against resistant strains. | |
| Amodiaquine | CQS | Generally <50 | Often retains activity against CQ-resistant strains. |
| CQR | 50 - 200+ | Cross-resistance with chloroquine can occur. | |
| Mefloquine | CQS | 10 - 40 | Potent against both CQS and many CQR strains. |
| CQR | 20 - 100+ | Resistance is often associated with pfmdr1 copy number variations. |
In Vivo and Clinical Efficacy
In vivo models and clinical trials provide a more holistic view of a drug's performance.
| Drug/Combination | Primary Indication | Efficacy Highlights |
| Artesunate-Amodiaquine | Uncomplicated P. falciparum malaria | High cure rates, often 100%, have been reported in recent studies in areas like Tanzania.[5][6][7] It remains a highly effective first-line treatment in many regions.[5][8] |
| Artesunate-Mefloquine | Uncomplicated P. falciparum malaria | Demonstrates increased survival time in P. berghei-infected mice compared to monotherapy.[9] |
| Primaquine | Radical cure of P. vivax/ovale | The long-standing standard of care for preventing relapse by targeting dormant liver-stage hypnozoites. Requires a 14-day course of treatment. |
| Tafenoquine | Radical cure of P. vivax | A single-dose alternative to primaquine.[10] In a patient-level meta-analysis, 67.0% of patients receiving tafenoquine were recurrence-free at 6 months, compared to 72.8% for primaquine.[11] In a real-world study in Brazil, tafenoquine was more effective than a 7-day primaquine regimen at preventing recurrence at 90 days.[12] |
Methodologies for Efficacy Determination
Rigorous and standardized experimental protocols are the bedrock of reliable comparative efficacy data.
In Vitro Susceptibility Testing: The SYBR Green I Assay
This fluorescence-based assay has become a mainstay for in vitro antimalarial drug screening due to its sensitivity, reproducibility, and high-throughput capabilities. It quantifies parasite proliferation by measuring the amount of parasitic DNA.
Experimental Protocol:
-
Parasite Synchronization: Asynchronous P. falciparum cultures are synchronized to the ring stage, typically using sorbitol treatment. This ensures a uniform starting parasite population.
-
Drug Plate Preparation: Test compounds are serially diluted in 96- or 384-well plates to create a dose-response gradient.
-
Incubation: Synchronized parasites are added to the drug plates at a known parasitemia and hematocrit and incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the DNA-intercalating dye SYBR Green I is added. This buffer lyses the red blood cells and allows the dye to bind to the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves using a nonlinear regression model. For quality control, the Z'-factor is often calculated to assess the robustness of the assay; a Z' value ≥0.5 is generally considered acceptable for high-throughput screening.[13]
Caption: Key steps in the SYBR Green I in vitro assay.
In Vivo Efficacy: The 4-Day Suppressive Test
This standard in vivo model, often referred to as the Peters' test, evaluates the schizonticidal activity of a compound in a murine model.
Experimental Protocol:
-
Infection: Mice (commonly Swiss albino or BALB/c strains) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered to groups of mice, typically via oral gavage, for four consecutive days, starting a few hours after infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are made from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group. Dose-response data can be used to calculate the 50% and 90% effective doses (ED50 and ED90).
-
Troubleshooting: Common pitfalls include improper handling of the parasite inoculum, leading to inconsistent infection levels, and issues with drug formulation that can affect bioavailability. Careful adherence to standardized procedures is critical.[14]
Concluding Remarks for the Drug Developer
The quinoline antimalarials, while mature as a drug class, continue to be indispensable. The data clearly indicate that while chloroquine's utility has waned in many P. falciparum-endemic regions, amodiaquine (particularly in combination therapies) remains highly effective. Mefloquine also retains significant activity, though its use is tempered by resistance concerns in specific areas. The development of tafenoquine as a single-dose radical cure for P. vivax represents a significant advancement in addressing the challenge of relapse, offering a valuable alternative to the longer-course primaquine.
For the drug development professional, the key takeaway is the critical importance of context. Efficacy is not an absolute measure but is instead a dynamic interplay between the compound's intrinsic activity, the parasite's genetic background, and the host environment. The robust experimental models detailed herein are the essential tools for dissecting these interactions and guiding the development of the next generation of antimalarial therapies.
References
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Efficacy of artesunate-amodiaquine for treatment of uncomplicated Plasmodium falciparum malaria in mainland Tanzania. Malaria Journal. [Link]
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Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine. [Link]
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Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. Journal of Inflammation Research. [Link]
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Puri, S. K., & Dutta, G. P. (2003). Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of Plasmodium falciparum and CQ-resistant strain of P. yoelii. The American journal of tropical medicine and hygiene. [Link]
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Egan, T. J. (2019). Hemozoin and antimalarial drug discovery. Future medicinal chemistry. [Link]
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Johnson, D. J., et al. (2004). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial agents and chemotherapy. [Link]
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Múnera, Y., et al. (2013). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial agents and chemotherapy. [Link]
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Peters, W. (1975). The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology. [Link]
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Delves, M., et al. (2012). The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium. PLoS Medicine. [Link]
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New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria. APMEN. [Link]
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Pires, R., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology. [Link]
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Efficacy of artesunate-amodiaquine for treatment of uncomplicated Plasmodium falciparum malaria in mainland Tanzania. springermedizin.de. [Link]
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Sullivan, D. J. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences. [Link]
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de Paula, H., et al. (2012). Docking Studies on the Binding of Quinoline Derivatives and Hematin to Plasmodium Falciparum Lactate Dehydrogenase. Journal of Biomolecular Structure and Dynamics. [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. [Link]
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In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria World. [Link]
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Dose-response curves and ED50 values for a. chloroquine (CQ), b. atovaquone (ATQ) and c. proguanil (PG) against P. falciparum, strain K1. ResearchGate. [Link]
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Mishra, S. K., et al. (2021). Challenges in Laboratory Diagnosis of Malaria in a Low-Resource Country at Tertiary Care in Eastern Nepal: A Comparative Study of Conventional vs. Molecular Methodologies. Interdisciplinary Perspectives on Infectious Diseases. [Link]
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Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England journal of medicine. [Link]
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Efficacy of artesunate-amodiaquine for the treatment of uncomplicated Plasmodium falciparum malaria among children aged 2–11 years in the Asante Akim North Municipality, Ghana: a single-arm open trial. Malaria Journal. [Link]
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Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of ethnopharmacology. [Link]
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Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. New England Journal of Medicine. [Link]
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Kumar, S., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Scientific reports. [Link]
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Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy. [Link]
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Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis. Frontiers in Pharmacology. [Link]
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Ishengoma, D. S., et al. (2024). Efficacy of artesunate-amodiaquine for treatment of uncomplicated Plasmodium falciparum malaria in mainland Tanzania. Malaria Journal. [Link]
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Dorsey, G., et al. (2009). In vitro sensitivities of Plasmodium falciparum to different antimalarial drugs in Uganda. Antimicrobial agents and chemotherapy. [Link]
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Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. ResearchGate. [Link]
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Kumar, S., et al. (2007). Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Leukemoid reaction following ferric carboxymaltose infusion in an elderly patient. BMJ Case Reports. [Link]
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Mahamat, I. S., et al. (2023). Therapeutic efficacy of artesunate-amodiaquine and artemether-lumefantrine for the treatment of uncomplicated falciparum malaria in Chad: clinical and genetic surveillance. Malaria journal. [Link]
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IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax from Manaus, Amazonas State, Brazil. ResearchGate. [Link]
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de Lacerda, M. V. G., et al. (2024). Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective observational study. The Lancet. Infectious diseases. [Link]
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Singh, P., et al. (2017). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian journal of medical research. [Link]
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Kharazmi, A., & Jepsen, S. (1984). Effects of amodiaquine, chloroquine, and mefloquine on human polymorphonuclear neutrophil function in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinolin-5-Amine Hydrochloride
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. Quinolin-5-amine hydrochloride, a member of the aromatic amine family, requires meticulous handling not only during its use but also through its final disposition. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental responsibility within your laboratory.
Hazard Profile and Core Safety Principles
Quinolin-5-amine hydrochloride and its parent compound, quinoline, present significant health and environmental hazards. Understanding these risks is fundamental to appreciating the stringency of the required disposal protocols.
The quinoline structure is associated with several hazards: it is toxic if swallowed, harmful in contact with skin, causes significant skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2] Furthermore, it is classified as toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[1][2] As a hydrochloride salt, the compound is generally a solid, which can pose an inhalation risk if it becomes airborne dust.
The core principle for managing this waste is preventing human exposure and environmental release . This is achieved through a multi-layered approach encompassing proper personal protective equipment (PPE), containment, segregation, and the use of certified disposal channels.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Acute Toxicity (Oral, Dermal) | Toxic or harmful if ingested or absorbed through the skin.[1][2][3] | Nitrile or other chemically resistant gloves, lab coat, closed-toe shoes.[4] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3][5] | Chemically resistant gloves (e.g., nitrile), lab coat.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][5] | Safety glasses with side shields or chemical splash goggles.[6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Full PPE as listed; handle within a fume hood to minimize exposure. |
| Carcinogenicity | May cause cancer.[1][2] | Full PPE as listed; handle within a fume hood. |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects.[1][2] | Strict adherence to containment procedures to prevent release to drains or waterways.[1][6] |
Waste Characterization and Segregated Accumulation
Proper disposal begins with correct identification and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.
Causality: Aromatic amines are reactive compounds. They are incompatible with strong oxidizing agents and acids, with which they can react exothermically or violently.[4] Segregating quinolin-5-amine hydrochloride waste from other waste streams, particularly acidic or oxidizing waste, is a critical step to prevent such hazardous reactions within the waste container.[4]
Protocol for Waste Accumulation:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.[4] The container must have a secure, tight-fitting lid to prevent the release of fumes or dust.[4]
-
Labeling: The label must be unambiguous and compliant with institutional and regulatory standards (e.g., EPA, OSHA). At a minimum, it should state:
-
"Hazardous Waste"
-
"Quinolin-5-amine Hydrochloride"
-
The specific hazards (e.g., "Toxic," "Carcinogen Suspect," "Environmental Hazard")
-
The accumulation start date.
-
-
Segregation: Store the designated waste container in a secondary containment bin within a cool, well-ventilated, and designated hazardous waste accumulation area.[4] This area must be physically separate from incompatible chemicals.
-
Waste Log: Maintain a log of all additions to the waste container to ensure an accurate inventory for the disposal manifest.
Step-by-Step Disposal Procedures
The mandated disposal route for quinolin-5-amine hydrochloride is through a licensed hazardous waste management facility. On-site treatment or neutralization without the proper permits and expertise is a violation of environmental regulations and is strongly discouraged.[7]
A. Disposal of Small Quantities & Contaminated Materials
This procedure applies to residual amounts of the chemical, contaminated weighing papers, gloves, and absorbent materials from small spills.
-
Collection: Carefully place all contaminated disposable materials (e.g., gloves, wipes, absorbent pads) into the designated hazardous waste container.
-
Rinsate Management: If rinsing contaminated glassware, the initial rinsate (using a minimal amount of an appropriate solvent like methanol or ethanol) must be collected as hazardous waste. Do not empty any rinsate containing the chemical into drains.[5]
-
Container Sealing: Once the container is full or ready for pickup, ensure the lid is tightly sealed. Wipe the exterior of the container to remove any external contamination.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or your contracted hazardous waste disposal service to schedule a pickup.
B. Disposal of Bulk or Unused Product
Disposing of larger quantities or expired, unopened containers of quinolin-5-amine hydrochloride follows a more stringent protocol.
-
Do Not Open or Consolidate: Keep the material in its original container if possible. The manufacturer's label provides essential information for the disposal company.
-
Segregate and Secure: Place the container in the designated hazardous waste accumulation area, ensuring it is properly segregated.
-
Contact EHS/Waste Contractor: Immediately notify your EHS office or hazardous waste contractor.[8] They will provide specific instructions for packaging and will prepare the necessary regulatory paperwork, such as the hazardous waste manifest.
-
Professional Removal: The disposal of bulk quantities must be handled by trained professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] The preferred method of destruction for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx and hydrogen chloride.[8][9]
Spill and Emergency Management
Accidental releases require immediate and correct action to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and supervisors.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1, including respiratory protection if the material is a fine powder.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent.[1] Avoid raising dust. Sweep the material into the designated hazardous waste container.[5]
-
For Liquid Spills (if dissolved): Use an inert absorbent material to soak up the liquid.[10] Place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials and rinsate as hazardous waste.
-
Ventilate: Increase ventilation in the area to remove any residual vapors or dust.[1]
-
Report: Report the incident to your EHS office, as required by institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing quinolin-5-amine hydrochloride waste from generation to final disposal.
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tri-iso.com [tri-iso.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
